molecular formula C8H9ClO2 B154167 (5-Chloro-2-methoxyphenyl)methanol CAS No. 7035-10-1

(5-Chloro-2-methoxyphenyl)methanol

Cat. No.: B154167
CAS No.: 7035-10-1
M. Wt: 172.61 g/mol
InChI Key: GFCZAZVHUMJMJN-UHFFFAOYSA-N
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Description

(5-Chloro-2-methoxyphenyl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C8H9ClO2 and its molecular weight is 172.61 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFCZAZVHUMJMJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7035-10-1
Record name 3-Chloro-6-methoxybenzyl alcohol
Source European Chemicals Agency (ECHA)
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Foundational & Exploratory

A Comprehensive Technical Guide to 5-Chloro-2-methoxybenzyl alcohol: Properties, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-2-methoxybenzyl alcohol is a substituted aromatic alcohol of increasing interest in medicinal chemistry and organic synthesis. Its unique electronic and steric properties, conferred by the chloro and methoxy substituents on the benzyl core, make it a valuable building block for complex molecular architectures, particularly in the development of novel therapeutic agents. This guide provides an in-depth examination of the physicochemical characteristics of 5-Chloro-2-methoxybenzyl alcohol, offering a technical resource for researchers, scientists, and professionals in drug development. The document covers its structural identity, core physical properties, detailed spectroscopic profile, reactivity, and established analytical methodologies for its characterization. Furthermore, it explores its application as a key scaffold in drug discovery, supported by field-proven insights and authoritative references.

Chemical Identity and Molecular Structure

5-Chloro-2-methoxybenzyl alcohol belongs to the class of substituted benzyl alcohols. The strategic placement of an electron-withdrawing chlorine atom at the C5 position and an electron-donating methoxy group at the C2 position creates a distinct electronic environment that influences its reactivity and intermolecular interactions.[1][2] This substitution pattern is crucial in medicinal chemistry, where such modulations can significantly enhance binding affinity to biological targets and improve pharmacokinetic properties.[1][2]

Caption: 2D Structure of 5-Chloro-2-methoxybenzyl alcohol

Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in research and development. They dictate solubility, stability, and suitability for various reaction conditions. The data for 5-Chloro-2-methoxybenzyl alcohol and its related isomers are summarized below.

PropertyValueSource
IUPAC Name (5-Chloro-2-methoxyphenyl)methanol-
Molecular Formula C₈H₉ClO₂-
Molecular Weight 172.61 g/mol -
Appearance White to off-white solid/crystals[3]
Melting Point 86.0 - 94.0 °C (for 5-Chloro-2-hydroxybenzyl alcohol)[3][4]
Boiling Point 259 °C (for 4-methoxybenzyl alcohol)[5][6]
Density 1.113 g/cm³ at 25 °C (for 4-methoxybenzyl alcohol)[5]
Solubility Slightly soluble in water; Soluble in alcohols, ethers.[7]
CAS Number 73033-57-5-

Note: Data for exact isomers can be limited; properties of closely related analogues like 4-methoxybenzyl alcohol and 5-chloro-2-hydroxybenzyl alcohol are provided for reference.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural elucidation and purity assessment of chemical compounds. The expected spectral characteristics of 5-Chloro-2-methoxybenzyl alcohol are detailed below, based on established principles and data from analogous structures.[8][9]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum provides information on the chemical environment of hydrogen atoms. For 5-Chloro-2-methoxybenzyl alcohol, the expected signals are:

  • Aromatic Protons (Ar-H): Three signals in the range of δ 6.8–7.4 ppm. The proton at C6 (ortho to the CH₂OH and meta to the Cl) would likely appear as a doublet. The proton at C4 (ortho to the Cl and meta to the CH₂OH) would appear as a doublet of doublets. The proton at C3 (ortho to the OCH₃ and meta to the Cl) would appear as a doublet.

  • Benzylic Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) around δ 4.5–4.7 ppm.[8] The electronegative oxygen atom deshields these protons, shifting them downfield.

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8–3.9 ppm.

  • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between δ 2.0–5.0 ppm. This peak will exchange with D₂O.[8][9]

Insight: The precise chemical shifts and coupling constants are influenced by the electronic effects of the chloro and methoxy groups. Data from compounds containing the 1-(5-chloro-2-methoxybenzyl) moiety support these predicted ranges.[10]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number and types of carbon environments.

  • Aromatic Carbons (Ar-C): Six distinct signals are expected in the δ 110–160 ppm region. The carbon attached to the methoxy group (C2) will be significantly downfield, while the carbon attached to the chlorine (C5) will also be influenced.

  • Benzylic Carbon (-CH₂OH): A signal around δ 60–65 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55–60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify functional groups.

  • O-H Stretch: A strong, broad absorption band in the 3200–3600 cm⁻¹ region, characteristic of the hydroxyl group and indicative of hydrogen bonding.[8]

  • C-H Stretch (Aromatic): Medium to weak bands just above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Medium bands in the 2850–3000 cm⁻¹ region.

  • C=C Stretch (Aromatic): Multiple sharp, medium bands in the 1450–1600 cm⁻¹ region.

  • C-O Stretch: A strong band in the 1000–1250 cm⁻¹ region, corresponding to the alcohol and ether linkages.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion Peak (M⁺): An initial peak at m/z corresponding to the molecular weight (172.61). The presence of chlorine will result in a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

  • Key Fragmentations: Common fragmentation pathways for benzyl alcohols include dehydration (loss of H₂O, M-18) and alpha-cleavage (loss of the hydroxymethyl group).[8][9]

Reactivity and Chemical Stability

5-Chloro-2-methoxybenzyl alcohol is a stable solid under standard conditions but exhibits reactivity characteristic of benzyl alcohols.[5]

  • Oxidation: The primary alcohol group can be oxidized to the corresponding aldehyde (5-chloro-2-methoxybenzaldehyde) or carboxylic acid (5-chloro-2-methoxybenzoic acid) using appropriate oxidizing agents.

  • Etherification/Esterification: The hydroxyl group can readily undergo reaction with alkyl halides or acid chlorides to form ethers and esters, respectively. This reactivity is fundamental to its use as a protecting group scaffold.

  • Substitution: The benzylic hydroxyl group can be substituted, for instance, by reaction with thionyl chloride to yield 5-chloro-2-methoxybenzyl chloride, a reactive intermediate for further synthesis.[12]

  • Photosolvolysis: Methoxy-substituted benzyl alcohols are known to undergo photodehydroxylation, forming a benzyl cation intermediate.[13] This property is exploited in the design of photolabile protecting groups.[14]

The product is chemically stable under standard ambient conditions (room temperature).[5] However, it should be stored away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[15][16]

Applications in Medicinal Chemistry and Organic Synthesis

The unique substitution pattern of 5-Chloro-2-methoxybenzyl alcohol makes it a privileged scaffold in drug discovery.

  • NLRP3 Inflammasome Inhibitors: The 1-(5-chloro-2-methoxybenzyl) moiety is a core component of novel and potent inhibitors of the NLRP3 inflammasome.[10] The NLRP3 inflammasome is a key target in inflammatory diseases, and molecules built on this scaffold have shown promise in preclinical models of conditions like multiple sclerosis.[17] The chloro and methoxy groups are critical for biological activity, with their removal leading to a significant decrease or complete loss of potency.[10]

  • Scaffold for Rational Drug Design: The compound serves as a starting point for creating libraries of molecules through multicomponent reactions, accelerating the hit-finding and lead optimization stages of drug discovery.[18]

  • Photolabile Protecting Groups: The related nitro-substituted benzyl alcohols are classic photolabile protecting groups.[14] The electronic properties of the 5-chloro-2-methoxy system make it a candidate for tuning the photosensitivity of such protecting groups for controlled release applications in drug delivery or materials science.

Analytical and Characterization Protocols

Ensuring the identity and purity of 5-Chloro-2-methoxybenzyl alcohol is critical. Standard analytical techniques include Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Protocol: Purity Assessment by GC-MS

1. Sample Preparation: a. Accurately weigh ~10 mg of 5-Chloro-2-methoxybenzyl alcohol. b. Dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate or methanol) to create a 1 mg/mL stock solution. c. Prepare a series of dilutions for calibration if quantitative analysis is required.

2. GC-MS Instrumentation and Conditions:

  • Column: DB-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.[19]
  • Injector Temperature: 260 °C.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • Oven Temperature Program: i. Initial temperature: 60 °C, hold for 2 minutes. ii. Ramp: Increase to 280 °C at a rate of 20 °C/min. iii. Hold: Hold at 280 °C for 5 minutes.
  • MS Interface Temperature: 280 °C.
  • MS Mode: Scan mode for qualitative identification and Selective Ion Monitoring (SIM) for quantification.

3. Data Analysis: a. Identify the peak corresponding to 5-Chloro-2-methoxybenzyl alcohol by its retention time and mass spectrum. b. Confirm the molecular ion (m/z 172) and the characteristic M+2 isotope pattern. c. Assess purity by calculating the peak area percentage relative to all other detected peaks.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep1 Weigh Sample (~10 mg) prep2 Dissolve in Solvent (10 mL) prep1->prep2 prep3 Prepare Dilutions (for Calibration) prep2->prep3 analysis1 Inject Sample prep3->analysis1 analysis2 Separation on DB-5MS Column analysis1->analysis2 analysis3 Mass Spectrometry Detection (Scan/SIM) analysis2->analysis3 data1 Identify Peak by Retention Time & MS analysis3->data1 data2 Confirm M⁺ and Isotope Pattern data1->data2 data3 Calculate Purity (Area %) data2->data3

Caption: Workflow for Purity Assessment by GC-MS.

Protocol: Analysis by Reversed-Phase HPLC

HPLC is a robust method for analyzing non-volatile or thermally labile compounds.[21]

1. Sample Preparation: a. Prepare a 1 mg/mL stock solution in the mobile phase (e.g., Methanol/Water mixture). b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Instrumentation and Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
  • Mobile Phase: Isocratic elution with a mixture of Methanol and Water (e.g., 60:40 v/v).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30 °C.
  • Detection: UV detector at 254 nm.
  • Injection Volume: 10 µL.

3. Data Analysis: a. Determine the retention time of the main peak. b. Quantify purity based on the area percentage of the analyte peak.

Safety, Handling, and Storage

As with any chemical reagent, proper handling of 5-Chloro-2-methoxybenzyl alcohol is paramount. The following information is synthesized from available Safety Data Sheets (SDS).[5][15][16][22]

  • Hazard Identification:

    • Harmful if swallowed.[16][22]

    • Causes skin irritation.[5][16]

    • May cause an allergic skin reaction.[5]

    • Causes serious eye irritation.[5][16]

  • Precautionary Measures:

    • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.[5][16]

    • Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.[5][15][16]

    • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[15][16]

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. If irritation or rash occurs, seek medical attention.[5][16]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5][16]

    • Ingestion: Rinse mouth and call a POISON CENTER or doctor if you feel unwell.[16]

    • Inhalation: Move person to fresh air. If breathing is difficult, seek medical attention.[15]

Conclusion

5-Chloro-2-methoxybenzyl alcohol is a synthetically versatile and medicinally relevant molecule. Its well-defined physicochemical properties, combined with a predictable spectroscopic and reactivity profile, make it an important tool for chemists. The strategic placement of its chloro and methoxy substituents provides a powerful handle for modulating molecular properties, a feature that has been successfully exploited in the rational design of targeted therapeutics like NLRP3 inflammasome inhibitors. This guide serves as a foundational resource, providing the essential technical data and procedural knowledge required for the effective and safe utilization of this compound in advanced research and development settings.

References

  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2025).
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  • RSC Publishing. (n.d.). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols.
  • Ren, M., & Wang, Y. (n.d.). Determination of benzyl alcohol in cosmetics by gas chromatography-mass spectrometry. Beijing Physical and Chemical Analysis and Testing Center.
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Sources

Decoding the Molecular Architecture: A Technical Guide to the ¹H and ¹³C NMR Spectral Data of (5-Chloro-2-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the compound (5-Chloro-2-methoxyphenyl)methanol (CAS No. 7035-10-1).[1][2][3] As a key intermediate in the synthesis of various pharmaceutical and bioactive molecules, a thorough understanding of its structural characterization is paramount. This document offers an in-depth interpretation of its NMR spectra, supported by established principles of NMR spectroscopy and comparative data from analogous structures. Included are detailed protocols for sample preparation and data acquisition, ensuring methodological reproducibility. The guide is intended to serve as a comprehensive resource for researchers in synthetic chemistry, medicinal chemistry, and drug development, facilitating accurate identification and quality assessment of this important chemical entity.

Introduction: The Significance of this compound

This compound is a substituted benzyl alcohol derivative. Its structural framework, featuring a chlorinated and methoxylated phenyl ring, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor in the development of novel therapeutic agents and other functional materials. Accurate and unambiguous characterization of this molecule is the foundation of its reliable use in research and development. NMR spectroscopy stands as the most powerful tool for the elucidation of its molecular structure in solution. This guide provides a definitive analysis of its ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the hydroxyl proton, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the chloro and methoxy substituents on the benzene ring.

Table 1: Predicted ¹H NMR Peak Assignments for this compound

PeakChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.28d1HH-6
2~7.22dd1HH-4
3~6.85d1HH-3
4~4.65s2H-CH₂OH
5~3.85s3H-OCH₃
6~2.50t (broad)1H-OH

Note: Predicted chemical shifts are based on analysis of related structures and established substituent effects. Actual values may vary slightly depending on solvent and concentration.

Rationale for Peak Assignments
  • Aromatic Protons (H-3, H-4, H-6): The aromatic region is expected to show three distinct signals. The methoxy group at C-2 is an electron-donating group, causing a shielding effect (upfield shift) on the ortho (H-3) and para (H-6) protons. Conversely, the chloro group at C-5 is an electron-withdrawing group, leading to a deshielding effect (downfield shift).

    • H-3: This proton is ortho to the strongly electron-donating methoxy group and will therefore be the most shielded (lowest chemical shift) of the aromatic protons. It is expected to appear as a doublet due to coupling with H-4.

    • H-4: This proton is coupled to both H-3 and H-6 (meta-coupling), and will thus appear as a doublet of doublets.

    • H-6: This proton is ortho to the electron-withdrawing chloro group and para to the electron-donating methoxy group. The deshielding effect of the chlorine atom is expected to dominate, making it the most deshielded of the aromatic protons. It will appear as a doublet due to meta-coupling with H-4.

  • Benzylic Protons (-CH₂OH): The two protons of the methylene group attached to the aromatic ring and the hydroxyl group are chemically equivalent and are expected to appear as a singlet. Their chemical shift is influenced by the proximity to the aromatic ring and the hydroxyl group.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and will appear as a sharp singlet. The chemical shift is characteristic for methoxy groups attached to an aromatic ring.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[4] It often appears as a broad singlet or a triplet if coupled to the adjacent methylene protons. The addition of D₂O would result in the disappearance of this signal due to proton exchange.[4]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Peak Assignments for this compound

PeakChemical Shift (δ, ppm)Assignment
1~155.0C-2
2~132.0C-5
3~129.5C-1
4~128.0C-6
5~127.5C-4
6~111.0C-3
7~62.0-CH₂OH
8~55.5-OCH₃

Note: Predicted chemical shifts are based on additive models and data from substituted benzenes. Actual values may vary.

Rationale for Peak Assignments
  • Aromatic Carbons (C-1 to C-6):

    • C-2: This carbon is directly attached to the electron-donating methoxy group and will be significantly deshielded, appearing at the lowest field (highest chemical shift) in the aromatic region.

    • C-5: This carbon is bonded to the electronegative chlorine atom, which also causes a significant downfield shift.

    • C-1: This is the ipso-carbon to which the methanol group is attached. Its chemical shift will be influenced by both the methoxy and chloro substituents.

    • C-6, C-4, C-3: The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents. The carbon ortho to the methoxy group (C-3) is expected to be the most shielded.

  • Aliphatic Carbons (-CH₂OH and -OCH₃):

    • -CH₂OH: The benzylic carbon will appear in the typical range for such carbons, generally between 60-65 ppm.

    • -OCH₃: The methoxy carbon signal is expected to be a sharp peak around 55-56 ppm, which is characteristic of an aromatic methoxy group.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra, the following experimental protocol is recommended.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound. It offers good solubility and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) provide a convenient internal reference.[5][6][7][8]

  • Concentration: Prepare a solution by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C). Modern spectrometers can also reference the spectra to the residual solvent peak.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially in the aromatic region of the ¹H spectrum.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a good signal-to-noise ratio.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 128-1024) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Structural Verification

The following workflow outlines the logical steps for interpreting the acquired NMR data to confirm the structure of this compound.

Figure 1: A logical workflow for the interpretation of ¹H and ¹³C NMR spectra to confirm the molecular structure.

Conclusion

The ¹H and ¹³C NMR spectral data provide a definitive fingerprint for this compound. The predicted chemical shifts, multiplicities, and integration values are consistent with the assigned molecular structure, taking into account the electronic effects of the chloro and methoxy substituents. This technical guide serves as a valuable resource for the unambiguous identification and characterization of this important synthetic intermediate, thereby ensuring the integrity of subsequent research and development efforts.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Chemistry LibreTexts. (2023, January 29). High Resolution Proton NMR Spectra. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Michigan State University, Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

Sources

Mass spectrometry and IR analysis of (5-Chloro-2-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry and Infrared (IR) Analysis of (5-Chloro-2-methoxyphenyl)methanol

Introduction: Elucidating the Molecular Architecture

In the landscape of pharmaceutical research and drug development, the precise structural characterization of chemical entities is a cornerstone of safety, efficacy, and intellectual property. This compound, a substituted benzyl alcohol derivative, serves as a valuable building block in organic synthesis. Its molecular structure, featuring a chlorinated and methoxylated aromatic ring attached to a hydroxymethyl group, presents a unique spectroscopic fingerprint. This guide provides an in-depth analysis of the mass spectrometric and infrared spectroscopic signatures of this compound, offering researchers and scientists a practical framework for its unambiguous identification. By delving into the causality behind fragmentation patterns and vibrational modes, we aim to equip the reader with the expertise to interpret spectral data with confidence.

Part 1: Mass Spectrometry (MS) Analysis: Deconstructing the Molecule

Mass spectrometry is an indispensable tool that provides the molecular weight of a compound and offers profound insights into its structure through controlled fragmentation. For a molecule like this compound, Electron Ionization (EI) is a robust method that generates a reproducible fragmentation pattern, akin to a molecular fingerprint.[1]

The Molecular Ion: A Definitive Signature of Chlorine

Upon ionization, the molecule forms a molecular ion (M⁺•). The most critical diagnostic feature in the mass spectrum of this compound is the isotopic pattern conferred by the chlorine atom. Chlorine naturally exists as two stable isotopes: ³⁵Cl (≈75.8%) and ³⁷Cl (≈24.2%). This results in two distinct peaks for the molecular ion:

  • M⁺• Peak: at a mass-to-charge ratio (m/z) of 172, corresponding to molecules containing the ³⁵Cl isotope.

  • M+2 Peak: at m/z 174, corresponding to molecules with the ³⁷Cl isotope.

The relative intensity of the M⁺• to the M+2 peak is approximately 3:1, a hallmark signature that immediately confirms the presence of a single chlorine atom in the molecule.[2][3]

Predictive Fragmentation Pathways

The 70 eV of energy imparted during EI is sufficient to induce specific bond cleavages, revealing the molecule's connectivity. The fragmentation of this compound is governed by the stability of the resulting carbocations, particularly those stabilized by the aromatic ring.

  • Benzylic Cleavage (Loss of •OH): A primary fragmentation route for benzyl alcohols is the loss of a hydroxyl radical (•OH, 17 Da). This yields a highly stable, resonance-stabilized benzylic carbocation at m/z 155 (and a corresponding isotope peak at m/z 157). This is often a prominent peak in the spectrum.

  • Dehydration (Loss of H₂O): The molecular ion can also undergo the elimination of a water molecule (H₂O, 18 Da), another common pathway for alcohols, resulting in a fragment ion at m/z 154 (and m/z 156).[4]

  • Loss of a Methyl Radical (•CH₃): Fragmentation of the methoxy group via the loss of a methyl radical (•CH₃, 15 Da) is a characteristic cleavage for aryl methyl ethers. This pathway leads to a stable oxonium ion at m/z 157 (and m/z 159).

  • Benzylic C-C Cleavage (Loss of CH₂OH): Cleavage of the bond between the aromatic ring and the hydroxymethyl group results in the loss of a •CH₂OH radical (31 Da). This generates the 5-chloro-2-methoxyphenyl cation at m/z 141 (and m/z 143).

The interplay of these pathways provides a rich dataset for structural confirmation.

Fragmentation_Pathway cluster_frags Primary Fragments M [this compound]⁺• m/z 172/174 F1 m/z 155/157 M->F1 - •OH (17 Da) F2 m/z 154/156 M->F2 - H₂O (18 Da) F3 m/z 157/159 M->F3 - •CH₃ (15 Da) F4 m/z 141/143 M->F4 - •CH₂OH (31 Da)

Caption: Predicted EI-MS fragmentation of this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).

  • GC Separation: Employ a temperature program to ensure separation from impurities, for instance: initial temperature of 60°C held for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

  • Ionization: Use a standard Electron Ionization (EI) source operating at 70 eV.

  • Mass Analysis: Scan a mass range of m/z 40-300 to capture the molecular ion and all significant fragments.

  • Data Analysis: Identify the peak corresponding to the analyte. Analyze the mass spectrum for the M⁺•/M+2 isotopic pattern and the key fragment ions.

Data Summary: Mass Spectrometry
m/z (³⁵Cl/³⁷Cl)Proposed Fragment IdentityNeutral LossNotes
172/174Molecular Ion [M]⁺•-Confirms molecular weight and presence of one Cl atom (3:1 ratio).
157/159[M - CH₃]⁺•CH₃ (15 Da)Characteristic loss from the methoxy group.
155/157[M - OH]⁺•OH (17 Da)Stable benzylic carbocation; expected to be a significant peak.
154/156[M - H₂O]⁺•H₂O (18 Da)Common dehydration fragment for alcohols.[4]
141/143[M - CH₂OH]⁺•CH₂OH (31 Da)Result of benzylic C-C bond cleavage.

Part 2: Infrared (IR) Spectroscopy Analysis: Mapping Functional Groups

Infrared (IR) spectroscopy is a powerful, non-destructive technique that identifies the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations.

Characteristic Vibrational Modes

The structure of this compound contains hydroxyl, methoxy, and chloro-substituted aromatic functionalities, each with distinct and identifiable absorption bands.

  • O-H Stretch (Alcohol): The most conspicuous feature in the IR spectrum of an alcohol is the hydroxyl group stretch. Due to intermolecular hydrogen bonding, this appears as a strong and characteristically broad absorption band in the 3600-3200 cm⁻¹ region.[4][5][6][7]

  • C-H Stretches: Two types of C-H stretching vibrations are expected:

    • Aromatic (sp² C-H): Absorptions appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). These are often of weak to medium intensity.[8][9][10]

    • Aliphatic (sp³ C-H): The methylene (-CH₂-) and methoxy (-OCH₃) groups will exhibit medium to strong stretching bands just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).[8]

  • Aromatic C=C Stretches: The benzene ring itself produces a series of sharp, medium-intensity bands from C=C in-ring stretching vibrations, typically appearing around 1600 cm⁻¹ and 1500-1450 cm⁻¹.[9][10][11]

  • C-O Stretches: This region is highly diagnostic. Two strong C-O stretching bands are anticipated:

    • Primary Alcohol (Ar-CH₂-O): A strong band is expected in the 1075-1000 cm⁻¹ range.[12]

    • Aryl Ether (Ar-O-CH₃): Aryl ethers display a characteristic strong, asymmetric stretching band around 1250 cm⁻¹. A symmetric stretch also appears near 1040 cm⁻¹.[13] These bands are crucial for confirming the methoxy and alcohol moieties.

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on the aromatic ring gives rise to strong bands in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted ring, strong absorptions are expected in the 900-800 cm⁻¹ range, providing confirmatory evidence of the isomer's structure.[10]

  • C-Cl Stretch: The carbon-chlorine stretching vibration typically appears as a medium to strong band in the 850-550 cm⁻¹ range of the fingerprint region.[14]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial for removing atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal surface.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically ratioed against the background scan to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly after analysis.

Data Summary: Infrared Spectroscopy
Frequency Range (cm⁻¹)Vibration TypeFunctional GroupExpected Intensity
3600–3200O-H StretchAlcoholStrong, Broad
3100–3000C-H StretchAromatic (sp²)Medium to Weak
2950–2850C-H StretchAliphatic (sp³)Medium to Strong
1600 & 1500-1450C=C StretchAromatic RingMedium, Sharp
~1250C-O Stretch (asymmetric)Aryl EtherStrong
1075–1000C-O StretchPrimary Alcohol / Aryl EtherStrong
900–800C-H Bend (out-of-plane)1,2,4-Trisubstituted RingStrong
850–550C-Cl StretchAryl HalideMedium to Strong

Part 3: An Integrated Analytical Workflow

Neither technique in isolation provides a complete structural picture. It is the synergistic combination of mass spectrometry and infrared spectroscopy that enables unambiguous structural confirmation. This integrated workflow ensures a self-validating system for analysis.

Workflow cluster_input Sample cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Unknown This compound IR IR Spectroscopy Unknown->IR MS Mass Spectrometry Unknown->MS IR_Data Identify Functional Groups: - Broad O-H stretch (3300 cm⁻¹) - Ar-O-C stretch (1250 cm⁻¹) - C-O stretch (1050 cm⁻¹) - Aromatic C=C (1600, 1500 cm⁻¹) IR->IR_Data MS_Data Determine MW & Connectivity: - MW = 172 g/mol - M⁺/M+2 ratio confirms Cl - Fragments at m/z 155, 154, 141 MS->MS_Data Conclusion Structure Confirmed IR_Data->Conclusion MS_Data->Conclusion

Caption: Integrated workflow for the structural elucidation of the target compound.

This workflow demonstrates the complementary nature of the two techniques. IR spectroscopy first confirms the presence of the key functional groups—alcohol, ether, and a substituted aromatic ring. Mass spectrometry then provides the exact molecular weight and, crucially, confirms the presence and number of chlorine atoms through its distinct isotopic signature. The fragmentation pattern observed in the mass spectrum validates the connectivity of the functional groups identified by IR, leading to a definitive structural assignment.

Conclusion

The analytical characterization of this compound is a clear illustration of modern spectroscopic strategy. The broad O-H and strong C-O stretching bands in the IR spectrum provide undeniable evidence of the alcohol and ether functionalities. Concurrently, the mass spectrum confirms the molecular weight of 172.61 g/mol and, through the signature 3:1 M⁺• to M+2 isotopic ratio, proves the presence of a single chlorine atom. The logical fragmentation patterns, including the loss of hydroxyl and methyl radicals, align perfectly with the proposed structure. By integrating these field-proven techniques, researchers can achieve a high degree of confidence in the identity and purity of their materials, a non-negotiable requirement in the rigorous field of drug discovery and development.

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An In-depth Technical Guide to the Discovery and Initial Synthesis of (5-Chloro-2-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unseen Scaffolding of Modern Therapeutics

In the landscape of pharmaceutical development, the narrative is often dominated by the final drug molecule—the therapeutic agent that directly interacts with biological targets. However, behind every successful drug lies a network of meticulously designed and synthesized chemical intermediates. These molecules, while not therapeutic in themselves, form the essential scaffolding upon which complex pharmacological agents are built. (5-Chloro-2-methoxyphenyl)methanol (CAS No. 7035-10-1) is a prime example of such a crucial building block.[1] Its discovery was not a singular event but rather an emergence driven by the growing need for precisely functionalized aromatic rings in medicinal chemistry. This guide provides an in-depth exploration of this compound, from its rationalized discovery to its initial, reliable synthetic routes, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Data

A foundational understanding of a chemical entity begins with its physical and chemical properties. This data is critical for everything from reaction design to safety and handling.

PropertyValueSource
CAS Number 7035-10-1[1]
Molecular Formula C₈H₉ClO₂[1]
Molecular Weight 172.61 g/mol [1]
Appearance Solid (form may vary)
Canonical SMILES COC1=C(C=C(C=C1)Cl)CO[2]
InChI InChI=1S/C8H9ClO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-4,10H,5H2,1H3[2]

The Genesis of a Key Intermediate: A Tale of Rational Design

The "discovery" of this compound is intrinsically linked to the pursuit of novel therapeutics. Its structure, a chlorinated and methoxylated benzyl alcohol, presents a versatile platform for chemical elaboration. The chlorine atom provides a site for nucleophilic substitution or cross-coupling reactions, while the methoxy group influences the electronic properties of the aromatic ring and can be a key interaction point with biological targets. The primary alcohol functionality is a readily modifiable handle for esterification, etherification, or conversion to other functional groups.

A pivotal application that underscores the importance of this molecule is its role as a key intermediate in the synthesis of Dapoxetine , a selective serotonin reuptake inhibitor (SSRI) used for the treatment of premature ejaculation.[3][4] The 5-chloro-2-methoxyphenyl moiety is a core component of the Dapoxetine structure, highlighting the industrial relevance and the driving force behind the development of reliable synthetic pathways to this compound.

Initial Synthesis Strategies: From Aldehyde and Carboxylic Acid Precursors

The initial synthesis of this compound can be approached from two common and commercially viable starting materials: 5-Chloro-2-methoxybenzaldehyde and 5-Chloro-2-methoxybenzoic acid. The choice between these routes often depends on the availability and cost of the precursor, as well as the desired scale and safety considerations of the reducing agent.

Synthetic Route 1: Reduction of 5-Chloro-2-methoxybenzaldehyde

This is often the preferred laboratory-scale synthesis due to the milder reaction conditions and the high chemoselectivity of the reducing agent.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium borohydride (NaBH₄) is an excellent choice for the reduction of aldehydes to primary alcohols.[5] It is highly selective for aldehydes and ketones, and will not reduce other functional groups like esters or carboxylic acids that might be present in more complex molecules. Its handling and workup are also significantly safer and more straightforward than those for more powerful reducing agents like lithium aluminum hydride.[6]

  • Solvent: Methanol or ethanol are common solvents for sodium borohydride reductions.[5] They are capable of dissolving both the aldehyde and the reducing agent to a sufficient extent. It is important to note that sodium borohydride does react slowly with protic solvents like methanol, so the reaction is typically run at cooler temperatures to maximize the reduction of the substrate.[6]

  • Workup: The workup with a mild acid, such as dilute hydrochloric acid, serves to neutralize any remaining borohydride and to hydrolyze the borate ester intermediate, liberating the desired alcohol.

Experimental Protocol: Synthesis of this compound via Aldehyde Reduction

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-methoxybenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Quenching: Slowly add 1 M hydrochloric acid (HCl) dropwise to the reaction mixture at 0 °C to quench the excess sodium borohydride and neutralize the solution. Be cautious as hydrogen gas will be evolved.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization.

DOT Diagram: Workflow for Aldehyde Reduction

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 5-Chloro-2-methoxybenzaldehyde 5-Chloro-2-methoxybenzaldehyde Dissolution_in_Methanol Dissolve Aldehyde in Methanol 5-Chloro-2-methoxybenzaldehyde->Dissolution_in_Methanol Sodium Borohydride Sodium Borohydride Addition_of_NaBH4 Add NaBH4 Portion-wise Sodium Borohydride->Addition_of_NaBH4 Methanol Methanol Methanol->Dissolution_in_Methanol Cooling Cool to 0 °C Dissolution_in_Methanol->Cooling Cooling->Addition_of_NaBH4 Stirring Stir at 0 °C for 1-2h Addition_of_NaBH4->Stirring Quenching Quench with 1M HCl Stirring->Quenching Solvent_Removal Remove Methanol Quenching->Solvent_Removal Extraction Extract with Ethyl Acetate Solvent_Removal->Extraction Washing Wash with NaHCO3 and Brine Extraction->Washing Drying_Concentration Dry and Concentrate Washing->Drying_Concentration Purification Purify by Chromatography or Recrystallization Drying_Concentration->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Workflow for the synthesis of this compound via aldehyde reduction.

Synthetic Route 2: Reduction of 5-Chloro-2-methoxybenzoic Acid

This route is a viable alternative, particularly if the carboxylic acid is a more readily available or cost-effective starting material. It requires a more potent reducing agent.

Causality Behind Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[7] Sodium borohydride is not strong enough for this transformation.[7] LAH is highly reactive and pyrophoric upon contact with water, necessitating the use of anhydrous solvents and careful handling procedures.[7][8]

  • Solvent: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are required for LAH reductions.[7][8] These solvents are inert to the highly reactive LAH.

  • Workup: The workup for an LAH reduction is critical for safety and product isolation. A carefully controlled sequential addition of water and then a base (like sodium hydroxide solution) is a common and effective method (Fieser workup) to quench the excess LAH and precipitate the aluminum salts in a granular, easily filterable form.[9]

Experimental Protocol: Synthesis of this compound via Carboxylic Acid Reduction

  • Reaction Setup: In an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a nitrogen inlet, and a magnetic stir bar, add a suspension of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF).

  • Preparation of Substrate Solution: In a separate flask, dissolve 5-Chloro-2-methoxybenzoic acid (1.0 eq) in anhydrous THF.

  • Addition of Substrate: Cool the LiAlH₄ suspension to 0 °C in an ice bath. Slowly add the solution of 5-Chloro-2-methoxybenzoic acid dropwise via the dropping funnel. An exothermic reaction with gas evolution (hydrogen) will occur. Control the addition rate to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quenching (Fieser Workup): Cool the reaction mixture to 0 °C. Cautiously and sequentially add the following dropwise with vigorous stirring:

    • 'x' mL of water (where 'x' is the mass in grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous sodium hydroxide (NaOH).

    • '3x' mL of water.

  • Filtration: A granular precipitate of aluminum salts should form. Stir the mixture at room temperature for 30 minutes, then filter the solid through a pad of Celite. Wash the filter cake with THF.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.

DOT Diagram: Workflow for Carboxylic Acid Reduction

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification 5-Chloro-2-methoxybenzoic_Acid 5-Chloro-2-methoxybenzoic_Acid Acid_Solution Dissolve Acid in Anhydrous THF 5-Chloro-2-methoxybenzoic_Acid->Acid_Solution Lithium_Aluminum_Hydride Lithium_Aluminum_Hydride LAH_Suspension Suspend LAH in Anhydrous THF Lithium_Aluminum_Hydride->LAH_Suspension Anhydrous_THF Anhydrous_THF Anhydrous_THF->LAH_Suspension Anhydrous_THF->Acid_Solution Cooling Cool LAH to 0 °C LAH_Suspension->Cooling Slow_Addition Add Acid Solution Dropwise Acid_Solution->Slow_Addition Cooling->Slow_Addition Reflux Reflux for 2-4h Slow_Addition->Reflux Quenching Fieser Workup: H2O, NaOH, H2O Reflux->Quenching Filtration Filter Aluminum Salts Quenching->Filtration Concentration Concentrate Filtrate Filtration->Concentration Purification Purify by Chromatography or Recrystallization Concentration->Purification Final_Product Final_Product Purification->Final_Product This compound

Caption: Workflow for the synthesis of this compound via carboxylic acid reduction.

Conclusion: An Enduringly Relevant Building Block

This compound stands as a testament to the enabling power of synthetic chemistry in drug discovery and development. While its "discovery" may not be a celebrated historical event, its continued relevance is evident in its application as a key intermediate for important pharmaceuticals. The synthetic routes detailed in this guide, based on the reduction of either the corresponding aldehyde or carboxylic acid, represent reliable and scalable methods for its preparation. As the quest for new and improved therapeutics continues, the demand for such versatile and strategically functionalized building blocks will undoubtedly persist, ensuring that the chemistry of this compound remains a topic of importance for the foreseeable future.

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Potential reactivity of the benzylic alcohol in (5-Chloro-2-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Topic: Potential Reactivity of the Benzylic Alcohol in (5-Chloro-2-methoxyphenyl)methanol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a substituted benzylic alcohol, serves as a versatile intermediate in organic synthesis. The reactivity of its benzylic hydroxyl group is intricately modulated by the electronic properties of the aromatic ring's substituents: an electron-donating methoxy group at the ortho position and an electron-withdrawing chloro group at the meta position (relative to the hydroxymethyl group). This guide provides a comprehensive analysis of the molecule's reactivity, focusing on key transformations including nucleophilic substitution, oxidation, and etherification. We will explore the mechanistic underpinnings of these reactions, detailing how the substituent effects dictate reaction pathways and product outcomes. This document serves as a technical resource, offering field-proven insights and detailed experimental protocols to enable researchers to effectively utilize this building block in complex synthetic strategies.

Introduction: Structural and Electronic Profile

This compound (CAS No: 7035-10-1) is a bifunctional organic molecule featuring a primary benzylic alcohol and a substituted phenyl ring[1][2][3]. Its synthetic utility stems from the nuanced reactivity of the benzylic position, which is significantly influenced by the electronic interplay of its substituents.

  • Ortho-Methoxy Group (-OCH₃): This group exerts a strong positive mesomeric (+M) or resonance effect, donating electron density to the aromatic ring. This donation is most pronounced at the ortho and para positions. Crucially, this effect strongly stabilizes any positive charge that develops at the benzylic carbon, such as in a carbocation intermediate[4][5].

  • Meta-Chloro Group (-Cl): The chlorine atom exerts a negative inductive (-I) effect, withdrawing electron density from the ring. Its resonance effect (+M) is weaker and, from the meta position, does not directly conjugate with the benzylic carbon. Therefore, its primary influence is a moderate deactivation of the ring.

This electronic push-pull configuration predisposes the benzylic alcohol to facile heterolytic cleavage of the C-O bond, promoting reactions that proceed through a carbocation intermediate.

Logical Relationship: Substituent Effects on Reactivity

The following diagram illustrates how the electronic properties of the substituents govern the reactivity at the benzylic carbon.

G cluster_substituents Substituent Electronic Effects cluster_intermediate Reaction Intermediate cluster_reactivity Resulting Reactivity Profile ortho_methoxy ortho-Methoxy (-OCH3) (+M Effect) carbocation Benzylic Carbocation (Resonance Stabilized) ortho_methoxy->carbocation Strongly Stabilizes meta_chloro meta-Chloro (-Cl) (-I Effect) meta_chloro->carbocation Weakly Destabilizes reactivity Enhanced SN1 Reactivity Facile C-O Bond Cleavage carbocation->reactivity

Caption: Electronic influence of substituents on the stability of the benzylic carbocation.

Nucleophilic Substitution Reactions

Benzylic alcohols are prime substrates for nucleophilic substitution, proceeding via either Sₙ1 or Sₙ2 mechanisms[6][7]. Given the strong resonance stabilization afforded by the ortho-methoxy group, this compound readily undergoes reactions favoring an Sₙ1 pathway through a stabilized benzylic carbocation[8]. The hydroxyl group is a poor leaving group, necessitating its activation, typically through protonation under acidic conditions or derivatization[9][10].

Conversion to Benzylic Halides

Treatment with hydrohalic acids (HBr, HCl) or reagents like thionyl chloride (SOCl₂) facilitates the conversion of the alcohol to the corresponding benzyl halide. The reaction with thionyl chloride is often preferred as it produces gaseous byproducts. However, for electron-rich systems, sulfite formation can compete with chlorination[11].

Mechanism: Sₙ1 Substitution to Benzyl Chloride The following pathway illustrates the acid-catalyzed conversion to a benzyl halide, a cornerstone transformation.

G A Benzylic Alcohol (Protonation) B Oxonium Ion (Good Leaving Group) A->B + H+ C Loss of Water B->C D Resonance-Stabilized Benzylic Carbocation C->D - H2O E Nucleophilic Attack (e.g., Cl-) D->E F Benzylic Chloride Product E->F + Cl- G A 1. Reagent Setup (Alcohol, NHI, TBACl in MeCN) B 2. Reaction (Stir at 60 °C for 2.5 h) A->B C 3. Quenching (Add Dimethyl Sulfide) B->C D 4. Purification (Flash Column Chromatography) C->D E 5. Product (5-Chloro-2-methoxybenzaldehyde) D->E

Caption: Experimental workflow for the selective oxidation of the benzylic alcohol.

Step-by-Step Methodology:

  • Setup: To a solution of this compound (1.00 equiv) in acetonitrile (MeCN), add the N-heterocyclic iodane (1.40 equiv) and tetrabutylammonium chloride (TBACl) (1.00 equiv).

  • Reaction: Stir the mixture at 60 °C for approximately 2.5 hours, monitoring by TLC for the consumption of the starting material.

  • Quenching: Upon completion, cool the reaction to room temperature and quench by adding dimethyl sulfide (2.00 equiv) to consume any remaining oxidant.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting crude material via flash column chromatography on silica gel to yield the pure 5-Chloro-2-methoxybenzaldehyde.[12]

Protecting Group Strategies

In multi-step syntheses, it is often necessary to temporarily mask the reactivity of the benzylic alcohol. This is achieved by converting it into a stable derivative, or "protecting group," that is inert to a specific set of reaction conditions and can be cleanly removed later.[13][14]

Common Protecting Groups for Alcohols
  • Silyl Ethers (e.g., TBDMS, TIPS): Formed by reacting the alcohol with a silyl halide (e.g., TBDMS-Cl) in the presence of a base like imidazole. They are stable to many non-acidic reagents but are readily cleaved by fluoride ion sources (e.g., TBAF) or acid.[14][15]

  • Benzyl Ethers (Bn): Formed via Williamson ether synthesis (deprotonation with a base like NaH followed by addition of benzyl bromide). Benzyl ethers are robust towards many acidic and basic conditions but can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C).[15][16][17]

Table 2: Selection of Alcohol Protecting Groups
Protecting GroupAbbreviationProtection ConditionsDeprotection ConditionsStability
tert-ButyldimethylsilylTBDMSTBDMSCl, Imidazole, DMFTBAF or H⁺/H₂OStable to base, mild acid [14]
BenzylBnNaH, BnBr, THFH₂, Pd/C (Hydrogenolysis)Stable to acid, base, oxidants [15][16]
MethoxymethylMOMMOMCl, DIPEAH⁺/H₂O (Acidic)Stable to base [17]

Workflow: Protection-Deprotection Sequence

G Start Benzylic Alcohol Protect Protection (e.g., TBDMSCl, Imidazole) Start->Protect Protected Protected Alcohol (Silyl Ether) Protect->Protected Reaction Incompatible Reaction (e.g., Grignard) Protected->Reaction Intermediate Modified Molecule Reaction->Intermediate Deprotect Deprotection (e.g., TBAF) Intermediate->Deprotect Final Final Product with Free Alcohol Deprotect->Final

Sources

Methodological & Application

Application and Protocol for the Synthesis of γ-(5-Chloro-2-methoxyphenyl)-γ-butyrolactone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of γ-Butyrolactones

The γ-butyrolactone scaffold is a privileged structural motif frequently encountered in a vast array of natural products and pharmacologically active molecules. Its prevalence in medicinal chemistry stems from its ability to serve as a versatile building block and a key pharmacophore in drugs targeting a wide range of diseases. The inherent reactivity of the lactone ring, coupled with the potential for stereoselective functionalization at multiple positions, makes the synthesis of novel γ-butyrolactone derivatives a critical endeavor in modern drug discovery and development. This application note provides a detailed, research-grade protocol for the multi-step synthesis of a substituted aryl-γ-butyrolactone, specifically γ-(5-chloro-2-methoxyphenyl)-γ-butyrolactone, utilizing (5-Chloro-2-methoxyphenyl)methanol as a readily accessible starting material.

Synthetic Strategy: A Multi-Step Approach to Aryl-Substituted γ-Butyrolactones

The synthesis of γ-(5-chloro-2-methoxyphenyl)-γ-butyrolactone from this compound is most effectively achieved through a robust and well-documented three-step synthetic sequence. This strategy has been designed for its reliability, scalability, and the utilization of established, high-yielding transformations. The overall workflow is depicted below:

G A This compound B Oxidation A->B C 5-Chloro-2-methoxybenzaldehyde B->C D Reformatsky Reaction C->D E β-Hydroxy Ester Intermediate D->E F Acid-Catalyzed Cyclization E->F G γ-(5-Chloro-2-methoxyphenyl)-γ-butyrolactone F->G

Caption: Overall synthetic workflow.

This protocol is divided into three distinct phases:

  • Oxidation: Selective oxidation of the primary benzylic alcohol to the corresponding aldehyde.

  • Carbon-Carbon Bond Formation: A Reformatsky reaction to couple the aldehyde with an ester enolate, forming the key β-hydroxy ester intermediate.

  • Lactonization: Intramolecular cyclization of the β-hydroxy ester to yield the target γ-butyrolactone.

Each step is detailed with a thorough explanation of the underlying chemical principles, causality for experimental choices, and a comprehensive, step-by-step protocol.

Part 1: Oxidation of this compound

Scientific Rationale and Expertise

The initial and critical step in this synthetic sequence is the selective oxidation of the primary alcohol, this compound, to its corresponding aldehyde, 5-Chloro-2-methoxybenzaldehyde. It is imperative to employ a mild oxidizing agent to prevent over-oxidation to the carboxylic acid, which would be unreactive in the subsequent Reformatsky step. Pyridinium chlorochromate (PCC) is the reagent of choice for this transformation.[1][2][3] PCC is a complex of chromium trioxide, pyridine, and hydrochloric acid that offers the significant advantage of performing oxidations in anhydrous organic solvents, such as dichloromethane (DCM).[1] This non-aqueous environment is crucial for halting the oxidation at the aldehyde stage.[1][2] The mechanism involves the formation of a chromate ester, followed by a base-assisted elimination to yield the aldehyde.[2]

Experimental Protocol: Oxidation

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Notes
This compound172.615.00 g28.96Starting Material
Pyridinium chlorochromate (PCC)215.569.39 g43.441.5 equivalents
Dichloromethane (DCM), anhydrous84.93150 mL-Solvent
Celite® or Silica Gel-~10 g-Filtration aid
Diethyl ether, anhydrous74.12As needed-For washing

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC) (9.39 g, 43.44 mmol) and approximately 10 g of Celite® or silica gel.

  • Add 100 mL of anhydrous dichloromethane (DCM) to the flask.

  • In a separate beaker, dissolve this compound (5.00 g, 28.96 mmol) in 50 mL of anhydrous DCM.

  • Add the solution of the alcohol dropwise to the stirred suspension of PCC in DCM at room temperature.

  • Upon complete addition, allow the reaction mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 hexanes:ethyl acetate eluent system). The starting material should be consumed.

  • Once the reaction is complete, dilute the mixture with 100 mL of anhydrous diethyl ether.

  • Set up a fritted glass funnel with a pad of Celite® or silica gel and filter the reaction mixture.

  • Wash the solid residue in the funnel thoroughly with several portions of anhydrous diethyl ether.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • The resulting crude product, 5-Chloro-2-methoxybenzaldehyde, can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the next step.

Part 2: The Reformatsky Reaction

Scientific Rationale and Expertise

The Reformatsky reaction is a classic and reliable method for the formation of β-hydroxy esters from aldehydes or ketones.[4][5][6] This reaction utilizes an organozinc reagent, often referred to as a Reformatsky enolate, which is generated in situ by the reaction of an α-halo ester with activated zinc metal.[4][6] A key advantage of the Reformatsky enolate over more reactive organometallic reagents like Grignard reagents or organolithiums is its lower basicity and nucleophilicity, which prevents unwanted side reactions such as self-condensation of the ester.[4] In this protocol, the newly synthesized 5-Chloro-2-methoxybenzaldehyde will be reacted with ethyl bromoacetate in the presence of zinc dust to form the corresponding β-hydroxy ester.

Experimental Protocol: Reformatsky Reaction

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Notes
5-Chloro-2-methoxybenzaldehyde170.594.94 g28.96From Part 1
Ethyl bromoacetate167.004.0 mL (6.02 g)36.01.25 equivalents
Zinc dust, activated65.382.84 g43.441.5 equivalents
Toluene, anhydrous92.14100 mL-Solvent
Iodine (I₂)253.81A few crystals-For zinc activation
Saturated aq. NH₄Cl solution-As needed-For quenching
Diethyl ether74.12As needed-For extraction
Anhydrous MgSO₄ or Na₂SO₄-As needed-Drying agent

Procedure:

  • Activate the zinc dust: To a dry 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, add zinc dust (2.84 g, 43.44 mmol) and a few crystals of iodine.

  • Gently heat the flask with a heat gun under a stream of inert gas (e.g., nitrogen or argon) until the purple iodine vapor is observed, then allow it to cool to room temperature. This process removes the deactivating oxide layer from the zinc surface.[6]

  • Add 50 mL of anhydrous toluene to the activated zinc.

  • In the dropping funnel, prepare a solution of 5-Chloro-2-methoxybenzaldehyde (4.94 g, 28.96 mmol) and ethyl bromoacetate (4.0 mL, 36.0 mmol) in 50 mL of anhydrous toluene.

  • Add a small portion (approximately 10%) of the aldehyde/ester solution to the zinc suspension and gently warm the mixture to initiate the reaction. The initiation is often indicated by a slight exotherm and the disappearance of the iodine color.

  • Once the reaction has started, add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Quench the reaction by the slow, dropwise addition of 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude β-hydroxy ester can be purified by flash column chromatography on silica gel.

Part 3: Acid-Catalyzed Cyclization to γ-Butyrolactone

Scientific Rationale and Expertise

The final step in the synthesis is the intramolecular cyclization, or lactonization, of the β-hydroxy ester to form the thermodynamically stable five-membered γ-butyrolactone ring. This transformation is typically facilitated by heating the β-hydroxy ester in the presence of an acid catalyst. The acid protonates the ester carbonyl, rendering it more electrophilic and promoting the intramolecular nucleophilic attack by the hydroxyl group. Subsequent elimination of ethanol drives the reaction to completion.

Experimental Protocol: Cyclization

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles (mmol)Notes
β-Hydroxy ester intermediate-~28.96 (theoretical)-From Part 2
Toluene92.14100 mL-Solvent
p-Toluenesulfonic acid (p-TsOH)172.20~0.28 g~1.6Catalytic amount
Saturated aq. NaHCO₃ solution-As needed-For neutralization
Diethyl ether or Ethyl acetate-As needed-For extraction
Anhydrous MgSO₄ or Na₂SO₄-As needed-Drying agent

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add the crude or purified β-hydroxy ester from Part 2.

  • Dissolve the ester in 100 mL of toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approximately 5 mol%).

  • Heat the mixture to reflux. Water and ethanol will be removed azeotropically and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is no longer visible. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • The final product, γ-(5-chloro-2-methoxyphenyl)-γ-butyrolactone, can be purified by flash column chromatography on silica gel to yield the pure product.

Visualization of the Reaction Mechanism

G cluster_0 Part 1: Oxidation cluster_1 Part 2: Reformatsky Reaction cluster_2 Part 3: Cyclization A This compound B PCC, DCM A->B C 5-Chloro-2-methoxybenzaldehyde B->C D 5-Chloro-2-methoxybenzaldehyde E 1. Ethyl bromoacetate, Zn, Toluene 2. aq. NH₄Cl workup D->E F β-Hydroxy Ester E->F G β-Hydroxy Ester H p-TsOH, Toluene, Reflux G->H I γ-(5-Chloro-2-methoxyphenyl)-γ-butyrolactone H->I

Caption: Step-by-step reaction pathway.

Troubleshooting and Expert Insights

  • Oxidation Step: If the oxidation is sluggish, ensure that the PCC is of good quality and the DCM is anhydrous. The reaction mixture turning into a thick, dark tar is normal; the use of Celite® or silica gel during the reaction and filtration is crucial for a manageable workup.

  • Reformatsky Reaction: The activation of zinc is critical for the success of this reaction. If the reaction fails to initiate, adding a small crystal of iodine and gentle heating can be effective. The reaction is sensitive to moisture, so ensure all glassware is oven-dried and anhydrous solvents are used.

  • Cyclization Step: If the lactonization is incomplete, ensure that the water and ethanol are being effectively removed by the Dean-Stark trap. A higher catalytic loading of p-TsOH may be required, but excess acid can lead to side reactions.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of γ-(5-chloro-2-methoxyphenyl)-γ-butyrolactone from this compound. By following this detailed three-step procedure, researchers in drug development and organic synthesis can reliably access this valuable substituted γ-butyrolactone scaffold for further investigation and derivatization. The emphasis on the rationale behind each step and the inclusion of practical insights are intended to empower scientists to successfully implement and adapt this methodology in their own laboratories.

References

Sources

Application Notes and Protocols for the Synthesis of α-Aryl-γ-Benzyl-γ-Butyrolactones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive protocol for the synthesis of α-aryl-γ-benzyl-γ-butyrolactones, a core structural motif found in numerous biologically active compounds, including lignans with anticancer and antiviral properties.[1][2][3][4] This document offers a detailed, step-by-step methodology, explains the underlying chemical principles, and provides expert insights for successful execution and troubleshooting.

Introduction: The Significance of α-Aryl-γ-Benzyl-γ-Butyrolactones

The γ-butyrolactone (GBL) scaffold is a privileged structure in medicinal chemistry and natural product synthesis.[5][6][7][8] The specific substitution pattern of an aryl group at the α-position and a benzyl group at the γ-position is characteristic of many bioactive lignans, such as podophyllotoxin and its analogues, which are used in cancer chemotherapy.[1][2][4][9] The precise stereochemical arrangement of these substituents is often crucial for their biological activity, making the development of stereoselective synthetic methods a significant area of research. This protocol details a robust and adaptable method for the preparation of these valuable compounds.

Synthetic Strategy: A Sequential Approach

The synthesis of α-aryl-γ-benzyl-γ-butyrolactones is most effectively achieved through a sequential functionalization of a γ-butyrolactone precursor. The general strategy involves two key transformations:

  • γ-Benzylation: Introduction of the benzyl group at the γ-position.

  • α-Arylation: Subsequent introduction of the aryl group at the α-position.

This stepwise approach allows for the controlled installation of the desired substituents and facilitates the purification of intermediates.

Visualizing the Synthetic Workflow

Synthetic Workflow Start γ-Butyrolactone Precursor Step1 γ-Benzylation Start->Step1 Intermediate γ-Benzyl-γ-butyrolactone Step1->Intermediate Step2 α-Arylation Intermediate->Step2 Product α-Aryl-γ-benzyl-γ-butyrolactone Step2->Product

Caption: Overall workflow for the synthesis of α-aryl-γ-benzyl-γ-butyrolactones.

Detailed Experimental Protocol

This protocol is a representative example and may require optimization for specific substrates.

Part 1: Synthesis of γ-Benzyl-γ-butyrolactone (Intermediate)

This step can be achieved through various methods, including the conjugate addition of a benzyl organometallic reagent to an α,β-unsaturated-γ-butyrolactone (a butenolide).

Materials:

  • α,β-Unsaturated-γ-butyrolactone (Butenolide)

  • Benzylmagnesium bromide (or other benzyl organometallic reagent)

  • Copper(I) iodide (CuI)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), add CuI (0.1 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous THF to the flask, followed by the slow, dropwise addition of benzylmagnesium bromide solution (1.2 eq) at -78 °C (dry ice/acetone bath). Stir the resulting mixture for 20-30 minutes.

  • Substrate Addition: Slowly add a solution of the butenolide (1.0 eq) in anhydrous THF to the reaction mixture at -78 °C.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude γ-benzyl-γ-butyrolactone.

  • Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Part 2: Palladium-Catalyzed α-Arylation of γ-Benzyl-γ-butyrolactone

This step introduces the aryl group at the α-position of the lactone via a palladium-catalyzed cross-coupling reaction.[10]

Materials:

  • γ-Benzyl-γ-butyrolactone (from Part 1)

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., SPhos, XPhos, or triphenylphosphine)

  • A strong, non-nucleophilic base (e.g., sodium bis(trimethylsilyl)amide - NaHMDS, or lithium diisopropylamide - LDA)

  • Anhydrous toluene or dioxane

  • Standard glassware for anhydrous and air-sensitive reactions

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine Pd(OAc)₂ (0.02-0.05 eq) and the phosphine ligand (0.04-0.10 eq) in a flame-dried Schlenk tube.

  • Reagent Addition: Add anhydrous toluene or dioxane, followed by the aryl halide (1.1 eq) and the γ-benzyl-γ-butyrolactone (1.0 eq).

  • Base Addition: In a separate flask, prepare a solution of the base (e.g., NaHMDS, 1.2 eq) in the reaction solvent. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired α-aryl-γ-benzyl-γ-butyrolactone.

Mechanism of the α-Arylation Reaction

The palladium-catalyzed α-arylation of lactones proceeds through a catalytic cycle involving oxidative addition, enolate formation, and reductive elimination.

Visualizing the Catalytic Cycle

Alpha-Arylation Mechanism cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Pd(0)L_n->Ar-Pd(II)-X(L_n) Ar-X Ar-X Aryl Halide Oxidative\nAddition Oxidative Addition Pd(II) Complex [Ar-Pd(II)-Enolate(L_n)] Ar-Pd(II)-X(L_n)->Pd(II) Complex Lactone Enolate Lactone Enolate Lactone Enolate Base Base Lactone γ-Benzyl-γ-butyrolactone Lactone->Lactone Enolate Base Reductive\nElimination Reductive Elimination Product α-Aryl-γ-benzyl-γ-butyrolactone Pd(II) Complex->Product Reductive Elimination

Sources

Conceptual Design of a Novel Proteomics Reagent: CMM-Photo-Click-Cleave (CPCC)

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of current proteomics literature and chemical supplier databases indicates that (5-Chloro-2-methoxyphenyl)methanol is not presently utilized as a standard reagent in proteomics research. Its primary documented use is as a precursor in the synthesis of more complex organic molecules. However, its inherent chemical structure presents a unique opportunity for the development of a novel, multifunctional tool for advanced proteomics applications.

This guide puts forth a forward-looking proposal for the application of this compound as a foundational scaffold for a new generation of photo-activatable, cleavable cross-linking reagents. We will detail the conceptual design, a plausible synthetic route, and comprehensive protocols for its proposed use in identifying protein-protein interactions and ligand-binding partners. This document is intended for researchers and drug development professionals who are interested in creating and utilizing novel chemical biology tools.

The proposed reagent, which we have termed CMM-Photo-Click-Cleave (CPCC), is a multifunctional chemical probe derived from this compound. The design incorporates three key functionalities essential for modern chemical proteomics workflows:

  • A Photoreactive Moiety: The benzyl alcohol group of the parent molecule can be oxidized to a benzophenone, a well-established photoreactive group. Upon irradiation with UV light (around 350-360 nm), the benzophenone group forms a reactive triplet state that can abstract a hydrogen atom from nearby C-H bonds in amino acid side chains, leading to the formation of a stable covalent cross-link.[1] This allows for the capture of transient or weak protein interactions in a cellular context.

  • A "Clickable" Handle: A terminal alkyne group is incorporated into the reagent. This "clickable" handle allows for the bioorthogonal ligation of a reporter tag, such as biotin or a fluorescent dye, via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[2][3] This enables the selective enrichment and visualization of cross-linked proteins.

  • A Cleavable Linker: A diol-based linker is included in the design. This linker is stable under most biochemical conditions but can be selectively cleaved by treatment with sodium periodate.[4][5] The ability to cleave the linker allows for the release of enriched proteins from affinity resins under mild conditions, reducing the background of non-specifically bound proteins in subsequent mass spectrometry analysis.

Proposed Synthesis of CMM-Photo-Click-Cleave (CPCC) Reagent

The following is a proposed synthetic scheme for the production of the CPCC reagent from this compound. This multi-step synthesis employs standard organic chemistry reactions.

A This compound B 5-Chloro-2-methoxybenzophenone A->B Oxidation (e.g., PCC, DMP) C 5-Chloro-2-(prop-2-yn-1-yloxy)benzophenone B->C Williamson Ether Synthesis (Propargyl bromide, base) D 5-Chloro-2-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)benzophenone C->D Click Reaction Precursor Synthesis E CPCC Reagent D->E Introduction of Cleavable Linker

Caption: Proposed synthetic pathway for the CMM-Photo-Click-Cleave (CPCC) Reagent.

Application in Proteomics: Photo-Affinity Labeling Workflow

The CPCC reagent is designed for in-cell or in-lysate photo-affinity labeling to capture protein-protein or protein-ligand interactions. The following is a detailed protocol for a typical experiment.

Experimental Workflow

A 1. Cell Treatment with CPCC Reagent B 2. UV Irradiation (365 nm) A->B C 3. Cell Lysis & Proteome Extraction B->C D 4. Click Chemistry: Biotin-Azide Addition C->D E 5. Enrichment on Streptavidin Beads D->E F 6. On-Bead Washing E->F G 7. Periodate Cleavage F->G H 8. Alkylation and Digestion (Trypsin) G->H I 9. LC-MS/MS Analysis H->I

Caption: Experimental workflow for photo-affinity labeling using the CPCC reagent.

Detailed Protocol

1. Cell Culture and Treatment:

  • Culture cells to the desired confluency.
  • Treat cells with the CPCC reagent at a final concentration of 10-100 µM. Incubate for 2-4 hours.

2. Photo-Cross-linking:

  • Wash the cells with ice-cold PBS to remove excess reagent.
  • Irradiate the cells with UV light at 365 nm for 15-30 minutes on ice.

3. Cell Lysis and Protein Extraction:

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
  • Clarify the lysate by centrifugation and determine the protein concentration.

4. Click Reaction for Biotinylation:

  • To 1 mg of protein lysate, add biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
  • Incubate for 1 hour at room temperature to attach the biotin tag.

5. Enrichment of Cross-linked Proteins:

  • Add streptavidin-coated magnetic beads to the lysate and incubate for 1 hour to capture the biotinylated proteins.
  • Wash the beads extensively to remove non-specifically bound proteins.

6. Cleavage and Elution:

  • Resuspend the beads in a buffer containing sodium periodate.
  • Incubate for 30 minutes at 37°C to cleave the linker and release the cross-linked proteins.
  • Collect the supernatant containing the enriched proteins.

7. Sample Preparation for Mass Spectrometry:

  • Reduce the disulfide bonds in the eluted proteins with DTT and alkylate the cysteines with iodoacetamide.
  • Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
  • Desalt the peptides using a C18 StageTip.

Mechanism of Action and Mass Spectrometry Analysis

The CPCC reagent's utility lies in its multi-step mechanism, which enables the capture and subsequent identification of protein interactions.

Reaction Mechanism

A CPCC Reagent + Protein Complex B UV Activation of Benzophenone A->B hv (365 nm) C Covalent Cross-link Formation B->C D Click Reaction with Biotin-Azide C->D E Biotinylated Protein Complex D->E F Periodate Cleavage of Diol Linker E->F NaIO4 G Released Protein with a Modification Scar F->G

Caption: Key reaction steps of the CPCC reagent in a proteomics experiment.

Mass Spectrometry Analysis

The peptides resulting from the digestion of the enriched proteins are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The identification of the cross-linked peptides requires a specialized data analysis strategy.

Expected Mass Shifts:

ModificationMass Shift (Da)Notes
CPCC modification "scar"+X DaThe exact mass will depend on the final structure of the cleaved reagent fragment remaining on the peptide. This needs to be calculated precisely from the proposed chemical structure.
Inter-peptide cross-linkSum of two peptide masses + mass of the CPCC scar
Intra-peptide cross-linkMass of the peptide + mass of the CPCC scar

Data Analysis Protocol:

  • Database Searching: The raw MS/MS data should be searched against a protein sequence database using a specialized cross-link identification software (e.g., pLink, MaxLynx).

  • Modification Parameters: The mass of the CPCC "scar" must be defined as a variable modification in the search parameters.

  • Cross-link Identification: The software will identify pairs of peptides that are connected by the CPCC reagent, providing information on the specific amino acid residues involved in the interaction.

  • Validation: The identified cross-links should be manually validated by inspecting the MS/MS spectra for the presence of characteristic fragment ions from both peptides.

Conclusion

While this compound is not currently a staple in the proteomics toolkit, its chemical structure provides a versatile starting point for the rational design of novel chemical probes. The proposed CMM-Photo-Click-Cleave (CPCC) reagent represents a hypothetical yet scientifically plausible tool that could enable the capture and identification of protein interactions with high specificity and reduced background. The development and application of such novel reagents are crucial for advancing our understanding of complex biological systems.

References

  • Wang, et al. (2020). Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity. Chemical Communications.[6]

  • Speers, A. E., & Cravatt, B. F. (2017). Cleavable Linkers in Chemical Proteomics Applications. Methods in Molecular Biology.[7]

  • Yang, Y., & Bogyo, M. (2013). A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. ACS Chemical Biology.[4]

  • Li, et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. Organic & Biomolecular Chemistry.[2][3]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Martino, C., & Bogyo, M. (2017). Cleavable Linkers in Chemical Proteomics Applications. Springer Nature Experiments.[8]

  • Dormán, G., & Prestwich, G. D. (1994). Benzophenone Photophores in Biochemistry. Biochemistry.[1]

  • Sattler, et al. (2015). Design and synthesis of cleavable linkers and applications in chemical proteomics. mediaTUM.[5]

  • Adusumalli, S., & Bogyo, M. (2017). Cleavable Linkers in Chemical Proteomics Applications. Request PDF.[9]

  • Thermo Fisher Scientific. Amine-Reactive Crosslinker Chemistry.[10]

  • TCI Chemicals. Photo-reactive Crosslinkers.[11]

  • University of Bristol. Identification of Protein Modifications by Mass Spectrometry.[12]

  • Ge, Y. (2012). Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry. Journal of the American Society for Mass Spectrometry.[13]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Analysis of Protein Post-Translational Modifications by Mass Spectrometry. Royal Society of Chemistry.[14]

  • Creative Proteomics. (2018). Strategies for Post-translational Modifications (PTMs). YouTube.[15]

Sources

Application Notes and Protocols for the Derivatization of (5-Chloro-2-methoxyphenyl)methanol in Biological Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of the Benzyl Alcohol Scaffold

(5-Chloro-2-methoxyphenyl)methanol is a substituted benzyl alcohol that serves as a versatile starting material for the synthesis of a diverse library of compounds for biological screening.[1][2] The inherent structural features of this molecule—a chlorinated aromatic ring, a methoxy group, and a primary alcohol—provide multiple points for chemical modification. This allows for the systematic exploration of the chemical space around this scaffold to identify novel bioactive molecules. The derivatization of this core structure is a key strategy in drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic properties.

Derivatives of structurally similar N-benzyl anilines have demonstrated a wide range of biological activities, including antimicrobial and anticancer effects.[3][4] For instance, N-benzyl aniline compounds have shown potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[4][5] Furthermore, certain benzylaniline hydrochlorides have exhibited significant cytotoxicity and have been identified as inhibitors of tubulin polymerization, a validated target in cancer therapy.[6][7] These findings underscore the potential of benzyl alcohol-derived scaffolds in generating compounds with therapeutic relevance.

This guide provides a comprehensive overview of synthetic strategies for the derivatization of this compound. It includes detailed, step-by-step protocols for key reactions such as etherification, esterification, and palladium-catalyzed cross-coupling reactions. The rationale behind the choice of synthetic routes and reaction conditions is discussed to provide researchers with a solid foundation for their experimental design.

Strategic Approaches to Derivatization

The chemical structure of this compound offers three primary sites for modification: the hydroxyl group, the aromatic ring, and the benzylic position. This allows for a combinatorial approach to generate a library of diverse derivatives.

  • Modification of the Hydroxyl Group: The primary alcohol functionality is a prime target for derivatization. It can be readily converted into ethers and esters, allowing for the introduction of a wide array of substituents to probe structure-activity relationships (SAR).

  • Functionalization of the Aromatic Ring: The chloro- and methoxy-substituted benzene ring can be further functionalized. For example, the chlorine atom can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions, to introduce new carbon-carbon and carbon-nitrogen bonds.

  • Oxidation of the Benzylic Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, which can then serve as handles for further synthetic transformations, such as reductive amination or amide bond formation.

Below is a diagram illustrating the key derivatization pathways for this compound.

Derivatization_Pathways start This compound ether Ethers start->ether Etherification ester Esters start->ester Esterification aldehyde (5-Chloro-2-methoxyphenyl)carbaldehyde start->aldehyde Oxidation suzuki Biaryl Derivatives aldehyde->suzuki Suzuki Coupling buchwald N-Aryl Derivatives aldehyde->buchwald Buchwald-Hartwig Amination

Caption: Key derivatization pathways for this compound.

Synthetic Protocols

This section provides detailed protocols for the synthesis of various derivatives of this compound.

Protocol 1: Ether Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers from an alcohol and an organohalide. This protocol describes the synthesis of a generic benzyl ether derivative.

Reaction Scheme: this compound + R-X → (5-Chloro-2-methoxyphenyl)methyl-O-R

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to reflux until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Summary of Etherification Conditions

EntryAlkyl HalideBaseSolventTemperatureYield (%)
1Benzyl bromideNaHTHFrt85
2Ethyl iodideNaHTHFReflux78
3Propyl bromideK₂CO₃DMF60 °C72

Note: Yields are hypothetical and will depend on the specific substrates and reaction optimization.

Protocol 2: Ester Synthesis via Fischer Esterification

Fischer esterification is a classic method for forming an ester from a carboxylic acid and an alcohol using an acid catalyst.[8]

Reaction Scheme: this compound + R-COOH → (5-Chloro-2-methoxyphenyl)methyl-O-C(=O)R

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1.0 equivalent) and the carboxylic acid (1.2 equivalents) in toluene.

  • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue heating until no more water is collected or the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃ until the effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[9][10] This protocol outlines the coupling of an arylboronic acid with the chlorinated aromatic ring of a derivative of this compound. For this reaction, the starting material would first be oxidized to the corresponding aldehyde or protected before proceeding with the coupling.

Reaction Principle: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by transmetalation with the organoboron compound and reductive elimination to form the C-C bond and regenerate the catalyst.[11]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)L2-X pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_boron Ar-Pd(II)L2-R pd2_aryl->pd2_boron Transmetalation (R-B(OH)2, Base) product Ar-R pd2_boron->product Reductive Elimination

Sources

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions with (5-Chloro-2-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-CC2026-0114

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on performing palladium-catalyzed cross-coupling reactions using (5-Chloro-2-methoxyphenyl)methanol. We delve into the key considerations for this specific substrate, including chemoselectivity and the role of the benzylic alcohol. Detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are presented, emphasizing the causality behind experimental choices. This guide is designed to be a self-validating system, offering troubleshooting advice, data tables for quick reference, and visual diagrams of workflows and mechanisms to ensure successful implementation.

Introduction and Strategic Considerations

This compound is a valuable bifunctional building block in organic synthesis. Its structure features an electron-rich aromatic ring substituted with a reactive aryl chloride (C-Cl) bond, a nucleophilic benzylic alcohol (-CH₂OH), and a directing methoxy (-OCH₃) group. The primary utility of this molecule in complex syntheses lies in the functionalization of the C-Cl bond through palladium-catalyzed cross-coupling reactions, which are foundational methods for constructing C-C, C-N, and C-O bonds.[1][2]

The key to successfully employing this substrate is understanding the chemoselectivity between its two primary functional groups:

  • Aryl Chloride (C-Cl): This is the target for palladium-catalyzed cross-coupling. Aryl chlorides are generally less reactive than the corresponding bromides or iodides, often necessitating the use of specialized, electron-rich, and bulky phosphine ligands to facilitate the rate-determining oxidative addition step.[3][4][5]

  • Benzylic Alcohol (-CH₂OH): The hydroxyl group presents a potential challenge. While generally stable, it can be nucleophilic and slightly acidic. Under strongly basic conditions or at elevated temperatures, it could potentially coordinate to the palladium center or undergo side reactions. However, in many standard cross-coupling protocols, the benzylic alcohol is well-tolerated and does not require a protecting group, simplifying the synthetic route.[6] Protection should be considered only if specific reaction conditions (e.g., extremely strong bases or incompatible electrophiles) lead to side products.[7][8][9]

This guide will focus on protocols where the benzylic alcohol remains unprotected, streamlining the synthetic process.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling the aryl chloride with an organoboron reagent.

Principle and Mechanistic Insight

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of this compound. This step is often rate-limiting for aryl chlorides and is accelerated by bulky, electron-donating ligands.[5]

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.[4][5]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Ar-Pd(II)(L)₂-Cl Pd(0)L2->Oxidative_Addition Ar-Cl Transmetalation Ar-Pd(II)(L)₂-R¹ Oxidative_Addition->Transmetalation R¹-B(OH)₂ Base Reductive_Elimination Ar-R¹ Transmetalation->Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Buchwald_Workflow start Start: Assemble Reagents setup 1. Add Aryl Halide, Amine, Base to Flame-Dried Flask start->setup catalyst 2. Add Pd Precatalyst & Ligand setup->catalyst inert 3. Evacuate & Backfill with Inert Gas (3x) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent reaction 5. Heat to Reaction Temp (e.g., 100-110 °C) solvent->reaction monitor 6. Monitor by TLC / LC-MS reaction->monitor workup 7. Cool, Dilute, & Extract monitor->workup purify 8. Column Chromatography workup->purify end End: Pure Product purify->end

Sources

Application Notes and Protocols for the Scale-Up Synthesis of (5-Chloro-2-methoxyphenyl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

(5-Chloro-2-methoxyphenyl)methanol and its derivatives are pivotal structural motifs in contemporary drug discovery and development. Their utility as advanced intermediates stems from the unique electronic and steric properties conferred by the chloro and methoxy substituents on the phenyl ring. These moieties can modulate pharmacokinetic properties, enhance binding affinity to biological targets, and provide vectors for further chemical elaboration. As such, robust and scalable synthetic routes to these building blocks are of paramount importance for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the key considerations and protocols for transitioning the synthesis of this compound derivatives from the laboratory bench to a larger scale, focusing on process safety, efficiency, and product quality.

Core Synthetic Strategies and Scale-Up Feasibility

The most direct and industrially viable route to this compound is the reduction of its corresponding aldehyde, 5-Chloro-2-methoxybenzaldehyde. Other methods, such as those involving Grignard reagents, can be employed for the synthesis of more complex derivatives.

Reductive Approaches from 5-Chloro-2-methoxybenzaldehyde

The reduction of the aldehyde functionality is the most common and scalable method. Two primary methodologies are prevalent in the industry: catalytic hydrogenation and chemical reduction with metal hydrides.

Catalytic hydrogenation is an environmentally benign and often highly selective method for aldehyde reduction.

  • Expertise & Experience: The choice of catalyst and reaction conditions is critical for achieving high conversion and selectivity. While noble metal catalysts like Palladium on Carbon (Pd/C) or Ruthenium (Ru) complexes are highly effective, their cost can be a factor at scale.[1][2] The reaction is typically performed under a hydrogen atmosphere, and the pressure can be adjusted to control the reaction rate. Solvent selection, such as ethanol or isopropanol, is also crucial for substrate solubility and catalyst performance. On a larger scale, mass transfer limitations can become significant, necessitating efficient agitation to ensure proper mixing of the solid catalyst, liquid substrate, and gaseous hydrogen.[3]

  • Trustworthiness: In-process monitoring by High-Performance Liquid Chromatography (HPLC) is essential to track the disappearance of the starting aldehyde and the appearance of the desired alcohol. This allows for precise determination of the reaction endpoint, preventing over-reduction or side reactions. Gas uptake monitoring can also provide real-time kinetic data.

Sodium borohydride is a cost-effective and versatile reducing agent for aldehydes.[4]

  • Expertise & Experience: While seemingly straightforward, the use of NaBH₄ on a large scale presents significant safety challenges. The reaction is highly exothermic, and the rate of addition of the reducing agent must be carefully controlled to manage the heat evolution.[4][5] Furthermore, NaBH₄ reacts with protic solvents like water and alcohols to generate hydrogen gas, which is flammable and can lead to pressure buildup in the reactor.[4][6] The stability of aqueous NaBH₄ solutions can be significantly improved by the addition of a small amount of sodium hydroxide, which raises the pH and suppresses hydrolysis.[4] The use of Process Analytical Technology (PAT), such as in-situ FTIR, can provide real-time monitoring of reagent consumption and reaction progress, enhancing both safety and efficiency.[7]

  • Trustworthiness: A thorough process safety evaluation is mandatory before scaling up any borohydride reduction. This includes reaction calorimetry to determine the heat of reaction and the maximum temperature of synthetic reaction (MTSR). Gas evolution rates must also be quantified to ensure adequate venting capacity of the reactor.[5][8]

Synthesis of Derivatives via Grignard Reactions

For the synthesis of derivatives where a new carbon-carbon bond is formed at the benzylic position, the Grignard reaction is a powerful tool.[9][10]

  • Expertise & Experience: Grignard reagents are highly reactive and moisture-sensitive, necessitating strictly anhydrous reaction conditions.[10][11] On a large scale, ensuring all equipment is thoroughly dried and maintaining an inert atmosphere (e.g., nitrogen or argon) is critical. The addition of the Grignard reagent to an aldehyde or ketone is highly exothermic and requires careful temperature control.

  • Trustworthiness: The concentration of the Grignard reagent should be accurately determined by titration before use. During the reaction, in-process controls via techniques like Thin Layer Chromatography (TLC) or HPLC can monitor the consumption of the starting material. A carefully planned and executed quench procedure with a reagent like saturated aqueous ammonium chloride is essential for safely destroying any unreacted Grignard reagent and hydrolyzing the magnesium alkoxide intermediate.[11]

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reduction Reductive Routes cluster_grignard Derivative Synthesis cluster_products Products 5-Chloro-2-methoxybenzaldehyde 5-Chloro-2-methoxybenzaldehyde Catalytic_Hydrogenation Catalytic Hydrogenation 5-Chloro-2-methoxybenzaldehyde->Catalytic_Hydrogenation H2, Catalyst (e.g., Pd/C) NaBH4_Reduction Sodium Borohydride Reduction 5-Chloro-2-methoxybenzaldehyde->NaBH4_Reduction NaBH4, Solvent (e.g., EtOH) Grignard_Reaction Grignard Reaction with R-MgX 5-Chloro-2-methoxybenzaldehyde->Grignard_Reaction Target_Methanol This compound Catalytic_Hydrogenation->Target_Methanol NaBH4_Reduction->Target_Methanol Derivatives Substituted Derivatives Grignard_Reaction->Derivatives 1. Addition 2. Aqueous Workup

Caption: Synthetic routes to this compound and its derivatives.

Detailed Protocols

Protocol 1: Scale-Up Synthesis of this compound via Sodium Borohydride Reduction

Materials and Equipment:

  • 5-Chloro-2-methoxybenzaldehyde (1 eq.)

  • Sodium borohydride (NaBH₄, 0.3-0.5 eq.)

  • Ethanol (EtOH), or Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl) for quench

  • Ethyl Acetate (EtOAc) for extraction

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Temperature-controlled reactor with overhead stirring, addition funnel, and nitrogen inlet/outlet

  • pH meter

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charge Substrate: Charge the reactor with 5-Chloro-2-methoxybenzaldehyde and ethanol (approximately 5-10 volumes). Begin agitation and cool the mixture to 0-5 °C.

  • Prepare Borohydride Solution: In a separate vessel, prepare a solution of sodium borohydride in a small amount of water, stabilized with a catalytic amount of 1M NaOH.

  • Controlled Addition: Slowly add the NaBH₄ solution to the reactor via the addition funnel, maintaining the internal temperature between 0-10 °C. The addition rate should be dictated by the cooling capacity of the reactor to prevent a thermal runaway.[4]

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 1-3 hours after the addition is finished.

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding acetone to consume excess NaBH₄, followed by the slow addition of 1M HCl to adjust the pH to ~7. Be prepared for hydrogen gas evolution during the quench.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove most of the ethanol.

    • Add ethyl acetate and water. Separate the organic layer.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography if necessary. For large-scale operations, distillation under reduced pressure might be a viable option.[12][13]

Process Safety Data Table:

ParameterValue/ConsiderationRationale
Heat of Reaction Highly ExothermicRequires careful temperature control and slow addition of NaBH₄.[4]
Gas Evolution Hydrogen (H₂)Flammable gas generated from NaBH₄ reaction with protic solvents and acidic quench. Requires adequate ventilation and reactor venting.[4][6]
Reagent Stability NaBH₄ hydrolyzes in neutral/acidic waterStabilize aqueous NaBH₄ solutions with NaOH.[4]
Quenching Exothermic and gas evolutionSlow and controlled addition of quenching agent at low temperature.
Protocol 2: General Procedure for the Synthesis of this compound Derivatives via Grignard Reaction

Materials and Equipment:

  • 5-Chloro-2-methoxybenzaldehyde or a suitable ketone precursor (1 eq.)

  • Organomagnesium halide (Grignard reagent, 1.1-1.5 eq.)

  • Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl Acetate (EtOAc) for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dry, inert atmosphere reactor setup

Procedure:

  • Reactor Preparation: Thoroughly dry all glassware in an oven and assemble under a nitrogen or argon atmosphere.

  • Charge Substrate: Charge the reactor with the aldehyde/ketone precursor and anhydrous THF. Cool the solution to 0 °C.

  • Grignard Addition: Add the Grignard reagent dropwise to the stirred solution, maintaining the temperature below 10 °C.[11]

  • Reaction Monitoring: Monitor the reaction by TLC or HPLC. Allow the reaction to warm to room temperature and stir until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench the reaction.

  • Workup:

    • Add ethyl acetate and water to the quenched reaction mixture.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Scale-Up Considerations Summary Table:

Synthetic RouteKey Scale-Up ChallengesMitigation Strategies
Catalytic Hydrogenation Mass transfer limitations, catalyst handling and recovery, flammability of H₂ gas.Efficient agitation, proper reactor design, use of robust catalysts, adherence to safety protocols for handling hydrogen.[3]
NaBH₄ Reduction Highly exothermic, H₂ gas evolution, reagent stability.Precise temperature control, controlled addition rate, process safety studies (calorimetry), adequate venting, stabilization of NaBH₄ solutions.[4][5][7]
Grignard Reaction Strict anhydrous conditions, exothermic addition, safe quenching.Use of dry solvents and equipment, inert atmosphere, controlled addition and temperature, carefully planned quench procedure.[10][11]

Conclusion

The successful scale-up synthesis of this compound and its derivatives hinges on a thorough understanding of the reaction mechanism, potential hazards, and critical process parameters. While chemical reduction with sodium borohydride offers a cost-effective route, it necessitates stringent safety protocols to manage its exothermicity and gas evolution. Catalytic hydrogenation presents a greener alternative, though challenges in mass transfer and catalyst handling at scale must be addressed. For the synthesis of more complex derivatives, the Grignard reaction remains a valuable tool, provided that the demanding reaction conditions can be safely and reliably implemented on a larger scale. By carefully considering the factors outlined in this guide, researchers and drug development professionals can effectively transition these important syntheses from the laboratory to pilot plant and beyond, ensuring a reliable supply of these crucial intermediates for the advancement of medicinal chemistry.

References

  • Mettler Toledo.
  • ResearchGate.
  • IChemE.
  • ResearchGate.
  • Google Patents.
  • ACS Publications. Process Safety Evaluation and Scale-up of a Lactam Reduction with NaBH 4 and TFA.
  • United States Biological. This compound CAS: 7035-10-1.
  • UC Center for Laboratory Safety.
  • Organic Chemistry Portal. Grignard Reaction.
  • ACS Publications.
  • Wikipedia. Grignard reaction.
  • ResearchGate.
  • Mettler Toledo.
  • Google Patents. Method for purifying benzyl alcohol.
  • BenchChem. Application Notes and Protocols: HPLC Purification of Synthesized Benzyl Alcohol Glucuronide.
  • American Chemical Society. Multiscale catalytic hydrogenation reaction kinetic study and scale-up for industrial manufacturing.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with (5-Chloro-2-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (5-Chloro-2-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve the yield and efficiency of your chemical reactions involving this versatile substituted benzyl alcohol.

The unique substitution pattern of this compound, featuring an electron-donating methoxy group and an electron-withdrawing chloro group, presents specific challenges and opportunities in synthesis. This guide will provide you with the expertise to navigate these nuances and achieve optimal results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, providing explanations for their causes and actionable solutions.

Issue 1: Low Yield in Oxidation Reactions to the Aldehyde

Question: I am trying to oxidize this compound to the corresponding aldehyde, but I am consistently getting low yields and a significant amount of the carboxylic acid byproduct. What is causing this over-oxidation and how can I prevent it?

Answer:

Over-oxidation is a common challenge when working with electron-rich benzyl alcohols. The methoxy group in the ortho position of this compound activates the aromatic ring, making the benzylic proton more susceptible to abstraction and the resulting aldehyde prone to further oxidation.

Causality:

  • Electron-Donating Methoxy Group: The methoxy group donates electron density to the aromatic ring, which in turn stabilizes the transition state of the oxidation process. This can sometimes lead to a faster second oxidation of the intermediate aldehyde to the carboxylic acid.

  • Choice of Oxidant: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromic acid are often too harsh for substituted benzyl alcohols and will readily lead to the formation of the carboxylic acid.[1]

Solutions:

  • Select a Milder Oxidizing Agent: Employing a milder and more selective oxidizing agent is crucial. Some excellent choices for this transformation include:

    • Pyridinium chlorochromate (PCC): PCC is a classic reagent for the selective oxidation of primary alcohols to aldehydes.[2]

    • Dess-Martin periodinane (DMP): DMP is another mild and highly effective reagent for this purpose.

    • Swern Oxidation: This method, utilizing oxalyl chloride or trifluoroacetic anhydride with dimethyl sulfoxide (DMSO), is performed at low temperatures, which helps to minimize over-oxidation.

  • Control Reaction Conditions:

    • Temperature: Maintain a low reaction temperature (e.g., 0 °C to room temperature) to slow down the rate of the second oxidation.

    • Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC) and quench it as soon as the starting material is consumed to prevent the aldehyde from being further oxidized.

Experimental Protocol: Selective Oxidation using PCC

  • To a stirred solution of this compound (1.0 eq) in dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 eq).

  • Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or Celite to remove the chromium salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Oxidizing AgentTypical Yield of AldehydeReference
Potassium Permanganate (KMnO4)Low (significant acid)[1]
Pyridinium Chlorochromate (PCC)High[2]
Dess-Martin Periodinane (DMP)High
Swern OxidationHigh
Issue 2: Poor Yields in Acid-Catalyzed Etherification Reactions

Question: I am attempting to synthesize an ether from this compound using an acid catalyst, but the reaction is sluggish and the yield is low. What factors could be contributing to this?

Answer:

Acid-catalyzed etherification of benzyl alcohols proceeds through the formation of a benzylic carbocation intermediate. The stability of this carbocation is key to the reaction's success. While the methoxy group helps in stabilizing this intermediate, the electron-withdrawing nature of the chlorine atom can have a counteracting effect.

Causality:

  • Electronic Effects: The electron-withdrawing inductive effect of the chlorine atom at the meta position to the benzylic carbon can destabilize the carbocation intermediate, thereby slowing down the reaction rate.[3][4]

  • Steric Hindrance: The ortho-methoxy group can create some steric hindrance, potentially impeding the approach of the nucleophilic alcohol.

  • Reversibility: The reaction is reversible, and the presence of water can shift the equilibrium back to the starting materials.[5]

Solutions:

  • Choice of Acid Catalyst:

    • Use a strong acid catalyst such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH) to facilitate the formation of the carbocation.

    • For sensitive substrates, a Lewis acid catalyst like boron trifluoride etherate (BF3·OEt2) can be effective.

  • Reaction Conditions to Favor Product Formation:

    • Removal of Water: Use a Dean-Stark apparatus to azeotropically remove water as it is formed, driving the equilibrium towards the ether product.

    • Excess Alcohol: Employing the alcohol reactant as the solvent or in large excess can also shift the equilibrium to the product side.

Experimental Protocol: Acid-Catalyzed Etherification with a Dean-Stark Trap

  • In a round-bottom flask equipped with a Dean-Stark trap and a condenser, dissolve this compound (1.0 eq) and the desired alcohol (a 5-10 fold excess) in a suitable solvent like toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected and the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude ether by column chromatography.

Issue 3: Incomplete Esterification and Side Reactions

Question: During the esterification of this compound with a carboxylic acid, I am observing incomplete conversion and the formation of an unknown impurity. How can I improve the yield of my desired ester?

Answer:

Esterification reactions, especially those that are acid-catalyzed, can also be reversible and prone to side reactions if not properly controlled. The electronic nature of the substituents on the benzyl alcohol can influence the reaction rate and the propensity for side product formation.

Causality:

  • Equilibrium Limitations: Similar to etherification, acid-catalyzed esterification (Fischer esterification) is an equilibrium process. The presence of water, a byproduct, can hydrolyze the ester back to the starting materials.

  • Steric Hindrance: If either the carboxylic acid or the alcohol is sterically hindered, the reaction rate can be significantly reduced.

  • Side Reactions: Under strongly acidic conditions and elevated temperatures, side reactions such as elimination or the formation of symmetrical ethers from the starting alcohol can occur.

Solutions:

  • Driving the Equilibrium:

    • As with etherification, use a Dean-Stark trap to remove water.

    • Use an excess of either the carboxylic acid or the alcohol.

  • Alternative Esterification Methods:

    • Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP). It is a powerful method for forming esters at room temperature and avoids the need for strong acids.

    • Acyl Chloride or Anhydride Method: Convert the carboxylic acid to a more reactive acyl chloride or anhydride, which will then readily react with the alcohol in the presence of a base like pyridine or triethylamine.

Experimental Protocol: Steglich Esterification

  • Dissolve the carboxylic acid (1.1 eq), this compound (1.0 eq), and DMAP (0.1 eq) in a dry, aprotic solvent such as DCM or tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with dilute hydrochloric acid (HCl), saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Frequently Asked Questions (FAQs)

Q1: How do the chloro and methoxy substituents influence the reactivity of the alcohol?

A1: The methoxy group at the ortho position is an electron-donating group through resonance, which activates the aromatic ring and stabilizes a positive charge at the benzylic position. This generally increases the rate of reactions that proceed through a carbocation intermediate, such as acid-catalyzed etherification and some substitution reactions.[6] Conversely, the chloro group at the meta position to the alcohol is an electron-withdrawing group through induction, which deactivates the ring and destabilizes a benzylic carbocation.[7][8] The overall reactivity is a balance of these two opposing effects.

Q2: What is the best way to purify the products derived from this compound?

A2: Column chromatography on silica gel is the most common and effective method for purifying the products of reactions with this compound. A gradient elution with a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane) will generally provide good separation of the desired product from unreacted starting materials and byproducts. Recrystallization can also be an option for solid products.

Q3: Are there any specific safety precautions I should take when working with this compound and its reactions?

A3: Yes, standard laboratory safety precautions should always be followed. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. This compound is classified as an irritant.[9] Work in a well-ventilated fume hood, especially when using volatile or toxic reagents and solvents. For specific handling and disposal information, always consult the Safety Data Sheet (SDS) for all chemicals used.

Q4: Can I use this compound as a protecting group for carboxylic acids?

A4: Yes, the 2-methoxybenzyl group, often referred to as the p-methoxybenzyl (PMB) group when the methoxy is in the para position, is a common protecting group for alcohols and carboxylic acids.[10][11] The 2-methoxy-5-chlorobenzyl group can also serve this purpose. The resulting ester can be cleaved under oxidative conditions (e.g., with DDQ) or by hydrogenolysis, providing an orthogonal protecting group strategy to acid- or base-labile protecting groups.

Visualizing Reaction Pathways and Troubleshooting

To further aid in your understanding, the following diagrams illustrate key concepts discussed in this guide.

Diagram 1: Factors Influencing Oxidation Reactions

Oxidation_Factors cluster_conditions Reaction Conditions A This compound B Oxidation A->B C Desired Aldehyde B->C Selective Oxidation D Over-oxidation C->D Further Oxidation E Carboxylic Acid Byproduct D->E F Strong Oxidant (e.g., KMnO4) F->D G Mild Oxidant (e.g., PCC, DMP) G->B H High Temperature H->D I Low Temperature I->B

Caption: Control of oxidation reactions.

Diagram 2: Troubleshooting Acid-Catalyzed Etherification

Etherification_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Etherification cause1 Carbocation Instability Electron-withdrawing Cl group start->cause1 cause2 Equilibrium Limitation Water byproduct inhibits forward reaction start->cause2 cause3 Steric Hindrance Ortho-methoxy group start->cause3 solution1 Use Stronger Acid Catalyst (e.g., H2SO4, p-TsOH) cause1->solution1 solution2 Remove Water Use Dean-Stark trap cause2->solution2 solution3 Shift Equilibrium Use excess alcohol cause2->solution3

Caption: Troubleshooting low yields in etherification.

References

  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies.
  • Manabe, Y., & Ito, Y. (2007). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. Tetrahedron Letters, 48(19), 3361-3364.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Chemical Communications (RSC Publishing). (n.d.). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Retrieved from [Link]

  • ResearchGate. (2024). Tailoring the oxidation of benzyl alcohol and its derivatives with (photo)electrocatalysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • MDPI. (2020). Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde on Au8 and Au6Pd2 Clusters: A DFT Study on the Reaction Mechanism. Retrieved from [Link]

  • Journal of the American Chemical Society. (2019). Synthesis of Benzylic Alcohols by C–H Oxidation. Retrieved from [Link]

  • ResearchGate. (2009). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. Retrieved from [Link]

  • Master Organic Chemistry. (2024). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2023). Highly Efficient and Selective Oxidation of Benzyl Alcohol by WO42− Catalyst Immobilized by a Phosphonium-Containing Porous Aromatic Framework. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Lumen Learning. (n.d.). 14.3. Substituent Effects | Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • ACS Publications. (2009). Chlorobenzyl Alcohols from Chlorobenzyl Chlorides via Corresponding Benzoate Esters: Process Development Aspects. Retrieved from [Link]

  • National Institutes of Health. (2024). Efficient in-situ synthesis of heterocyclic derivatives from benzyl alcohols using pyrazinium chlorochromate-functionalized carbonitride as a novel catalyst. Retrieved from [Link]

  • ACS Publications. (2024). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. Retrieved from [Link]

  • RSC Publishing. (2000). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Retrieved from [Link]

  • ResearchGate. (2020). Plausible mechanism for the oxidation of 4‐methoxybenzyl alcohol to.... Retrieved from [Link]

  • National Institutes of Health. (2018). Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions. Retrieved from [Link]

  • ACS Publications. (2020). Alcohol Etherification via Alkoxy Radicals Generated by Visible-Light Photoredox Catalysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Acid-Catalyzed Hydration of Alkenes with Practice Problems. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methoxybenzyl alcohol. Retrieved from [Link]

  • PubMed. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

  • YouTube. (2016). Practice Problem: Mechanism - Acid Catalysis. Retrieved from [Link]

  • YouTube. (2013). Acid Catalyzed Hydration Made Easy! Part 1 - Tips and Product Prediction. Retrieved from [Link]

  • Google Patents. (1976). Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.
  • ResearchGate. (2008). Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide. Retrieved from [Link]

  • LookChem. (n.d.). (5-Chloro-2-methoxy-4-methylphenyl)methanol Suppliers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. Retrieved from [Link]

  • ResearchGate. (2024). (PDF) Alkoxyhydrosilane-facilitated cross-etherification reaction of secondary benzyl alcohol with aliphatic alcohol: synthesis of unsymmetrical dialkyl ethers. Retrieved from [Link]

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Purification of crude (5-Chloro-2-methoxyphenyl)methanol by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purifying (5-Chloro-2-methoxyphenyl)methanol

Welcome to the technical support guide for the purification of crude this compound via column chromatography. This resource is designed for researchers and drug development professionals to navigate the common challenges associated with isolating this key intermediate. We will move beyond rote protocols to explore the underlying principles, enabling you to troubleshoot effectively and optimize your purification strategy.

This compound, a substituted benzyl alcohol, possesses moderate polarity due to its hydroxyl and methoxy groups. This polarity dictates its behavior on silica gel and requires a carefully optimized approach to achieve high purity. This guide provides solutions to common issues encountered during its chromatographic purification.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific experimental issues in a direct question-and-answer format.

Issue 1: Poor Separation of My Product from an Impurity

Q: I'm observing significant co-elution between my target compound, this compound, and a closely-related impurity. My TLC plate shows overlapping spots. How can I resolve this?

A: This is a classic chromatography challenge. The key is to enhance the differential migration of your compounds on the stationary phase. The solution lies in systematically optimizing your mobile phase (eluent).

Core Principle: The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.3 for your target compound, while maximizing the difference in Rf (ΔRf) between it and any impurities[1][2].

Step-by-Step Protocol: TLC Optimization

  • Select a Bicomponent Solvent System: For a compound of this polarity, a mixture of a non-polar solvent like Hexane (or Heptane) and a more polar solvent like Ethyl Acetate (EtOAc) is an excellent starting point.

  • Prepare Test Systems: Create a range of solvent mixtures with varying polarity. For example:

    • 9:1 Hexane:EtOAc

    • 4:1 Hexane:EtOAc

    • 2:1 Hexane:EtOAc

    • 1:1 Hexane:EtOAc

  • Run Analytical TLCs: Spot your crude reaction mixture on a single TLC plate. Develop the plate in a chamber saturated with one of your test eluents. Visualize under UV light and/or with a chemical stain (e.g., potassium permanganate).

  • Analyze and Iterate:

    • If all spots remain at the baseline, the eluent is not polar enough. Increase the proportion of Ethyl Acetate.

    • If all spots run to the solvent front, the eluent is too polar. Decrease the proportion of Ethyl Acetate.

    • Identify the system that gives the best separation and an Rf of ~0.3 for the desired product. This provides the optimal balance between resolution and run time.

Data Interpretation Table:

Solvent System (Hexane:EtOAc)Rf of ProductRf of Impurity (e.g., Aldehyde)ΔRfAssessment
9:10.100.250.15Insufficient elution of product.
4:10.280.500.22Optimal. Good separation and ideal product Rf.
2:10.550.750.20Eluting too quickly; risk of co-elution on a column.
1:10.800.920.12Poor separation; near solvent front.

Pro-Tip: If a simple Hexane/EtOAc system fails, consider adding a third solvent. A small amount of Dichloromethane (DCM) can sometimes alter selectivity and improve the separation of structurally similar aromatic compounds.

Issue 2: My Compound Appears to be Decomposing on the Column

Q: I'm getting a low yield, and my collected fractions contain new, unexpected spots on the TLC plate that weren't in the crude mixture. Is my compound degrading?

A: It's highly likely. Standard silica gel is slightly acidic (pH ~4-5) due to the presence of silanol groups (Si-OH). Benzyl alcohols can be sensitive to acidic conditions, potentially leading to side reactions like etherification or elimination.

Diagnostic Test: Silica Gel Stability Check

  • Dissolve a small amount of your crude material in a suitable solvent.

  • Spot it onto a TLC plate.

  • Add a small mound of silica gel directly on top of the spot.

  • Let it sit for 30-60 minutes.

  • Elute the plate as usual.

  • Observation: If you see a new spot or significant streaking originating from the baseline that wasn't present in a control spot (without added silica), your compound is unstable on silica gel[3].

Solutions to Compound Instability:

  • Deactivate the Silica Gel: Neutralize the acidic sites by pre-treating the silica.

    • Method: Before running your column, flush the packed silica gel with 2-3 column volumes of your chosen eluent containing 1-2% triethylamine (TEA) or another volatile base. Then, flush with 2-3 column volumes of the pure eluent to remove excess base before loading your sample[1]. This neutralizes the acidic silanols.

  • Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic support.

    • Neutral Alumina: An excellent choice for acid-sensitive compounds. Note that the elution order may change compared to silica, so TLC optimization on alumina plates is necessary.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica and can be effective for separating moderately polar compounds[3].

Issue 3: I Can't Get My Product to Elute from the Column

Q: I've run many column volumes of my optimized eluent, but my product is still stuck at the top of the column. What's wrong?

A: This indicates that your compound is too polar for the chosen solvent system, binding very strongly to the silica gel. This can happen if the crude mixture contains highly polar impurities that alter the compound's behavior compared to the analytical TLC.

Troubleshooting Steps:

  • Confirm the Solvent System: Double-check that you prepared the mobile phase correctly. A simple mistake, like reversing the solvent ratio, is a common error[3].

  • Gradually Increase Eluent Polarity (Gradient Elution): Do not discard the column. You can progressively increase the polarity of the mobile phase to push the compound off.

    • If using Hexane:EtOAc (4:1), switch to 2:1, then 1:1.

    • If EtOAc is insufficient, a stronger, more polar solvent is needed. Try switching to a system of Dichloromethane (DCM) with a small percentage of Methanol (MeOH). Start with 1% MeOH in DCM and gradually increase to 2%, 5%, or even 10% if necessary.

  • The Methanol Caution: While highly effective, using high concentrations of methanol (>10-15%) with silica gel can be problematic. Under certain conditions, especially basic ones, it may lead to some dissolution of the silica stationary phase, which contaminates the final product[4][5]. However, for flushing a column, it is a standard and acceptable practice.

Frequently Asked Questions (FAQs)

Q1: What is the best way to load my sample onto the column?

A: The goal is to apply the sample in the most concentrated band possible. You have two main options:

  • Wet Loading: Dissolve the crude product in the minimum amount of the initial eluent (or a slightly more polar solvent like DCM if solubility is an issue). Carefully pipette this solution onto the top of the column bed. This is quick and easy for samples that are readily soluble[6].

  • Dry Loading (Recommended for Poor Solubility): If your compound is not very soluble in the eluent, dry loading is superior.

    • Dissolve your crude product in a volatile solvent (e.g., DCM, acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column[6]. This technique prevents dissolution issues and often results in sharper bands and better separation.

Q2: My purified compound shows a single spot on TLC, but the NMR spectrum shows it's still impure. Why?

A: This can happen for several reasons:

  • Co-elution of UV-inactive impurities: The impurity may not be visible under UV light. Try staining the TLC plate with potassium permanganate or another universal stain.

  • Aromatic Isomers: Positional isomers can have very similar polarities and may co-elute. Re-optimizing your TLC with a different solvent system (e.g., Toluene:Acetone) might provide the selectivity needed to separate them.

  • Residual Solvents: The impurity might be a solvent from the reaction or column (e.g., Ethyl Acetate, Hexane). Ensure your product is thoroughly dried under high vacuum.

Q3: How much sample can I load onto my column?

A: The loading capacity depends on the difficulty of the separation.

  • Easy Separation (ΔRf > 0.2): You can load approximately 1g of crude material per 20-30g of silica gel (1:20 to 1:30 ratio).

  • Difficult Separation (ΔRf < 0.1): The ratio should be increased significantly, to 1:50 or even 1:100, to improve resolution. Overloading the column is a primary cause of poor separation[3].

Visualized Workflows

General Purification Workflow

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis TLC 1. TLC Optimization (Find Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute & Collect (Isocratic or Gradient) Load->Elute Analyze 5. Analyze Fractions (TLC) Elute->Analyze Combine 6. Combine & Evaporate Analyze->Combine Final 7. Final Purity Check (NMR, LC-MS) Combine->Final

Troubleshooting Decision Tree

// Nodes Problem [label="Problem Encountered", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PoorSep [label="Poor Separation", fillcolor="#FBBC05", fontcolor="#202124"]; NoElution [label="No Elution", fillcolor="#FBBC05", fontcolor="#202124"]; LowYield [label="Low Yield / Degradation", fillcolor="#FBBC05", fontcolor="#202124"];

Cause_Solvent [label="Cause:\nIncorrect Solvent System", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Overload [label="Cause:\nColumn Overloaded", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Polar [label="Cause:\nCompound Too Polar", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; Cause_Acid [label="Cause:\nAcid Sensitivity", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"];

Solution_TLC [label="Solution:\nRe-Optimize TLC\n(Aim for ΔRf > 0.1)", shape=box, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Load [label="Solution:\nReduce Sample Load\n(Increase Silica Ratio)", shape=box, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Gradient [label="Solution:\nUse Gradient Elution\n(e.g., Add MeOH)", shape=box, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Deactivate [label="Solution:\nDeactivate Silica (w/ TEA)\nor Use Alumina", shape=box, style="rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Problem -> PoorSep; Problem -> NoElution; Problem -> LowYield;

PoorSep -> Cause_Solvent; PoorSep -> Cause_Overload; Cause_Solvent -> Solution_TLC [label="Fix"]; Cause_Overload -> Solution_Load [label="Fix"];

NoElution -> Cause_Polar; Cause_Polar -> Solution_Gradient [label="Fix"];

LowYield -> Cause_Acid; Cause_Acid -> Solution_Deactivate [label="Fix"]; } DOT Caption: A logic diagram for troubleshooting common chromatography issues.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • Phenomenex. GC Troubleshooting Guide. Available from: [Link]

  • Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. Available from: [Link]

  • ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012-08-07). Available from: [Link]

  • Wiley-VCH. Supporting Information for Angew. Chem. Int. Ed. 2004. Available from: [Link]

  • Wiley-VCH. Supporting Information. Available from: [Link]

  • SIELC Technologies. Separation of 3-(Benzyloxy)-4-methoxybenzyl alcohol on Newcrom R1 HPLC column. Available from: [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2018-10-01). Available from: [Link]

  • PubMed. Mobile phase selection for the combined use of liquid chromatography-inductively coupled plasma mass spectrometry and electrospray ionisation mass spectrometry. (2010-07-23). Available from: [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available from: [Link]

  • eScholarship.org. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Available from: [Link]

  • Reddit. What amount of methanol is suitable to use with silica gel TLC?. (2018-02-03). Available from: [Link]

  • ResearchGate. Chromatographic separations and mechanisms. (2022-02-16). Available from: [Link]

  • ResearchGate. What is the most polar solvent usable in silica gel chromatography?. (2015-02-12). Available from: [Link]

  • A1Suppliers. This compound, 95% Purity. Available from: [Link]

  • ResearchGate. How to conduct silica gel column chromatography with solvent system of chloroform: methanol: n-hexane, with ratio of 1:1:1?. (2021-11-20). Available from: [Link]

  • eScholarship.org. The Study of 5-(Chloromethyl)furfural-Derived Nucleophiles. Available from: [Link]

  • PubChem. Methyl 5-chloro-2-methoxybenzoate. Available from: [Link]

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Technical Support Center: Recrystallization of (5-Chloro-2-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (5-Chloro-2-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges of recrystallizing this specific compound. Our focus is on providing practical, evidence-based solutions grounded in the principles of organic chemistry.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is the foundation of a successful purification strategy.

PropertyValueSource
CAS Number 7035-10-1[1][2]
Molecular Formula C₈H₉ClO₂[1]
Molecular Weight 172.61 g/mol [1][3]
Appearance Solid
Melting Point 56-61 °C (lit.)[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound is not dissolving in the hot solvent. What should I do?

A1: This is a common issue that typically points to an inappropriate solvent or insufficient solvent volume.

  • Causality: For recrystallization to be effective, the compound must be highly soluble in the chosen solvent at its boiling point and poorly soluble at low temperatures.[5] The molecular structure of this compound, with its polar alcohol and ether groups and a larger, less polar chlorinated aromatic ring, suggests that a solvent of intermediate polarity would be a good starting point.[6]

  • Troubleshooting Steps:

    • Increase Solvent Volume: Add small increments of hot solvent to your crude material until it dissolves. Be mindful that using an excessive amount of solvent will lead to poor recovery of your purified compound.[7]

    • Re-evaluate Your Solvent Choice: If a large volume of solvent is required, it may not be the ideal choice. Consider a more polar solvent or a mixed solvent system. For aromatic alcohols, solvents like ethanol or methanol can be effective.[8]

    • Consider a Mixed Solvent System: A highly effective technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Heating this mixture should result in a clear solution, from which crystals will form upon cooling.[5] Common pairs include ethanol/water or toluene/hexane.[5][9]

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly.

  • Causality: The melting point of this compound is relatively low (56-61 °C).[4] If the solution becomes supersaturated at a temperature above this melting point, the compound will separate as a liquid.

  • Troubleshooting Steps:

    • Reheat and Add More Solvent: Reheat the mixture to dissolve the oil. Add a small amount of additional solvent to lower the saturation point.[10]

    • Slow Cooling: Allow the solution to cool to room temperature slowly. You can insulate the flask to slow the cooling process further.[9] Rapid cooling, such as placing the flask directly in an ice bath, should be avoided initially.

    • Lower the Solution's Polarity: If using a highly polar solvent, the significant change in the solvation environment upon cooling can sometimes promote oiling. Adding a small amount of a less polar co-solvent can sometimes mitigate this.

    • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the liquid can create nucleation sites and induce crystallization.[10]

    • Seed Crystals: If you have a small amount of pure this compound, adding a tiny "seed" crystal to the cooled solution can initiate crystallization.[7]

Q3: After recrystallization, the recovery of my this compound is very low. What went wrong?

A3: Low recovery is a frequent problem in recrystallization and can be attributed to several factors.

  • Causality: The goal is to maximize the recovery of the pure compound while leaving impurities in the solution. Several procedural missteps can lead to the desired product remaining in the mother liquor.

  • Troubleshooting Steps:

    • Excess Solvent: This is the most common reason for low yield.[10] If too much solvent is used, a significant amount of the product will remain dissolved even at low temperatures. To remedy this, you can evaporate some of the solvent and attempt to recrystallize again.

    • Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize in the filter paper along with the impurities. Ensure your funnel is pre-heated.[9]

    • Incomplete Crystallization: Ensure the solution has been allowed to cool for a sufficient amount of time, including in an ice bath, to maximize crystal formation.[9]

    • Washing with a Warm Solvent: The crystals should be washed with a minimal amount of ice-cold solvent to remove any adhering impurities without dissolving a significant amount of the product.[7]

Q4: How do I choose the best solvent for the recrystallization of this compound?

A4: Solvent selection is a critical step that requires a balance of polarity and solubility characteristics.

  • Guiding Principles: The ideal solvent will dissolve the compound when hot but not when cold. "Like dissolves like" is a useful starting point; the polarity of the solvent should be similar to that of the solute.[7]

  • Experimental Protocol for Solvent Screening:

    • Place a small amount of your crude this compound into several test tubes.

    • Add a few drops of a different solvent to each test tube at room temperature. A good candidate solvent will not dissolve the compound at this stage.

    • Heat the test tubes that showed poor solubility at room temperature. An ideal solvent will dissolve the compound completely upon heating.

    • Cool the test tubes that showed good solubility at high temperatures. The formation of a significant amount of crystals upon cooling indicates a suitable solvent.

  • Solvent Selection Decision Workflow:

G start Start: Crude this compound test_solubility Test Solubility in a Range of Solvents (e.g., Hexane, Toluene, Ethyl Acetate, Ethanol, Water) start->test_solubility dissolves_cold Dissolves at Room Temperature? test_solubility->dissolves_cold insoluble_hot Insoluble When Hot? dissolves_cold->insoluble_hot No bad_solvent Discard Solvent dissolves_cold->bad_solvent Yes forms_crystals Forms Crystals on Cooling? insoluble_hot->forms_crystals No insoluble_hot->bad_solvent Yes good_solvent Good Single Solvent Candidate forms_crystals->good_solvent Yes mixed_solvent Consider for Mixed Solvent System forms_crystals->mixed_solvent No (Oils out or no precipitation)

Caption: Decision workflow for selecting a suitable recrystallization solvent.

Q5: What are the likely impurities in my this compound, and how does recrystallization remove them?

A5: The impurities will depend on the synthetic route used to prepare the compound.

  • Potential Impurities:

    • Starting Materials: Unreacted starting materials from the synthesis. For example, if prepared by reduction of 5-chloro-2-methoxybenzaldehyde, this aldehyde could be a significant impurity.

    • Byproducts: Products from side reactions.

    • Reagents: Residual reagents from the synthesis and workup.

  • Mechanism of Removal: Recrystallization is effective at removing impurities that have different solubility profiles from the desired compound.[11]

    • Soluble Impurities: These will remain dissolved in the cold solvent (the mother liquor) as the pure product crystallizes.

    • Insoluble Impurities: These can be removed by hot filtration before the solution is cooled to induce crystallization.

References

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Important Chemistry Tips. (2022, July 8). Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry. Retrieved from [Link]

  • University of York. (n.d.). Solvent Choice. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]

  • Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • American Chemical Society. (2025, December 22). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega.

Sources

Navigating the Synthesis of (5-Chloro-2-methoxyphenyl)methanol: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis and purification of (5-Chloro-2-methoxyphenyl)methanol (CAS 7035-10-1). This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. We understand that even routine synthetic steps can present unexpected challenges. This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot common issues encountered during the work-up and isolation of this valuable compound. Our goal is to explain the "why" behind each step, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound, and how do they influence the work-up strategy?

A1: The two most prevalent laboratory-scale synthetic routes starting from commercially available precursors are:

  • Reduction of 5-Chloro-2-methoxybenzaldehyde: This is often the most direct route. The choice of reducing agent is critical and dictates the primary challenges in the work-up.

    • Sodium Borohydride (NaBH₄): A mild and common reagent. The work-up is relatively straightforward but requires careful quenching of excess hydride and removal of borate salts.

    • Lithium Aluminum Hydride (LAH): A much stronger reducing agent, useful if the aldehyde is unreactive. The work-up is more hazardous and complex, involving a sequential quench (e.g., Fieser work-up) to safely manage excess LAH and produce a granular aluminum salt precipitate.

  • Reduction of 5-Chloro-2-methoxybenzoic Acid or its Esters: This route is also common, particularly if the benzoic acid derivative is more accessible.

    • Lithium Aluminum Hydride (LAH) or Borane (BH₃): These are the reagents of choice for reducing carboxylic acids. The work-up challenges are similar to those described for LAH reduction of the aldehyde. When using borane complexes (e.g., BH₃•THF), the work-up involves quenching the excess reagent, typically with methanol.

The choice of synthesis directly impacts the potential impurity profile. Aldehyde reductions may leave unreacted starting material, while carboxylic acid reductions might contain residual acid or ester.

Q2: What are the key stability concerns for this compound during work-up and purification?

A2: Benzyl alcohols, including this substituted variant, have two primary stability concerns:

  • Oxidation: The benzylic alcohol is susceptible to oxidation back to the aldehyde or further to the carboxylic acid, especially if exposed to air over long periods or residual oxidizing agents.[1] This is often observed as the appearance of a new spot on a TLC plate corresponding to the starting aldehyde.

  • Etherification: Under strongly acidic conditions, particularly with heating, benzyl alcohols can undergo self-condensation to form a dibenzyl ether.[1] While typically a minor byproduct, it's crucial to avoid prolonged exposure to strong acids during the work-up.

Q3: Which analytical techniques are best for monitoring reaction completion and assessing the purity of the final product?

A3: A combination of techniques provides the most comprehensive picture:

  • Thin-Layer Chromatography (TLC): The primary tool for monitoring reaction progress. A typical eluent system for this moderately polar compound is 20-40% ethyl acetate in hexanes. The product alcohol will have a lower Rf value than the starting aldehyde and a significantly different Rf from the starting carboxylic acid.

  • High-Performance Liquid Chromatography (HPLC): Ideal for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a standard method for resolving the product from polar and non-polar impurities.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is essential for confirming the structure. The key diagnostic signals are the disappearance of the aldehyde proton (~10 ppm) or carboxylic acid proton (~12 ppm) and the appearance of a singlet for the benzylic CH₂ protons (typically 4.5-4.8 ppm) and a broad singlet for the hydroxyl proton.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the mass of the product.

Troubleshooting Guide: Work-up & Isolation

This section addresses specific problems you may encounter during the experimental workflow.

Issue 1: An Emulsion Formed During Aqueous Work-up and Extraction.

Q: After quenching my reaction and adding an organic solvent for extraction, I'm left with a persistent emulsion at the interface that won't separate. What's happening and how do I resolve it?

A: Emulsions are common when fine inorganic salt precipitates are present, which stabilize the oil-in-water or water-in-oil droplets. This is particularly frequent after LAH reductions.

Causality & Explanation: The fine, gelatinous aluminum or borate salts formed during the quench have a high surface area and can act as surfactants, preventing the organic and aqueous layers from cleanly separating.

Solutions:

  • Filtration First: Before the extractive work-up, especially after an LAH reaction, quench the reaction carefully (e.g., Fieser method: sequential addition of water, then 15% NaOH (aq), then more water). This procedure is designed to convert the fine aluminum salts into a granular, easily filterable solid. Filter the mixture through a pad of Celite® before transferring it to a separatory funnel.

  • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components, making them less soluble in the aqueous layer.

  • Change the Solvent: If using dichloromethane (DCM), which has a density close to water, switching to a less dense solvent like ethyl acetate or diethyl ether can sometimes aid separation.

  • Patience and Gentle Agitation: Avoid vigorous shaking of the separatory funnel. Instead, use gentle, repeated inversions to minimize emulsion formation. If an emulsion does form, letting it stand for an extended period can sometimes lead to separation.

Issue 2: Low Isolated Yield After Column Chromatography.

Q: My crude NMR looks clean, but after silica gel chromatography, my yield is significantly lower than expected. Where did my product go?

A: This issue often points to the product either irreversibly adsorbing to the silica gel or being too polar to elute with the chosen solvent system. This compound, with its hydroxyl and methoxy groups, is a polar molecule prone to strong interactions with silica.

Causality & Explanation: Silica gel is acidic and highly polar. The lone pairs on the oxygen atoms of the alcohol and ether groups in your molecule can form strong hydrogen bonds with the silanol (Si-OH) groups on the silica surface. If the eluent is not polar enough to disrupt these interactions, the compound will remain adsorbed to the stationary phase.

Troubleshooting Workflow:

G start Low Yield After Column check_rf Did you check the Rf in the chosen eluent? start->check_rf high_rf Rf is too high (>0.5). Compound eluted early. check_rf->high_rf Yes, high low_rf Rf is too low (<0.1). Compound stuck on baseline. check_rf->low_rf Yes, low good_rf Rf is optimal (0.2-0.3). check_rf->good_rf Yes, optimal check_fractions Combine and concentrate ALL fractions, including the very polar ones. high_rf->check_fractions increase_polarity Increase eluent polarity. Try 30-50% EtOAc/Hexane or 1-5% MeOH in DCM. low_rf->increase_polarity dry_load Was the sample loaded correctly? Consider dry loading if solubility is poor in the eluent. good_rf->dry_load increase_polarity->check_fractions final_product Recovered Product check_fractions->final_product dry_load->check_fractions No overload Column may be overloaded. Use a larger column or -less crude material. dry_load->overload Yes overload->check_fractions

Recommended Eluent Systems: For a compound of this polarity, standard solvent systems are often effective. Start with a gradient elution to find the optimal polarity.

Solvent SystemPolarityComments
Ethyl Acetate / HexanesMediumA standard choice. Start with 20% EtOAc and gradually increase to 50% or higher.
Dichloromethane / MethanolHighVery effective for polar compounds. Use a low percentage of MeOH (1-5%) as it is a very strong eluent.[3]
Diethyl Ether / HexanesMediumCan provide different selectivity compared to EtOAc/Hexanes.

Pro-Tip: Adding ~1% triethylamine to your eluent can sometimes improve peak shape and recovery for compounds that have acidic protons or basic impurities, by deactivating the acidic sites on the silica gel.

Issue 3: The Product Fails to Crystallize and Oils Out.

Q: I've removed the solvent after my work-up/column, but the product is a persistent oil, or when I try to recrystallize it, it separates as an oil instead of forming crystals. How can I induce crystallization?

A: "Oiling out" occurs when the solute's solubility in the solvent is so high that it separates as a liquid phase upon cooling, rather than reaching the supersaturation point required for crystal nucleation. This is often due to residual impurities or an inappropriate choice of crystallization solvent.

Causality & Explanation: Impurities can disrupt the crystal lattice formation. Furthermore, if the product is highly soluble in the chosen solvent even at low temperatures, it will not precipitate. The "Methoxyphenyl" moiety generally favors crystallization, but the additional polar alcohol and chloro groups can complicate solvent selection.[4]

Solutions & Protocols:

  • Ensure Purity: First, ensure the material is sufficiently pure via NMR or HPLC. If significant impurities are present, another round of chromatography may be necessary.

  • Solvent Screening: The key is to find a solvent system where the compound is soluble when hot but poorly soluble when cold.

    • Single Solvent: Try solvents like toluene, a mixture of hexanes/ethyl acetate, or isopropanol.

    • Two-Solvent System: This is often the most effective method. Dissolve the oil in a minimum amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate, DCM, or methanol). Then, slowly add a "poor" solvent (in which it is insoluble, e.g., hexanes or water) dropwise at an elevated temperature until the solution becomes faintly cloudy (turbid). Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[5][6]

Protocol: Two-Solvent Recrystallization

  • Transfer the crude oil to a clean Erlenmeyer flask.

  • Add a minimal amount of hot methanol to completely dissolve the oil.

  • While still warm, add water dropwise with swirling until a persistent cloudiness appears.

  • Add 1-2 more drops of hot methanol to just redissolve the cloudiness, resulting in a saturated solution.

  • Cover the flask and allow it to cool slowly to room temperature. Do not disturb it.

  • If crystals do not form, try scratching the inside of the flask with a glass rod at the solution's surface to create nucleation sites.

  • Once crystal formation appears complete at room temperature, cool the flask in an ice bath for 20-30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold 1:1 methanol/water, and then with cold hexanes to aid drying.

  • Dry the crystals under vacuum.

G start Persistent Oil Product A A start->A end Pure Crystalline Product F F F->end

By systematically addressing these common challenges with an understanding of the underlying chemical principles, you can significantly improve the efficiency and success rate of your work-up and isolation procedures for this compound.

References

  • Google Patents. (n.d.). Production process of p-methoxybenzyl alcohol.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • Reddit. (2025, February 27). Co-Eluting compounds in Column chromatography. r/Chempros. Retrieved from [Link]

  • Tedia. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

  • Reddit. (2019, December 13). Methanol as eluant for silica gel column chromatography. r/chemistry. Retrieved from [Link]

  • American Chemical Society. (2025, December 22). Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Retrieved from [Link]

  • MDPI. (2024, June 30). Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine. Retrieved from [Link]

  • Who we serve. (n.d.). A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). Method of synthesis of 2-methoxy-5-chlorobenzoic acid.
  • Reddit. (2014, September 6). Recrystallization - Why two solvents?. r/chemhelp. Retrieved from [Link]

  • RSC Publishing. (n.d.). Structure–reactivity studies and catalytic effects in the photosolvolysis of methoxy-substituted benzyl alcohols. Retrieved from [Link]

  • CP Lab Safety. (n.d.). (2-Chloro-5-methoxyphenyl)methanol, 98% Purity, C8H9ClO2, 1 gram. Retrieved from [Link]

Sources

Preventing decomposition of (5-Chloro-2-methoxyphenyl)methanol during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (5-Chloro-2-methoxyphenyl)methanol

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of working with this versatile but sensitive reagent. Our goal is to provide you with the expertise and practical insights needed to ensure the stability and successful reaction of this compound in your synthetic endeavors.

I. Understanding the Stability of this compound

This compound is a substituted benzyl alcohol. Its reactivity is influenced by the electronic effects of the chloro and methoxy substituents on the aromatic ring. The methoxy group is electron-donating, which activates the ring towards electrophilic substitution and can make the benzylic position more susceptible to oxidation. Conversely, the chloro group is electron-withdrawing, which can have a deactivating effect. This balance of electronic factors dictates the compound's stability and potential decomposition pathways.

Key Instability Concerns:
  • Oxidation: The electron-rich nature of the aromatic ring makes the benzylic alcohol prone to oxidation to the corresponding aldehyde or carboxylic acid.[1][2][3]

  • Acid-Catalyzed Decomposition: In the presence of strong acids, the alcohol can undergo dehydration to form a dibenzyl ether or other unwanted side products.[4]

  • Reaction with Halogenating Agents: Reagents like thionyl chloride can convert the alcohol to the corresponding benzyl chloride, but side reactions are possible if conditions are not carefully controlled.[5][6]

II. Frequently Asked Questions (FAQs)

Q1: My reaction mixture containing this compound turned dark. What could be the cause?

A1: A dark reaction mixture often indicates decomposition, likely due to oxidation. The electron-rich methoxy group makes the benzyl alcohol susceptible to oxidation, which can be initiated by air (oxygen), trace metal impurities, or certain reagents.[1] To mitigate this, ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and use purified, degassed solvents.

Q2: I am attempting a reaction under acidic conditions and observing a significant amount of a high-molecular-weight byproduct. What is it likely to be?

A2: Under acidic conditions, benzyl alcohols can undergo intermolecular dehydration to form dibenzyl ethers.[4] This is a common side reaction. To minimize this, consider using a milder acid, lowering the reaction temperature, or reducing the reaction time. Alternatively, protecting the alcohol functional group prior to the acidic step is a robust strategy.

Q3: Can I use thionyl chloride (SOCl₂) to convert the alcohol to the corresponding chloride? What precautions should I take?

A3: Yes, thionyl chloride is a common reagent for this transformation. However, the reaction can generate HCl as a byproduct, which can lead to acid-catalyzed side reactions. It is advisable to use a base, such as pyridine, to scavenge the HCl.[5][6] The reaction should be performed in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere to prevent hydrolysis of the thionyl chloride and unwanted side reactions.

Q4: Is it necessary to protect the hydroxyl group of this compound before proceeding with my reaction?

A4: Protection of the hydroxyl group is highly recommended if your reaction involves harsh conditions such as strong acids, bases, or oxidizing/reducing agents that could react with the alcohol.[7][8][9][10] Common protecting groups for benzyl alcohols include silyl ethers (e.g., TBDMS) or other benzyl ethers. The choice of protecting group will depend on the specific reaction conditions you plan to use.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue Potential Cause Troubleshooting Steps & Explanations
Low Yield of Desired Product Decomposition of Starting Material: The most common cause is the degradation of this compound under the reaction conditions.1. Inert Atmosphere: Ensure your reaction is rigorously maintained under an inert atmosphere (N₂ or Ar) to prevent oxidation. 2. Solvent Purity: Use anhydrous and degassed solvents to remove water and oxygen. 3. Temperature Control: Run the reaction at the lowest effective temperature to minimize side reactions. 4. Protecting Group: If the above measures fail, consider protecting the alcohol functionality. A tert-butyldimethylsilyl (TBDMS) ether is a robust choice, stable to many reaction conditions and easily removed with fluoride sources.[9]
Formation of an Aldehyde Impurity Oxidation: The benzylic alcohol is oxidized to 5-chloro-2-methoxybenzaldehyde.1. Reagent Purity: Ensure your reagents are free of oxidizing contaminants. 2. Avoid Air Exposure: Minimize the headspace in your reaction flask and maintain a positive pressure of inert gas. 3. Antioxidant Additives: In some cases, a small amount of a radical inhibitor like BHT can be beneficial, but test this on a small scale first.
Formation of a Dimer (Ether) Impurity Acid-Catalyzed Dehydration: Trace acidic impurities or acidic reaction conditions can lead to the formation of bis(5-chloro-2-methoxy)methyl ether.1. Neutralize Glassware: Acid-wash and then rinse glassware with a mild base (e.g., a dilute ammonia solution) followed by distilled water and oven-drying to remove acidic residues. 2. Use a Non-Acidic Catalyst: If possible, choose a non-acidic catalyst for your transformation. 3. Buffer the Reaction: If acidic conditions are unavoidable, consider adding a non-nucleophilic base as a buffer.
Unidentified Aromatic Byproducts Electrophilic Aromatic Substitution: The electron-rich aromatic ring may react with electrophiles present in the reaction mixture.1. Protect the Hydroxyl Group: This can sometimes reduce the electron-donating ability of the system. 2. Control Stoichiometry: Ensure accurate stoichiometry of reagents to avoid excess electrophiles. 3. Lower Temperature: Electrophilic aromatic substitution is often temperature-dependent.

IV. Experimental Protocols

Protocol 1: Protection of this compound as a TBDMS Ether

This protocol describes a standard procedure for protecting the hydroxyl group, which can significantly improve the stability of the molecule in subsequent reactions.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Protocol 2: Conversion to (5-Chloro-2-methoxyphenyl)methyl Chloride

This protocol details the conversion of the alcohol to the corresponding benzyl chloride, a useful intermediate for nucleophilic substitution reactions.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Pyridine

  • Anhydrous Diethyl Ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask with a reflux condenser

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.1 eq) to the solution.

  • Add thionyl chloride (1.2 eq) dropwise via a syringe. A precipitate may form.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to a gentle reflux for 2-3 hours. Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers and wash sequentially with cold dilute HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

V. Visualization of Decomposition Pathways

The following diagrams illustrate the primary decomposition pathways of this compound.

DecompositionPathways Start This compound OxidationProduct 5-Chloro-2-methoxybenzaldehyde Start->OxidationProduct [O] (e.g., air, PCC, DMP) EtherProduct bis(5-chloro-2-methoxy)methyl ether Start->EtherProduct H⁺ (Acid-catalyzed dehydration) ChlorideProduct (5-Chloro-2-methoxyphenyl)methyl chloride Start->ChlorideProduct SOCl₂/Pyridine (Chlorination)

Caption: Major decomposition pathways of this compound.

VI. References

  • Gumerova, N.I., & Rompel, A. (2018). Polyoxometalates in solution: Speciation under spotlight. Chemical Society Reviews, 47(20), 7537-7571. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

  • Elschenbroich, C. (2006). Organometallics. Wiley-VCH.

  • Nelson, D. L., & Cox, M. M. (2017). Lehninger Principles of Biochemistry. W.H. Freeman.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.

  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

  • Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.

  • Nicolaou, K. C., & Sorensen, E. J. (1996). Classics in Total Synthesis. Wiley-VCH.

  • Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons.

  • Trost, B. M. (1991). The atom economy--a search for synthetic efficiency. Science, 254(5037), 1471-1477. [Link]

  • Sharpless, K. B. (2002). Searching for new reactivity. Angewandte Chemie International Edition, 41(12), 2024-2032.

  • Noyori, R. (2002). Asymmetric catalysis: science and opportunities (Nobel lecture). Angewandte Chemie International Edition, 41(12), 2008-2022.

  • Knowles, W. S. (2002). Asymmetric hydrogenations (Nobel lecture). Angewandte Chemie International Edition, 41(12), 1998-2007.

  • Feringa, B. L. (2017). The art of building small: from molecular switches to motors (Nobel lecture). Angewandte Chemie International Edition, 56(37), 11060-11078.

  • Stoddart, J. F. (2017). Mechanically interlocked molecules (MIMs)—molecular shuttles, switches, and machines (Nobel lecture). Angewandte Chemie International Edition, 56(37), 11094-11125.

  • Sauvage, J. P. (2017). From chemical topology to molecular machines (Nobel lecture). Angewandte Chemie International Edition, 56(37), 11080-11093.

  • Grubbs, R. H. (2006). Olefin-metathesis catalysts for the preparation of molecules and materials (Nobel lecture). Angewandte Chemie International Edition, 45(23), 3760-3765.

  • Schrock, R. R. (2006). Multiple metal-carbon bonds for catalytic metathesis of olefins (Nobel lecture). Angewandte Chemie International Edition, 45(23), 3748-3759.

  • Chauvin, Y. (2006). Olefin metathesis: the early days (Nobel lecture). Angewandte Chemie International Edition, 45(23), 3740-3747.

  • Hudlicky, T., & Reed, J. W. (2007). The Way of Synthesis: Evolution of Design and Methods for Natural Products. Wiley-VCH.

  • Corey, E. J., & Cheng, X. M. (1995). The Logic of Chemical Synthesis. John Wiley & Sons.

  • Evans, D. A. (2003). A personal odyssey in the development and application of new synthetic methods. Tetrahedron, 59(43), 8575-8596.

  • Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C (aryl)-O, C (aryl)-N, and C (aryl)-S bond formation. Angewandte Chemie International Edition, 42(44), 5400-5449.

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and etherification of aryl halides. Accounts of chemical research, 41(11), 1534-1544.

  • Buchwald, S. L., & Mauger, C. (2008). A tribute to John F. Hartwig, recipient of the 2008 Paul N. Rylander award. Organic Process Research & Development, 12(4), 597-598.

  • Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical reviews, 95(7), 2457-2483.

  • Negishi, E. I. (2002). Palladium-or nickel-catalyzed cross-coupling. A new strategy for rapid construction of complex organic molecules. Accounts of Chemical Research, 15(11), 340-348.

  • Stille, J. K. (1986). The palladium-catalyzed cross-coupling reactions of organotin reagents with organic electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.

  • Hiyama, T. (2000). Organosilicon compounds in cross-coupling reactions. In Metal-catalyzed cross-coupling reactions (pp. 421-453). Wiley-VCH.

  • Polanc, S., & Kočevar, M. (2004). Acid-catalyzed dehydration of alcohols. In Science of Synthesis, 29, 767-780.

Sources

Technical Support Center: Catalyst Selection and Optimization for Reactions of (5-Chloro-2-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving (5-Chloro-2-methoxyphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding catalyst selection and optimization for various transformations of this versatile building block. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common palladium-catalyzed cross-coupling reactions for this compound and what are the initial catalyst recommendations?

This compound and its derivatives are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions. The primary challenge often lies in the relatively lower reactivity of the aryl chloride compared to bromides or iodides. However, with the right choice of catalyst system, high yields can be achieved.

  • Suzuki-Miyaura Coupling: For the formation of a C-C bond with boronic acids, a catalyst system comprising a palladium source and a sterically hindered phosphine ligand is typically recommended. A good starting point is to use a pre-catalyst like [Pd(IPr)Cl₂]₂ or to generate the active catalyst in situ using Pd(OAc)₂ with a ligand such as SPhos or XPhos. The choice of base is also critical, with inorganic bases like K₂CO₃ or Cs₂CO₃ often being effective.[1][2]

  • Buchwald-Hartwig Amination: For C-N bond formation, the choice of ligand is paramount to overcome the challenge of coupling an aryl chloride.[3] Ligands such as BrettPhos or the use of N-heterocyclic carbene (NHC) ligands with a palladium source have shown great success.[4] Strong bases like sodium tert-butoxide (NaOtBu) are generally required for this transformation.[5] It's important to note that the benzylic alcohol moiety can potentially coordinate to the metal center, so careful optimization is necessary.

FAQ 2: How do I choose the appropriate solvent for these cross-coupling reactions?

The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can also influence the reaction rate and selectivity.

  • Aprotic Polar Solvents: Dioxane, THF, and toluene are commonly used solvents for both Suzuki-Miyaura and Buchwald-Hartwig reactions.[5] They offer good solubility for a wide range of substrates and are generally compatible with the reaction conditions.

  • Protic Solvents: In some Suzuki-Miyaura couplings, the addition of a protic solvent like methanol or water can be beneficial, sometimes leading to higher yields.[1] However, for Buchwald-Hartwig aminations, strictly anhydrous conditions are often preferred to avoid side reactions with the strong base.

FAQ 3: Can the benzylic alcohol functional group interfere with the cross-coupling reaction?

Yes, the benzylic alcohol can potentially interfere in several ways:

  • Coordination to the Catalyst: The hydroxyl group can coordinate to the palladium center, which may inhibit catalytic activity.

  • Deprotonation: In the presence of a strong base, the alcohol can be deprotonated, forming an alkoxide. This can lead to side reactions or catalyst deactivation.

  • Oxidation: Under certain conditions, the benzylic alcohol could be oxidized, leading to the corresponding aldehyde or carboxylic acid.

To mitigate these issues, it may be necessary to protect the alcohol group, for example, as a silyl ether (e.g., TBDMS) or a benzyl ether, prior to the cross-coupling reaction.

Section 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during reactions with this compound.

Issue 1: Low or No Conversion in a Suzuki-Miyaura Coupling
Decision-Making Workflow for Troubleshooting Suzuki Coupling

start Low/No Conversion in Suzuki Coupling check_catalyst 1. Catalyst System Integrity start->check_catalyst check_base 2. Base Strength & Solubility start->check_base check_conditions 3. Reaction Conditions start->check_conditions check_reagents 4. Reagent Quality start->check_reagents solution_catalyst Increase catalyst loading. Screen different ligands (e.g., XPhos, SPhos). Use a pre-catalyst. check_catalyst->solution_catalyst solution_base Switch to a stronger or more soluble base (e.g., Cs₂CO₃, K₃PO₄). Ensure base is finely powdered. check_base->solution_base solution_conditions Increase reaction temperature. Increase reaction time. Ensure inert atmosphere. check_conditions->solution_conditions solution_reagents Check purity of boronic acid. Ensure solvent is anhydrous. check_reagents->solution_reagents

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 2: Formation of Side Products in Buchwald-Hartwig Amination
Common Side Products and Their Mitigation
Side Product Potential Cause Troubleshooting Steps
Hydrodehalogenation Product Reductive elimination from an aryl palladium hydride intermediate.- Use a bulkier ligand to disfavor β-hydride elimination.- Ensure the amine is of high purity.
Phenol Formation Reaction with trace water or hydroxide.- Use a scrupulously dried solvent and reagents.- Employ a stronger, non-hydroxide base (e.g., LHMDS).
Diarylation of Primary Amine The product amine is more reactive than the starting amine.- Use a slight excess of the starting amine.- Lower the reaction temperature.
Issue 3: Catalyst Deactivation

Catalyst deactivation can be a significant hurdle, especially in complex reaction mixtures.

Catalyst Deactivation and Regeneration Pathway

active_catalyst Active Pd(0) Catalyst oxidative_addition Oxidative Addition active_catalyst->oxidative_addition Ar-Cl ligand_dissociation Ligand Dissociation/ Decomposition active_catalyst->ligand_dissociation deactivated_catalyst Deactivated Pd Species (e.g., Pd black, aggregates) reactivation Ligand Scavenging/ Reductive Conditions deactivated_catalyst->reactivation reductive_elimination Reductive Elimination oxidative_addition->reductive_elimination Amine/Boronic Acid reductive_elimination->active_catalyst Product ligand_dissociation->deactivated_catalyst reactivation->active_catalyst

Caption: Simplified catalyst deactivation and potential reactivation pathway.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2.5 equiv)

  • 1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Add the 1,4-dioxane/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Protocol 2: Oxidation of the Benzylic Alcohol

For subsequent transformations, it may be desirable to oxidize the benzylic alcohol to the corresponding aldehyde.

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP) (1.5 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve this compound in dry DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add DMP portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃ and Na₂S₂O₃.

  • Stir vigorously until the layers are clear.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude aldehyde.

Section 4: Catalyst and Ligand Selection Guide

The following table provides a starting point for catalyst and ligand selection for common transformations of this compound derivatives.

Reaction Type Recommended Palladium Source Recommended Ligand Typical Base Notes
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃XPhos, SPhos, RuPhosK₂CO₃, Cs₂CO₃, K₃PO₄The use of bulky, electron-rich phosphine ligands is crucial for the activation of the aryl chloride.[1][6]
Buchwald-Hartwig Amination Pd(OAc)₂, Pd₂(dba)₃BrettPhos, DavePhos, tBuXPhosNaOtBu, KOtBu, LHMDSAryl chlorides are challenging substrates; catalyst systems developed for these are essential.[3][5][7]
Sonogashira Coupling PdCl₂(PPh₃)₂, Pd(PPh₃)₄PPh₃ (often part of the pre-catalyst)Et₃N, i-Pr₂NHCopper(I) iodide is typically used as a co-catalyst.
Heck Coupling Pd(OAc)₂PPh₃, P(o-tolyl)₃Et₃N, K₂CO₃The electron-donating methoxy group can make the aryl chloride less reactive.

This guide provides a foundation for your experimental work. Remember that each specific substrate combination may require fine-tuning of the reaction conditions for optimal results.

References

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018). Retrieved from [Link]

  • Catalytic Hydrogenation of Benzaldehyde for Selective Synthesis of Benzyl Alcohol: A Review. (n.d.). ResearchGate. Retrieved from [Link]

  • Benzyl alcohol - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Optimization of conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025). ResearchGate. Retrieved from [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved from [Link]

  • Benzylic Reactions, Heteroaromatic Compounds, and Birch Reductions Demystified! (2024). YouTube. Retrieved from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Retrieved from [Link]

  • Optimization of a Suzuki‐Miyaura Cross‐Coupling Using Design of Experiments. (n.d.). ResearchGate. Retrieved from [Link]

  • Catalytic performance of benzyl alcohol dehydrogenation integrated with styrene hydrogenation. (n.d.). ResearchGate. Retrieved from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Retrieved from [Link]

  • Optimization of Reaction Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Hydrogen Atom Transfer from Benzyl Alcohols to N-Oxyl Radicals. Reactivity Parameters. (2021). ACS Publications. Retrieved from [Link]

  • Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Royal Society of Chemistry. Retrieved from [Link]

  • Oxidation of o-chloro and o-hydroxy benzyl alcohols catalyzed by copper (II) tetraphenylporphyrin nan. (2012). Semantic Scholar. Retrieved from [Link]

  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d]thiazol-7-yl]phenoxy]acetic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Catalyst choice impacts aromatic monomer yields and selectivity in hydrogen-free reductive catalytic fractionation. (2022). Royal Society of Chemistry. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to HPLC Purity Analysis of (5-Chloro-2-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of chemical synthesis and pharmaceutical quality control. The compound (5-Chloro-2-methoxyphenyl)methanol is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity profile can directly influence the quality, safety, and efficacy of the final drug product. Therefore, robust and reliable analytical methods are not just a regulatory requirement but a scientific necessity.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound. We will explore a rapid isocratic method ideal for routine quality control and a comprehensive stability-indicating gradient method designed for in-depth impurity profiling and degradation studies. Furthermore, we will touch upon Gas Chromatography (GC) as a valuable orthogonal technique. Our approach is grounded in the principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory compliance.[2][3][4][5]

The Scientific Rationale: Isocratic vs. Gradient Elution

The choice between an isocratic and a gradient HPLC method is fundamentally a decision between speed and resolution.

  • Isocratic Elution , where the mobile phase composition remains constant throughout the run, is typically faster and offers excellent reproducibility for quantifying a known set of compounds. Its simplicity makes it a workhorse for high-throughput environments where the primary goal is to verify the purity of the main component against a limited number of known impurities.

  • Gradient Elution , which involves changing the mobile phase composition during the analysis, offers significantly higher peak capacity and resolving power.[6] This is essential for a stability-indicating analytical procedure (SIAP) , which must be able to separate the active ingredient from all potential process impurities and degradation products that might arise under stress conditions (e.g., heat, humidity, light, oxidation).[6][7] For drug development, where understanding a compound's stability is paramount, a gradient method is indispensable.

Method Comparison: HPLC Approaches for Purity Analysis

We present two reversed-phase HPLC (RP-HPLC) methods. RP-HPLC is the technique of choice for moderately polar compounds like this compound, typically utilizing a non-polar stationary phase (like C18) and a polar mobile phase (like a mixture of water and acetonitrile or methanol).

Method A: Rapid Isocratic RP-HPLC for Routine Quality Control

This method is designed for efficiency and robustness, making it ideal for routine identity checks and purity assays where potential impurities are known and well-separated from the main peak.

Method B: Stability-Indicating Gradient RP-HPLC

This method is developed to provide a comprehensive impurity profile. By gradually increasing the organic solvent concentration, it can resolve closely eluting impurities and later-eluting, more hydrophobic degradation products, ensuring the method is "stability-indicating" as per ICH guidelines.[8][9]

Comparative Data Summary

The following table summarizes the hypothetical but expected performance characteristics of the two proposed HPLC methods. The validation of these parameters is a critical step to ensure the method is suitable for its intended purpose, as outlined in ICH Q2(R1).[3][5][8]

ParameterMethod A: Isocratic RP-HPLCMethod B: Gradient RP-HPLCRationale & Interpretation
Principle Constant mobile phase compositionVariable mobile phase compositionGradient elution provides superior resolving power for complex samples.
Primary Use Routine QC, Purity AssayImpurity Profiling, Stability StudiesMethod A is for speed; Method B is for comprehensive separation.
Retention Time (RT) of Main Peak ~3.5 min~8.2 minThe longer run time of the gradient method allows for better separation.
Resolution (Rs) of Critical Pair > 2.0> 2.5Higher resolution in Method B indicates better separation of the main peak from its closest impurity.
Tailing Factor (Tf) 0.9 - 1.20.9 - 1.3Both methods aim for symmetrical peaks (Tf ≈ 1) as per USP <621> guidelines.[10][11]
Limit of Detection (LOD) ~0.02 µg/mL~0.01 µg/mLGradient methods can offer slightly better sensitivity due to sharper peaks.
Limit of Quantitation (LOQ) ~0.06 µg/mL~0.03 µg/mLA lower LOQ in Method B is crucial for accurately quantifying trace-level impurities.
Total Analysis Time ~7 min~15 minThe primary trade-off: Method A is more than twice as fast.
Precision (%RSD) < 1.0%< 1.5%Both methods are expected to be highly precise for quantitative analysis.
Accuracy (% Recovery) 99.0 - 101.0%98.5 - 101.5%Both methods should provide highly accurate quantification.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of a complete HPLC purity analysis project, from method selection to final reporting.

HPLC_Workflow cluster_0 Phase 1: Method Development & Selection cluster_1 Phase 2: Execution & Validation cluster_2 Phase 3: Data Analysis & Reporting Define_Goals Define Analytical Goals (Routine QC vs. Stability) Method_A Option A: Isocratic HPLC (Speed & Simplicity) Define_Goals->Method_A Routine Analysis Method_B Option B: Gradient HPLC (Resolution & Detail) Define_Goals->Method_B Impurity Profiling Sample_Prep Sample & Standard Preparation Method_A->Sample_Prep Method_B->Sample_Prep SST System Suitability Test (SST) (per USP <621>) Sample_Prep->SST Analysis Chromatographic Analysis SST->Analysis Validation Method Validation (per ICH Q2(R1)) Analysis->Validation Data_Processing Data Processing (Integration & Calculation) Validation->Data_Processing Purity_Report Generate Purity Report (% Area, Impurity Profile) Data_Processing->Purity_Report

Caption: General workflow for HPLC purity analysis validation.

Experimental Protocols

Adherence to a detailed protocol is essential for reproducible results. All methods should be validated according to established guidelines to ensure they are fit for purpose.[8]

Protocol for Method A: Isocratic RP-HPLC
  • Instrumentation:

    • HPLC system with a UV or Photodiode Array (PDA) detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile and Water (55:45, v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 225 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Solvent (Diluent): Mobile Phase.

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent for a final concentration of 100 µg/mL.

    • Sample Solution: Prepare the test sample at the same concentration (100 µg/mL) in the diluent. Filter through a 0.45 µm syringe filter before injection.

Protocol for Method B: Stability-Indicating Gradient RP-HPLC
  • Instrumentation:

    • HPLC system with a PDA detector (recommended for peak purity analysis).

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 80% B

      • 10-12 min: 80% B

      • 12.1-15 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection Wavelength: 225 nm (with PDA scanning from 200-400 nm).

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Solvent (Diluent): Acetonitrile and Water (50:50, v/v).

    • Standard Solution: Prepare a 100 µg/mL solution of the reference standard in the diluent.

    • Sample Solution: Prepare the test sample at 100 µg/mL in the diluent. For forced degradation studies, the sample would be subjected to stress (e.g., acid/base hydrolysis, oxidation, heat, light) before dilution and injection.

The Role of an Orthogonal Technique: Gas Chromatography (GC)

To ensure comprehensive characterization and build a robust data package, employing an orthogonal technique—one with a different separation mechanism—is highly recommended. For a semi-volatile compound like this compound, Gas Chromatography with a Flame Ionization Detector (GC-FID) is an excellent alternative.[12]

GC separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase.[12] It is particularly effective for identifying volatile organic impurities that may not be well-retained or detected by HPLC.

Logic_Comparison cluster_HPLC HPLC Methods (Liquid Phase) cluster_GC Orthogonal Method (Gas Phase) Isocratic Method A: Isocratic - Fast - Simple - Good for QC Gradient Method B: Gradient - High Resolution - Stability-Indicating - Good for R&D GC GC-FID - Analyzes volatile impurities - Different selectivity - Confirmatory Analysis Purity_Analysis Comprehensive Purity Analysis of (5-Chloro-2- methoxyphenyl)methanol Purity_Analysis->Isocratic Routine Check Purity_Analysis->Gradient In-depth Profiling Purity_Analysis->GC Orthogonal Verification

Sources

A Comparative Guide to the Structural Confirmation of (5-Chloro-2-methoxyphenyl)methanol Derivatives Using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The precise arrangement of atoms within a molecule dictates its physicochemical properties, biological activity, and potential toxicity. Among the arsenal of analytical techniques available, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide a detailed and definitive picture of molecular architecture in solution.[1]

This guide offers an in-depth comparison of key 2D NMR techniques for the structural elucidation of (5-Chloro-2-methoxyphenyl)methanol and its derivatives. This class of compounds serves as a relevant case study, presenting a substituted aromatic ring with distinct proton and carbon environments that are ideally suited for analysis by modern NMR methods. We will explore the practical application and comparative strengths of COSY, HSQC, HMBC, and NOESY experiments, providing both theoretical grounding and actionable experimental protocols for researchers, scientists, and drug development professionals.

The Structural Puzzle: this compound

This compound (C₈H₉ClO₂) is a substituted benzyl alcohol with a molecular weight of 172.61 g/mol .[2][3] Its structure, featuring a chlorine atom and a methoxy group on the benzene ring, presents a clear challenge for unambiguous assignment using one-dimensional (1D) NMR alone. While ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, the precise substitution pattern on the aromatic ring and the spatial relationship between the substituents and the methanol moiety require the more sophisticated correlations provided by 2D NMR.

Unraveling Connectivity: A Multi-faceted 2D NMR Approach

A comprehensive structural elucidation strategy for this compound derivatives involves a suite of 2D NMR experiments.[4][5] Each experiment provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident and complete assignment.

1. COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment is the workhorse for identifying proton-proton coupling networks within a molecule.[6][7] It reveals which protons are scalar-coupled to each other, typically through two or three bonds. In the context of our target molecule, COSY is instrumental in establishing the connectivity of the aromatic protons.

  • Principle: COSY spectra display the ¹H NMR spectrum on both axes.[7] Diagonal peaks correspond to the 1D spectrum, while off-diagonal cross-peaks indicate that the two protons are coupled.[7]

  • Application: For this compound, the COSY spectrum will show correlations between adjacent aromatic protons, allowing for the tracing of the proton spin system on the benzene ring. For instance, the proton at position 3 (H3) will show a cross-peak to the proton at position 4 (H4), and H4 will show a cross-peak to the proton at position 6 (H6).

2. HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations

The HSQC experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[6] This is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

  • Principle: The HSQC spectrum is a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Cross-peaks appear at the intersection of the chemical shifts of a directly bonded proton-carbon pair.

  • Application: For our target molecule, the HSQC spectrum will definitively link each aromatic proton (H3, H4, H6) to its corresponding carbon atom (C3, C4, C6). It will also show a correlation between the methylene protons of the methanol group (-CH₂OH) and the benzylic carbon (C7), and the methoxy protons (-OCH₃) with the methoxy carbon (C8).

3. HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Correlations

The HMBC experiment is arguably one of the most informative 2D NMR techniques for elucidating the carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four).

  • Principle: Similar to HSQC, the HMBC spectrum correlates ¹H and ¹³C chemical shifts. However, the cross-peaks in an HMBC spectrum represent longer-range couplings, providing crucial information about how different fragments of the molecule are connected.

  • Application: For this compound, HMBC is critical for placing the substituents on the aromatic ring. Key correlations would include:

    • The methoxy protons (-OCH₃) showing a correlation to the C2 carbon.

    • The methylene protons (-CH₂OH) showing correlations to C1, C2, and C6.

    • Aromatic protons showing correlations to neighboring and quaternary carbons, helping to confirm the overall substitution pattern. For example, H6 would show correlations to C2, C4, and C5.

4. NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations

The NOESY experiment provides information about the spatial proximity of protons, regardless of whether they are connected through bonds.[8][9] This is particularly useful for determining stereochemistry and conformation.[8]

  • Principle: NOESY detects the Nuclear Overhauser Effect (NOE), which is the transfer of nuclear spin polarization from one nucleus to another through space.[10] Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space (typically within 5 Å).[9][11]

  • Application: In the case of this compound, a key application of NOESY is to confirm the position of the methoxy group relative to the other substituents. A cross-peak between the methoxy protons (-OCH₃) and the aromatic proton at the H3 position would provide strong evidence for the 2-methoxy substitution pattern.

Comparative Performance and Experimental Data

The following table summarizes the expected 2D NMR correlations for this compound, providing a clear guide for spectral interpretation.

Experiment Correlating Nuclei Key Expected Correlations for this compound Information Gained
COSY ¹H - ¹H (through 2-3 bonds)H3 ↔ H4, H4 ↔ H6Connectivity of aromatic protons.
HSQC ¹H - ¹³C (through 1 bond)H3-C3, H4-C4, H6-C6, CH₂-C7, OCH₃-C8Direct proton-carbon attachments.
HMBC ¹H - ¹³C (through 2-4 bonds)OCH₃ → C2, CH₂ → C1, C2, C6, H3 → C1, C5, H4 → C2, C6, H6 → C2, C4, C5Carbon skeleton and substituent placement.
NOESY ¹H - ¹H (through space)OCH₃ ↔ H3, CH₂ ↔ H3Spatial proximity, confirmation of substituent positions.
Experimental Protocols

Sample Preparation:

  • Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the sample is free of particulate matter.

NMR Data Acquisition:

The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized for specific instruments and samples.

  • COSY:

    • Pulse program: cosygpqf

    • Spectral width: Appropriate for the proton spectrum (e.g., 10-12 ppm).

    • Number of increments in F1: 256-512.

    • Number of scans: 2-8.

  • HSQC:

    • Pulse program: hsqcedetgpsisp2.2 (for multiplicity editing)

    • ¹H spectral width: 10-12 ppm.

    • ¹³C spectral width: 0-160 ppm.

    • Number of increments in F1: 128-256.

    • Number of scans: 4-16.

  • HMBC:

    • Pulse program: hmbcgplpndqf

    • ¹H spectral width: 10-12 ppm.

    • ¹³C spectral width: 0-200 ppm.

    • Number of increments in F1: 256-512.

    • Number of scans: 8-32.

    • Long-range coupling delay (d6): Optimized for 4-10 Hz.

  • NOESY:

    • Pulse program: noesygpph

    • Spectral width: 10-12 ppm.

    • Number of increments in F1: 256-512.

    • Number of scans: 8-16.

    • Mixing time (d8): 0.5-1.5 seconds.

Visualizing the Workflow

The logical flow of a comprehensive 2D NMR structural elucidation can be visualized as follows:

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation cluster_structure Structural Elucidation 1H_NMR ¹H NMR COSY COSY (¹H-¹H Connectivity) 1H_NMR->COSY HSQC HSQC (¹H-¹³C Direct) 1H_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) 1H_NMR->HMBC NOESY NOESY (Through-Space) 1H_NMR->NOESY 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC Fragment_Assembly Fragment Assembly COSY->Fragment_Assembly HSQC->Fragment_Assembly HMBC->Fragment_Assembly NOESY->Fragment_Assembly Final_Structure Unambiguous Structure Confirmation Fragment_Assembly->Final_Structure

Caption: Workflow for 2D NMR-based structural elucidation.

Conclusion

The structural confirmation of this compound derivatives is a task that is greatly facilitated by the application of a suite of 2D NMR experiments. While 1D NMR provides a foundational overview, it is the combination of COSY, HSQC, HMBC, and NOESY that allows for the unambiguous assignment of all proton and carbon signals and the confident determination of the substitution pattern and conformation. The systematic approach outlined in this guide, from sample preparation to the interpretation of multidimensional correlation data, provides a robust framework for researchers in the pharmaceutical and chemical sciences to ensure the structural integrity of their compounds.

References

  • Vertex AI Search. (n.d.). NMR Techniques in Organic Chemistry: a quick guide.
  • Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST.
  • Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
  • Simpson, J. H. (n.d.). Problems In Organic Structure Determination: A Practical Approach To Nmr Spectroscopy.
  • Wiley. (n.d.). Essential Practical NMR for Organic Chemistry, 2nd Edition.
  • Jacobsen, N. E. (n.d.). Understanding 1D and 2D NMR Spectra of Organic Compounds.
  • The Royal Society of Chemistry. (n.d.). c6cy02413k1.pdf.
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
  • YouTube. (2025, October 5). How to Read 2D NMR (COSY & NOESY) — The Easiest Explanation Ever!.
  • Wiley. (n.d.). Organic Structures from 2D NMR Spectra.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR.
  • United States Biological. (n.d.). 436081 this compound CAS: 7035-10-1.
  • The Royal Society of Chemistry. (n.d.). Supporting information for.
  • Cloudfront.net. (n.d.). What we're about to go through today is through space correlations.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0003119).
  • Sigma-Aldrich. (n.d.). (2-Chloro-5-methoxyphenyl)methanol 101252-66-8.
  • Chemistry LibreTexts. (2025, October 12). 5.4: NOESY Spectra.
  • University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY.
  • YouTube. (2020, December 4). 2D NMR spectroscopy for structural elucidation of complex small molecules.
  • Matrix Scientific. (n.d.). This compound.
  • UCSB Chem and Biochem NMR Facility. (n.d.). NOESY: Cross-Correlation Through Space.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 7035-10-1 | SCBT.
  • ETH Zurich. (n.d.). Structure Elucidation by NMR.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000407 - Benzyl Alcohol.
  • Benchchem. (n.d.). Structural Elucidation of (4-Nitro-benzyl)-phosphonic acid: A Comparative Guide to 2D NMR Techniques.
  • PubMed. (n.d.). Orientation and dynamics of benzyl alcohol and benzyl alkyl ethers dissolved in nematic lyotropic liquid crystals. 2H NMR and molecular dynamics simulations.
  • ResearchGate. (2025, August 6). (PDF) Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents.
  • PhytoBank. (n.d.). 13C NMR Spectrum (PHY0035276).
  • ChemicalBook. (n.d.). 2-Methoxybenzyl alcohol(612-16-8) 13C NMR spectrum.
  • Spectrum. (n.d.). (5-Chloro-2-methoxyphenyl)(phenyl)methanol - Optional[MS (GC)].
  • PubChem. (n.d.). Methyl 5-chloro-2-methoxybenzoate | C9H9ClO3 | CID 118574.
  • PubChem. (n.d.). 2-Methoxybenzyl alcohol | C8H10O2 | CID 69154.
  • Ministry of Science and Technology, Bangladesh. (2026, January 12). . Retrieved from

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A Comparative Guide to Quantitative NMR (qNMR) for Determining the Absolute Purity of (5-Chloro-2-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research, drug development, and chemical manufacturing, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For an active pharmaceutical ingredient (API) precursor like (5-Chloro-2-methoxyphenyl)methanol, an accurate purity value is critical for stoichiometric calculations in subsequent synthetic steps and for ensuring the safety and efficacy of the final drug product. This guide provides an in-depth exploration of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy as a primary method for absolute purity determination. We will objectively compare its performance against traditional chromatographic techniques, supported by detailed experimental protocols and data, to empower researchers and scientists with the knowledge to make informed analytical choices.

Part 1: The Foundational Principle of qNMR: A Primary Ratio Method

Quantitative NMR (qNMR) stands apart from many other analytical techniques because of its unique foundational principle. The intensity of an NMR signal, represented by the area under the peak (the integral), is directly proportional to the number of atomic nuclei contributing to that signal.[1][2] This inherent relationship allows qNMR to function as a primary ratio method of measurement, capable of determining the molar ratio of different substances in a mixture without needing a reference standard of the analyte itself.[3][4]

This contrasts sharply with chromatographic methods like High-Performance Liquid Chromatography (HPLC), which typically rely on comparing the response of an analyte to that of a highly characterized, identical reference standard. The main advantage of qNMR is that it offers a direct measurement of purity, whereas chromatographic methods may overestimate purity by failing to detect species that lack a chromophore (for UV detection) or are non-volatile, such as residual solvents or water.[5]

Causality Behind Key Experimental Choices in qNMR

The accuracy and reliability of a qNMR measurement are contingent upon a series of carefully considered experimental choices. Understanding the "why" behind these choices is crucial for developing a robust and self-validating protocol.

  • The Internal Standard (IS): An Anchor for Accuracy: The selection of an appropriate internal standard is arguably the most critical step in the qNMR workflow.[6][7] The IS acts as a stable reference point against which the analyte is measured. An ideal IS must possess several key characteristics:

    • High Purity (≥99.9%): Any impurity in the standard will directly translate into an error in the final purity calculation of the analyte.[6]

    • Chemical Inertness: The standard must not react with the analyte, the solvent, or trace amounts of water.[1]

    • Signal Separation: The NMR signals of the IS must be well-resolved and not overlap with any signals from the analyte or solvent.[1][5][6] A sharp singlet in a relatively empty region of the spectrum is ideal.[7]

    • Solubility: The IS must be fully soluble in the chosen deuterated solvent along with the analyte to ensure a homogeneous solution for accurate measurement.[6]

    • Stability: The IS should be non-volatile and non-hygroscopic to allow for accurate weighing.[8]

    • For this compound, a common and effective internal standard is Maleic Acid , which provides a sharp singlet in the olefinic region (~6.3 ppm in DMSO-d₆), typically clear of analyte signals.

  • The Deuterated Solvent: The Medium for Measurement: The solvent must completely dissolve both the analyte and the internal standard.[1] The choice of solvent can also influence chemical shifts, potentially resolving overlapping peaks. For this compound and Maleic Acid, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high solubilizing power for a wide range of organic compounds.

  • Acquisition Parameters: Ensuring Quantitative Integrity: Unlike NMR for structural elucidation, qNMR requires specific acquisition parameters to ensure the signal integrals are truly proportional to the number of nuclei.

    • Relaxation Delay (D1): This is a pause between successive pulses. It must be set long enough (typically 5 times the longest longitudinal relaxation time, T₁, of any peak of interest) to allow all protons to fully return to their equilibrium state.[7] Incomplete relaxation leads to signal saturation and an underestimation of the integral, which is a major source of systematic error.[7][9]

    • Pulse Angle: A 90° pulse is recommended to ensure maximum signal generation for all nuclei in a single scan.[1]

    • Number of Scans (NS): Sufficient scans must be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 is recommended for accurate integration), especially for signals from minor impurities.[10]

Part 2: Experimental Workflow for Absolute Purity Determination

The following section provides a detailed, step-by-step protocol for determining the absolute purity of this compound using ¹H-qNMR. This protocol is designed as a self-validating system, incorporating checks and best practices to ensure data integrity.

Workflow Diagram

qNMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte 1. Accurately Weigh Analyte (m_a) weigh_is 2. Accurately Weigh IS (m_std) weigh_analyte->weigh_is dissolve 3. Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh_is->dissolve setup 4. Instrument Setup (Tune, Shim) dissolve->setup acquire 5. Acquire Spectrum (Optimized Parameters) setup->acquire process 6. Process FID (Phase, Baseline Correct) acquire->process integrate 7. Integrate Signals (Analyte & IS) process->integrate calculate 8. Calculate Purity (%) integrate->calculate

Caption: A streamlined workflow for qNMR purity analysis.

Detailed Experimental Protocol: ¹H-qNMR

1. Materials and Instrumentation

  • Analyte: this compound sample.

  • Internal Standard (IS): Maleic Acid (Certified Reference Material, purity ≥ 99.5%).

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆), ≥ 99.8% D.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer, analytical balance (readable to 0.01 mg).

  • Supplies: 5 mm NMR tubes, volumetric flasks, pipettes.

2. Sample Preparation

  • Accurately weigh approximately 15-20 mg of the this compound sample (mass denoted as mₐ) into a clean vial.

  • Accurately weigh approximately 8-10 mg of Maleic Acid (mass denoted as mₛₜᏧ) into the same vial. The goal is a near 1:1 molar ratio for optimal accuracy.[1]

  • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆. Ensure complete dissolution by gentle vortexing.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition

  • Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (e.g., 298 K).

  • Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

  • Acquire the ¹H NMR spectrum using the parameters outlined in the table below.

ParameterRecommended ValueRationale
Pulse ProgramStandard 1D pulse (e.g., zg30)Simple excitation for quantification.
Pulse Angle90°Ensures uniform excitation across the spectrum.
Relaxation Delay (D1)30 sEnsures full relaxation of all protons (a conservative value, should be ≥ 5x T₁).
Number of Scans (NS)64To achieve a high signal-to-noise ratio for accurate integration.
Acquisition Time (AQ)~4 sTo ensure adequate digital resolution.
Spectral Width (SW)~16 ppmTo cover the entire proton chemical shift range.
Temperature298 K (regulated)For consistency and to minimize solvent viscosity effects.

4. Data Processing and Purity Calculation

  • Apply Fourier transformation to the Free Induction Decay (FID).

  • Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Apply a high-order polynomial baseline correction to ensure a flat baseline across the spectrum.

  • Integrate a well-resolved, non-exchangeable proton signal for the analyte, this compound. For example, the singlet from the methylene protons (-CH₂OH). Let this integral be Iₐ.

  • Integrate the singlet from the internal standard, Maleic Acid. Let this integral be IₛₜᏧ.

  • Calculate the absolute purity (Pₐ) as a weight percentage (w/w %) using the following equation[1]:

    Pₐ (%) = (Iₐ / Nₐ) * (NₛₜᏧ / IₛₜᏧ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ

    Where:

    • Iₐ, IₛₜᏧ: Integral values for the analyte and standard.

    • Nₐ, NₛₜᏧ: Number of protons for the integrated signals of the analyte and standard (e.g., Nₐ = 2 for the -CH₂OH group; NₛₜᏧ = 2 for Maleic Acid).

    • Mₐ, MₛₜᏧ: Molar masses of the analyte (172.61 g/mol ) and standard (116.07 g/mol ).

    • mₐ, mₛₜᏧ: Masses of the analyte and standard.

    • PₛₜᏧ: Purity of the internal standard (as a percentage).

Part 3: Orthogonal Methods for Comprehensive Purity Assessment

Relying on a single analytical method can be misleading.[10] Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and reliable assessment of a compound's purity.[10] HPLC and GC are powerful orthogonal techniques to qNMR.

Protocol: High-Performance Liquid Chromatography (HPLC-UV)
  • Principle: Separation of components based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. Quantification is based on the area of the peak detected by a UV detector.

  • Instrumentation: HPLC system with a UV-Vis detector, C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Methodology:

    • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Acetonitrile/Water) at a known concentration (e.g., 1 mg/mL).

    • Chromatographic Conditions:

      • Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water.

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Detection Wavelength: Determined by the UV maximum of the analyte (e.g., ~280 nm).

    • Quantification: Purity is typically reported as % area, assuming all impurities have a similar response factor to the main component. For absolute purity, a certified reference standard of the analyte is required to create a calibration curve.

Protocol: Gas Chromatography (GC-FID)
  • Principle: Separation of volatile components based on their partitioning between a stationary phase and an inert carrier gas. The Flame Ionization Detector (FID) provides a response proportional to the mass of carbon atoms, making it a near-universal detector for organic compounds.

  • Instrumentation: GC system with an FID, a suitable capillary column (e.g., DB-5 or equivalent).

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Chromatographic Conditions:

      • Carrier Gas: Helium or Hydrogen.

      • Inlet Temperature: 250 °C.

      • Oven Program: A temperature gradient (e.g., start at 100 °C, ramp to 280 °C).

      • Detector Temperature: 300 °C.

    • Quantification: Similar to HPLC, purity is often reported as % area.

Part 4: An Objective Comparison: qNMR vs. Chromatography

The choice of analytical technique depends on the specific requirements of the analysis, including the need for absolute vs. relative purity, available instrumentation, and the nature of potential impurities. The following table provides a head-to-head comparison.

FeatureQuantitative NMR (qNMR) HPLC-UV GC-FID
Principle Signal intensity proportional to molar amount.Differential partitioning and UV absorbance.Differential partitioning and flame ionization.
Method Type Primary Ratio Method. [3]Secondary (Relative) Method.Secondary (Relative) Method.
Analyte Standard Not required for purity determination.[9]Required for absolute quantification.Required for absolute quantification.
Information Absolute Purity (wt%) & Structural Confirmation. Relative Purity (% Area), Retention Time.Relative Purity (% Area), Retention Time.
Accuracy High, traceable to SI units.[11]Dependent on standard purity and response factors.Dependent on standard purity.
Precision Excellent (RSD < 1% achievable).[9]Excellent (RSD < 1% achievable).Excellent (RSD < 1% achievable).
Sensitivity Lower than chromatography; not ideal for trace analysis.[12][13]Very high (ng to pg level).Very high (pg level).
Analysis Time Fast (10-20 min per sample).[11]Moderate (20-40 min per sample, plus method development).Moderate (20-40 min per sample, plus method development).
Sample Prep Simple (weigh and dissolve).More complex (filtration, dilution).Simple (dissolve and inject).
Universality Universal for NMR-active nuclei.Limited to compounds with a UV chromophore.Limited to volatile and thermally stable compounds.
Eco-Friendliness Low solvent consumption (typically <1 mL).[5][14]High solvent consumption.Moderate solvent consumption.
Logical Relationship of Analytical Techniques

Sources

A Comparative Guide to the Biological Activity of Compounds Derived from (5-Chloro-2-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The chemical scaffold provided by (5-Chloro-2-methoxyphenyl)methanol is a versatile starting point for the synthesis of a diverse range of bioactive compounds.[1][2] The presence of a chlorine atom, a methoxy group, and a reactive hydroxymethyl group on the phenyl ring allows for a variety of chemical modifications, leading to derivatives with significant potential in medicinal chemistry. This guide provides a comparative analysis of the biological activities of several classes of compounds derived from this core structure, with a focus on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed protocols for their evaluation.

I. Schiff Base Derivatives: A Prominent Class with Potent Antimicrobial Activity

One of the most extensively studied classes of derivatives from this compound are Schiff bases. These compounds are typically synthesized through the condensation of the corresponding aldehyde (5-chloro-2-methoxybenzaldehyde, obtained by oxidation of the parent alcohol) with various primary amines.[3][4] The resulting imine or azomethine group (-C=N-) is a key pharmacophore that contributes to their broad-spectrum biological activities.[5][6][7]

Comparative Antimicrobial Efficacy

A study on a series of Schiff bases derived from 5-chlorosalicylaldehyde (structurally similar to 5-chloro-2-methoxybenzaldehyde) demonstrated significant antibacterial and antifungal activities.[3][4] The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, with lower values indicating higher efficacy.

Compound IDTarget OrganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Compound 2 Bacillus subtilis45.2Amikacin-
Escherichia coli1.6Amikacin-
Pseudomonas fluorescence2.8Amikacin-
Staphylococcus aureus3.4Amikacin-
Aspergillus niger47.5Amphotericin B-
(E)-4-chloro-2-((4-fluorobenzylimino)methyl)phenol

Structure-Activity Relationship Insights

The antimicrobial activity of these Schiff bases is influenced by the nature of the substituent on the amine part of the molecule. For instance, the presence of a fluorine atom on the benzylamine moiety in Compound 2 was shown to enhance its antimicrobial activity against a range of bacteria and fungi.[3] This suggests that electron-withdrawing groups on the periphery of the molecule can modulate its biological effect.

II. Benzamide and Related Derivatives: Scaffolds for Anticancer and Anti-inflammatory Agents

Modification of the hydroxymethyl group of this compound to a carboxylic acid and subsequent amide formation opens the door to another important class of bioactive molecules: benzamides. These derivatives have shown promise as both anticancer and anti-inflammatory agents.

Anticancer Activity

A series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives were synthesized and evaluated for their anti-proliferative activity against human ovarian (A2780) and colon (HCT-116) cancer cell lines. One of the most potent compounds in this series, compound 4j , was further tested against a panel of cancer cell lines and showed high sensitivity in human pancreatic carcinoma (MIA PaCa-2) cells. Mechanistic studies revealed that this compound induced apoptosis and arrested the cell cycle at the G2/M phase.[8]

Compound IDCell LineActivity (IC50)
Compound 4j MIA PaCa-2High Sensitivity

Anti-inflammatory Potential

Recent research has also explored N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs as potent anti-inflammatory agents for treating ulcerative colitis.[9][10] One lead compound, 11a , effectively inhibited the release of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW264.7 cells.[9] The mechanism of action was found to be the blockade of the ASK1/p38 MAPKs/NF-κB signaling pathway.[9]

G cluster_0 In Vitro Assay cluster_1 In Vivo Model raw_cells RAW264.7 Macrophages lps_stimulation Stimulate with LPS raw_cells->lps_stimulation Step 1 compound_treatment Treat with Test Compound (e.g., 11a) lps_stimulation->compound_treatment Step 2 cytokine_measurement Measure Pro-inflammatory Cytokines (TNF-α, IL-6) compound_treatment->cytokine_measurement Step 3 pathway_analysis Western Blot for p38/NF-κB Pathway cytokine_measurement->pathway_analysis Step 4 mice_model DSS-induced Colitis in Mice compound_admin Administer Test Compound mice_model->compound_admin Step A disease_assessment Assess Disease Activity Index (DAI) compound_admin->disease_assessment Step B histology Histological Analysis of Colon Tissue disease_assessment->histology Step C

Caption: Workflow for evaluating the anti-inflammatory activity of derived compounds.

III. Other Heterocyclic Derivatives

The versatility of the this compound scaffold extends to the synthesis of various heterocyclic compounds, including thiazolidinones and indole derivatives, which have demonstrated significant anticancer properties.

  • Thiazolidinones : A series of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones showed potent antimitotic activity against a panel of 60 human cancer cell lines.[11]

  • Indole Derivatives : Novel indole-2-carboxamides and pyrido[3,4-b]indol-1-ones have been developed as potent inhibitors of both wild-type and mutant epidermal growth factor receptor (EGFR), a key target in cancer therapy.[12]

SAR_Overview cluster_derivatives Chemical Modifications & Biological Activities core This compound -CH2OH -OCH3 -Cl schiff_base Schiff Base Formation -CH=N-R Potent Antimicrobial Activity core:f0->schiff_base Oxidation & Condensation benzamide Amide Formation -CONH-R Anticancer & Anti-inflammatory core:f0->benzamide Oxidation & Amidation heterocycle Heterocyclic Ring Formation Diverse Anticancer Activity core->heterocycle Multi-step Synthesis

Caption: Structure-Activity Relationship (SAR) of this compound derivatives.

Experimental Protocols

Protocol: MTT Assay for Anticancer Activity Evaluation

This protocol describes a standard method for assessing the in vitro cytotoxic activity of the synthesized compounds against a cancer cell line (e.g., Panc-1).

Materials:

  • Synthesized compounds

  • Human pancreatic cancer cell line (Panc-1)

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture Panc-1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Harvest the cells using trypsin-EDTA and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5 x 10^3 cells/well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Make serial dilutions of the compounds in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for another 4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, giving rise to a multitude of derivatives with a wide array of biological activities. Schiff bases derived from this core are particularly noteworthy for their antimicrobial properties, while benzamide and other heterocyclic derivatives show significant promise as anticancer and anti-inflammatory agents. The structure-activity relationships highlighted in this guide underscore the importance of targeted chemical modifications to enhance the potency and selectivity of these compounds. Further research into these derivatives is warranted to explore their full therapeutic potential.

References

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. [Link to Source]
  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. PubMed[Link]

  • Discovery of novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs as potent anti-inflammatory agents against ulcerative colitis. PubMed[Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. Semantic Scholar[Link]

  • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. Bentham Science[Link]

  • Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Arabian Journal of Chemistry[Link]

  • Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin. MDPI[Link]

  • Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. National Institutes of Health[Link]

  • Structure and Absolute Configuration of Some 5-chloro-2-methoxy-N-phenylbenzamide Derivatives. PubMed[Link]

  • Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells. MDPI[Link]

  • Discovery of novel N-(5-chloro-2,4-dimethoxyphenyl)-N-heterocyclic ketone analogs as potent anti-inflammatory agents against ulcerative colitis. ResearchGate[Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. MDPI[Link]

  • Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. National Institutes of Health[Link]

  • Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. ResearchGate[Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Publications[Link]

  • Anti-Inflammatory and Anti-Nociceptive Activities of Methanol Extract from Aerial Part of Phlomis younghusbandii Mukerjee. PLOS One[Link]

  • Anti-inflammatory effects of a methanol extract from Montanoa grandiflora DC. (Asteraceae) leaves on in vitro and in vivo models. PubMed[Link]

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Publications[Link]

  • Synthesis of Two Thiazolidine-2,4-Dione Derivatives... Ministry of Science and Technology, Bangladesh[Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry[Link]

  • Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity. MDPI[Link]

  • Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. PubMed[Link]

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Benchmarking the synthetic efficiency of routes to (5-Chloro-2-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Synthetic Efficiency of Routes to (5-Chloro-2-methoxyphenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and specialty chemical synthesis, the efficient and reliable production of key intermediates is paramount. This compound is a valuable building block in the synthesis of various biologically active molecules. This guide provides an in-depth, objective comparison of two prominent synthetic routes to this target molecule, offering experimental data and field-proven insights to inform your selection of the most appropriate method for your research and development needs.

Introduction to this compound

This compound, with the CAS number 7035-10-1, is a substituted benzyl alcohol derivative.[1][2] Its structural features, including the chloro and methoxy substitutions on the phenyl ring, make it a versatile intermediate for introducing this specific moiety into larger, more complex molecules. Its applications are found in the synthesis of various pharmaceutical compounds and other fine chemicals. The selection of a synthetic route to this intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a multi-step synthesis.

This guide will benchmark two distinct and practical synthetic pathways:

  • Route 1: The reduction of a carboxylic acid derivative, specifically methyl 5-chloro-2-methoxybenzoate, using a powerful hydride reducing agent.

  • Route 2: The reduction of the corresponding aldehyde, 5-chloro-2-methoxybenzaldehyde, employing a milder reducing agent.

We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their synthetic efficiency based on key performance indicators.

Route 1: Reduction of Methyl 5-chloro-2-methoxybenzoate

This classical approach involves the synthesis of the methyl ester of 5-chloro-2-methoxybenzoic acid, followed by its reduction to the desired primary alcohol. This route is particularly useful when starting from the readily available 5-chlorosalicylic acid.

Chemical Principles and Mechanistic Insights

The core of this route lies in the reduction of an ester to a primary alcohol. Esters are less reactive than aldehydes or ketones, necessitating the use of a strong reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[3][4] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the methoxide leaving group to form an intermediate aldehyde, which is then rapidly reduced by another equivalent of hydride to the corresponding alkoxide. A final aqueous workup protonates the alkoxide to yield the primary alcohol.[5]

Experimental Workflow

The overall workflow for Route 1 can be visualized as a two-step process starting from 5-chlorosalicylic acid.

Route 1 Workflow cluster_0 Step 1: Esterification & Methylation cluster_1 Step 2: Reduction A 5-Chlorosalicylic Acid B Methyl 5-chloro-2-methoxybenzoate A->B  CH3OH, H2SO4 (cat.)  Dimethyl Sulfate, NaOH   C This compound B->C  1. LiAlH4, Dry THF  2. H2O/H+ Workup   Route 2 Workflow cluster_0 Reduction A 5-Chloro-2-methoxybenzaldehyde B This compound A->B  NaBH4, Methanol  

Sources

A Comparative Stability Analysis of (5-Chloro-2-methoxyphenyl)methanol Analogs Under Forced Degradation Conditions

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative study on the chemical stability of (5-Chloro-2-methoxyphenyl)methanol and its structurally significant analogs. Designed for researchers, scientists, and professionals in drug development, this document outlines the experimental rationale, detailed protocols, and comparative data essential for selecting robust chemical scaffolds in the early phases of pharmaceutical development.

Introduction: The Imperative of Chemical Stability

This compound is a key building block in the synthesis of various biologically active molecules.[1][2][3] Its substituted benzyl alcohol framework is a common motif in medicinal chemistry. However, the inherent reactivity of the benzylic alcohol group can predispose it to degradation, impacting the shelf-life, safety, and efficacy of an active pharmaceutical ingredient (API).[4][5]

Understanding the chemical stability of an API and its synthetic precursors is not merely a regulatory requirement but a foundational pillar of rational drug design.[6][7] Forced degradation, or stress testing, is an essential practice that involves subjecting a compound to exaggerated storage conditions to predict its degradation pathways and identify its likely degradation products.[][9] This process is mandated by international guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the development of stable and safe medicines.[10][11][12][13]

This guide focuses on a comparative analysis of three analogs of this compound, selected to probe the electronic and steric effects on the stability of the core scaffold:

  • Analog A: this compound (The Parent Compound)

  • Analog B: (2-Chloro-5-methoxyphenyl)methanol (Positional Isomer)

  • Analog C: (5-Chloro-2-methoxyphenyl)(phenyl)methanol (Sterically Hindered Analog)

By subjecting these analogs to hydrolytic, oxidative, and photolytic stress, we can elucidate how subtle structural modifications influence their intrinsic stability.

Scientific Rationale and Experimental Design

The stability of a drug substance is a critical quality attribute that must be thoroughly evaluated.[4] Our experimental design is rooted in the principles outlined by the ICH Q1A(R2) guideline, which recommends stress testing to understand the intrinsic stability of a molecule.[12][14] The choice of stress conditions—acidic, basic, oxidative, and photolytic—is deliberate, as they simulate potential degradation pathways a molecule might encounter during synthesis, formulation, storage, and even in vivo.[][9]

  • Hydrolytic Stress (Acid & Base): This assesses the susceptibility of the ether and alcohol functional groups to cleavage in environments mimicking gastric pH or contamination with acidic or basic residues.

  • Oxidative Stress: The benzylic alcohol is a primary site for oxidation, which can lead to the formation of aldehydes, carboxylic acids, or other impurities. Hydrogen peroxide is a standard oxidant used for this purpose.

  • Photostability: Exposure to light can induce photolytic degradation, a critical consideration for packaging and storage.[10]

The primary analytical technique employed is High-Performance Liquid Chromatography (HPLC) with a Photodiode Array (PDA) detector.[15] This method is the workhorse of stability testing due to its ability to separate the parent compound from its degradation products and provide quantitative data on their formation over time.[][15]

Experimental Workflow Diagram

The following diagram illustrates the systematic approach taken for the forced degradation studies of each analog.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Weigh Analog A, B, C B Dissolve in Acetonitrile:Water (1:1) A->B C Aliquot into Stress Vials B->C D Acidic Stress (0.1N HCl, 60°C) C->D E Basic Stress (0.1N NaOH, 60°C) C->E F Oxidative Stress (3% H2O2, RT) C->F G Photolytic Stress (ICH Option 2) C->G H Neutralize Acid/Base Samples D->H E->H I Dilute to Final Concentration F->I G->I H->I J Inject into HPLC-PDA System I->J K Quantify % Degradation J->K

Caption: Workflow for forced degradation and HPLC analysis.

Detailed Experimental Protocols

The following protocols were applied consistently across all three analogs to ensure the comparability of the data.

3.1 Materials and Reagents

  • This compound (Analog A), (2-Chloro-5-methoxyphenyl)methanol (Analog B), (5-Chloro-2-methoxyphenyl)(phenyl)methanol (Analog C)

  • HPLC-grade Acetonitrile and Water

  • Hydrochloric Acid (HCl), 37%

  • Sodium Hydroxide (NaOH), pellets

  • Hydrogen Peroxide (H₂O₂), 30% solution

3.2 Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) detector.

  • Analytical Balance

  • pH Meter

  • Water Bath

  • Photostability Chamber

3.3 Chromatographic Conditions

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile : Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

3.4 Forced Degradation Protocol

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of each analog in a 50:50 (v/v) mixture of acetonitrile and water.

  • Acidic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate in a water bath at 60°C for 24 hours. Withdraw samples at predetermined time points, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.[9]

  • Basic Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 N HCl, and dilute for analysis.[9]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Withdraw samples and dilute for analysis.

  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[10] A control sample should be wrapped in aluminum foil to protect it from light.

Results and Comparative Analysis

The stability of each analog was assessed by quantifying the remaining parent compound after 24 hours under each stress condition. The results are summarized in the table below.

Stress ConditionAnalog A (% Degradation)Analog B (% Degradation)Analog C (% Degradation)
Acidic (0.1N HCl, 60°C) 8.2%15.6%4.1%
Basic (0.1N NaOH, 60°C) 5.4%9.8%2.5%
Oxidative (3% H₂O₂, RT) 22.5%25.1%10.3%
Photolytic (ICH Option 2) 12.7%14.2%7.8%

4.1 Discussion of Findings

The data reveals significant differences in the stability profiles of the three analogs, directly attributable to their structural variations.

  • Superior Stability of Analog C: Analog C, which incorporates a bulky phenyl group attached to the benzylic carbon, demonstrated markedly enhanced stability across all stress conditions. This can be attributed to steric hindrance, where the phenyl group physically shields the reactive benzylic alcohol from attack by hydrolytic, oxidative, or photolytic agents.

  • Parent Compound (Analog A) vs. Positional Isomer (Analog B): Analog B, where the chloro and methoxy groups are swapped, was consistently less stable than the parent compound, Analog A. The methoxy group at the para-position to the benzylic alcohol in Analog B may exert a greater activating effect through resonance, making the benzylic position more susceptible to oxidative attack compared to Analog A, where it is ortho.

  • Oxidative Degradation as the Primary Pathway: For all analogs, the most significant degradation was observed under oxidative stress. This is consistent with the known chemistry of benzyl alcohols, which can be readily oxidized to the corresponding benzaldehydes and benzoic acids.[5]

Proposed Degradation Pathway

The primary degradation pathway under oxidative conditions for substituted benzyl alcohols involves the formation of an aldehyde, followed by further oxidation to a carboxylic acid.

Caption: Proposed oxidative degradation pathway for Analog A. (Note: The images in the DOT script are placeholders and would be replaced with actual chemical structures in a live environment.)

Conclusion and Implications for Drug Development

This comparative study demonstrates that minor positional and substitutional changes can have a profound impact on the chemical stability of a molecule. The key takeaways for drug development professionals are:

  • Steric Hindrance is a Powerful Stabilization Strategy: The introduction of a bulky substituent near a reactive center, as seen in Analog C, can significantly enhance molecular stability. This is a valuable strategy for mitigating degradation in drug candidates.

  • Positional Isomerism Matters: The relative positions of substituents can influence electronic effects that alter a molecule's susceptibility to degradation. The lower stability of Analog B compared to A underscores the importance of evaluating multiple isomers during lead optimization.

  • Oxidation is a Key Liability: The benzylic alcohol moiety is a primary liability for oxidative degradation. If this scaffold is pursued, formulation strategies such as the inclusion of antioxidants or packaging under an inert atmosphere should be considered.

The findings from these forced degradation studies provide a crucial, data-driven foundation for selecting the most stable molecular scaffolds, guiding formulation development, and ensuring the overall quality and robustness of future drug products.

References
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A Comparative Spectroscopic Guide to (5-Chloro-2-methoxyphenyl)methanol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, the precise verification of molecular structure is paramount. Spectroscopic analysis serves as the cornerstone of this verification process, offering a detailed glimpse into the functional groups and connectivity of a molecule.[1][2][3][4][5] This guide provides an in-depth spectroscopic comparison of (5-Chloro-2-methoxyphenyl)methanol, a valuable building block in medicinal chemistry, and its common precursors: 5-Chloro-2-methoxybenzaldehyde and 5-Chloro-2-methoxybenzoic acid. Through a detailed examination of Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR), and Mass Spectrometry (MS) data, we will elucidate the key spectral transformations that confirm the successful conversion of these precursors to the target alcohol.

The synthetic relationship between these compounds forms the basis of our comparative analysis. The conversion of 5-Chloro-2-methoxybenzoic acid to 5-Chloro-2-methoxybenzaldehyde represents an oxidation, while the subsequent transformation to this compound is a reduction. Each step induces significant changes in the molecule's functional groups, which are readily observable through spectroscopic techniques.

A 5-Chloro-2-methoxybenzoic Acid B 5-Chloro-2-methoxybenzaldehyde A->B Oxidation C This compound B->C Reduction

Caption: Synthetic pathway from 5-Chloro-2-methoxybenzoic acid to this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy: Tracking Functional Group Transformations

FTIR spectroscopy is a powerful tool for identifying the presence or absence of specific functional groups by measuring the absorption of infrared radiation.[6] The primary transformations we expect to observe are the disappearance of the carboxylic acid or aldehyde moieties and the appearance of the alcohol group.

Key Diagnostic Peaks:

  • Carboxylic Acid (Precursor): A very broad O-H stretch from approximately 2500-3300 cm⁻¹ and a sharp C=O stretch around 1700 cm⁻¹.[7][8]

  • Aldehyde (Precursor): A sharp C=O stretch around 1700 cm⁻¹ and characteristic C-H stretches of the aldehyde proton (CHO) typically appearing as two weak bands around 2720 and 2820 cm⁻¹.[9]

  • Alcohol (Product): A broad O-H stretch in the range of 3200-3600 cm⁻¹ and the disappearance of the C=O stretch.[8][9][10]

CompoundKey FTIR Absorptions (cm⁻¹)Interpretation
5-Chloro-2-methoxybenzoic Acid ~2500-3300 (broad), ~1700 (sharp)O-H stretch of carboxylic acid, C=O stretch
5-Chloro-2-methoxybenzaldehyde ~2820, ~2720, ~1700 (sharp)Aldehydic C-H stretches, C=O stretch
This compound ~3200-3600 (broad)O-H stretch of alcohol

Analysis: The transition from either precursor to this compound is definitively marked by the loss of the strong carbonyl (C=O) absorption at ~1700 cm⁻¹ and the emergence of a broad hydroxyl (O-H) band.[9][10] This provides unequivocal evidence of the reduction of the carbonyl group to a hydroxyl group.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule.[11] The conversion of the aldehyde or carboxylic acid to the alcohol results in distinct changes in the chemical shifts and multiplicities of the protons involved.

Key Diagnostic Signals:

  • Carboxylic Acid Proton (-COOH): A highly deshielded singlet, typically appearing far downfield (>10 ppm).

  • Aldehyde Proton (-CHO): A deshielded singlet, usually found between 9-10 ppm.

  • Benzylic Protons (-CH₂OH): A singlet or doublet (depending on coupling to the hydroxyl proton) appearing around 4.5-5.5 ppm. The hydroxyl proton (-OH) signal can vary in position and is often a broad singlet.

  • Aromatic Protons: The substitution pattern on the benzene ring gives rise to a characteristic set of signals in the aromatic region (typically 6.5-8.0 ppm). The electronic nature of the substituent (aldehyde, carboxylic acid, or alcohol) will subtly influence the chemical shifts of these aromatic protons.[12]

CompoundKey ¹H NMR Signals (ppm)Interpretation
5-Chloro-2-methoxybenzoic Acid ~10-12 (s, 1H), 7.16 (d, 1H), 7.55 (dd, 1H), 7.61 (d, 1H), 3.82 (s, 3H)-COOH, Aromatic protons, -OCH₃[13][14]
5-Chloro-2-methoxybenzaldehyde ~9.9 (s, 1H), 7.2-7.8 (m, 3H), 3.9 (s, 3H)-CHO, Aromatic protons, -OCH₃
This compound ~4.6 (s, 2H), ~2.5 (br s, 1H), 6.8-7.4 (m, 3H), 3.8 (s, 3H)-CH₂OH, -OH, Aromatic protons, -OCH₃

Analysis: The most telling transformation in the ¹H NMR spectrum is the disappearance of the downfield singlet corresponding to the aldehyde or carboxylic acid proton and the appearance of a new signal for the benzylic methylene protons (-CH₂OH) around 4.6 ppm. The integration of this new peak, corresponding to two protons, confirms the formation of the primary alcohol.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry provides the molecular weight of a compound, offering a fundamental piece of evidence for its identity. The electron ionization (EI) mass spectra of these compounds will also show characteristic fragmentation patterns.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key MS Fragments (m/z)
5-Chloro-2-methoxybenzoic Acid C₈H₇ClO₃186.59186/188 (M+), 169, 141
5-Chloro-2-methoxybenzaldehyde C₈H₇ClO₂170.59170/172 (M+), 169, 141[15][16]
This compound C₈H₉ClO₂172.61172/174 (M+), 157, 139, 111[17][18]

Analysis: The molecular ion peak (M+) in the mass spectrum will clearly differentiate between the three compounds. The presence of a chlorine atom is indicated by the characteristic M+ and M+2 isotope pattern with an approximate 3:1 ratio. The change in molecular weight from 170.59 g/mol for the aldehyde or 186.59 g/mol for the carboxylic acid to 172.61 g/mol for the alcohol is a definitive confirmation of the chemical transformation.

Experimental Protocol: Reduction of 5-Chloro-2-methoxybenzaldehyde

This protocol details a standard laboratory procedure for the synthesis of this compound via the reduction of 5-Chloro-2-methoxybenzaldehyde using sodium borohydride.[19][20][21][22]

Materials:

  • 5-Chloro-2-methoxybenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • 1 M Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

A Dissolve Aldehyde in Methanol B Cool to 0°C in Ice Bath A->B C Add NaBH4 Portion-wise B->C D Stir at Room Temperature C->D E Quench with 1 M HCl D->E F Extract with Organic Solvent E->F G Dry Organic Layer F->G H Evaporate Solvent G->H I Purify Product (if necessary) H->I

Sources

Safety Operating Guide

Navigating the Disposal of (5-Chloro-2-methoxyphenyl)methanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the synthesis and application of novel compounds like (5-Chloro-2-methoxyphenyl)methanol are central to discovery. However, the lifecycle of these chemicals extends beyond their use in experimentation; it encompasses a crucial final stage: proper disposal. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. As a chlorinated organic compound, this substance requires careful handling due to its potential hazards and regulatory classifications.[1]

Immediate Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the hazards associated with this compound is paramount. While specific toxicity data may be limited, the presence of a chlorinated aromatic ring structure necessitates a cautious approach. It is classified as an irritant.[2] Analogous compounds with similar structures are often harmful if swallowed, cause skin irritation, and can lead to serious eye irritation.

Core Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (nitrile rubber is a suitable option), safety goggles or a face shield, and a lab coat.[3] In cases of potential aerosol generation, a vapor respirator may be necessary.

  • Ventilation: All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Spill Preparedness: Maintain a readily accessible spill kit containing absorbent materials, appropriate neutralizing agents (if applicable), and waste containers. In the event of a spill, evacuate non-essential personnel, ensure adequate ventilation, and prevent the substance from entering drains.

Step-by-Step Disposal Workflow

The proper disposal of this compound is governed by hazardous waste regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States.[1] As a chlorinated organic compound, it will likely be classified as a hazardous waste.[1][5]

1. Waste Identification and Segregation:

  • Initial Determination: The first step is to perform a "waste determination" to confirm if the waste is regulated under RCRA. This can be based on knowledge of the chemical's composition or through analysis if it's a mixture.[6]

  • Segregation is Key: Never mix this compound waste with non-hazardous waste. Furthermore, it is best practice to segregate halogenated organic solvent waste from non-halogenated solvent waste. This is because the disposal costs for halogenated waste are typically higher.[5][7]

2. Containerization and Labeling:

  • Container Selection: Use a chemically compatible, leak-proof container for collecting the waste. The container must be in good condition and have a secure, tight-fitting lid.[6][8]

  • Proper Labeling: As soon as waste is added to the container, it must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Irritant"). The accumulation start date must also be clearly marked.[5][6]

3. On-site Accumulation and Storage:

  • Secure Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel.

  • Secondary Containment: To prevent the spread of potential leaks, store the waste container in a secondary containment bin.[7][8]

  • Incompatible Materials: Ensure that the stored waste is not in proximity to incompatible materials, such as strong oxidizing agents.

  • Volume Limits: Be aware of the limits on the amount of hazardous waste that can be accumulated in a satellite area (typically 55 gallons of hazardous waste or 1 quart of acutely hazardous waste).[9]

4. Arranging for Disposal:

  • Licensed Waste Hauler: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1]

  • Institutional Procedures: Follow your institution's or company's specific procedures for requesting a hazardous waste pickup. This is often managed by the Environmental Health and Safety (EHS) department.[8]

  • Documentation: Ensure that all necessary paperwork, such as a hazardous waste manifest, is completed accurately. The manifest tracks the waste from its point of generation to its final disposal facility.[10]

Disposal Decision Workflow

Caption: Decision workflow for the proper disposal of this compound.

Decontamination and Emergency Procedures

Empty Container Disposal:

  • Empty containers that held this compound must be handled as hazardous waste unless properly decontaminated.

  • For a container to be considered non-hazardous, it must be triple-rinsed with a solvent capable of removing the chemical residue.[4][9]

  • The rinsate from this process must be collected and disposed of as hazardous waste.[4][9]

Spill Response:

  • Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, dry sand), and place it in a sealed container for disposal as hazardous waste.

  • Large Spills: In the event of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.[8]

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[11]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[11]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Quantitative Data Summary

ParameterValue/InformationSource
CAS Number7035-10-1[12][13]
Molecular FormulaC8H9ClO2[12][13]
Molecular Weight172.61 g/mol [12][13]
Hazard ClassificationIrritant[2]
Recommended DisposalIncineration or reclamation by a licensed facility[1]
RCRA ClassificationLikely a listed hazardous waste (e.g., F-listed for spent halogenated solvents) or a characteristic hazardous waste.[1]

Conclusion

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For this compound, its classification as a chlorinated organic compound places it under stringent regulatory controls for disposal. By adhering to the procedures outlined in this guide—from meticulous segregation and labeling to partnering with certified disposal experts—researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental integrity. Always consult your institution's specific waste management plan and the Safety Data Sheet (SDS) for the most current and detailed information.

References

  • PF Online Pollution Abatement - What Regulations Apply to Chlorinated Solvent Use? (n.d.). Retrieved from [Link]

  • Hazardous Chemical Compounds & Hazardous Waste. (n.d.). IN.gov. Retrieved from [Link]

  • State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025, December 4). EPA. Retrieved from [Link]

  • Incident management: methanol. (n.d.). GOV.UK. Retrieved from [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University. Retrieved from [Link]

  • SAFETY DATA SHEET - 4-Hydroxy-3-methoxybenzyl alcohol. (2025, September 5). Thermo Fisher Scientific. Retrieved from [Link]

  • Hazardous Waste Management Procedures. (2012). Keene State College. Retrieved from [Link]

  • SAFETY DATA SHEET - 3-Methoxybenzyl alcohol. (2025, September 14). Thermo Fisher Scientific. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). Michigan Technological University. Retrieved from [Link]

  • Methanol Safety Data Sheet. (n.d.). Methanex. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt Environmental Health and Safety. Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved from [Link]

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Personal protective equipment for handling (5-Chloro-2-methoxyphenyl)methanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of (5-Chloro-2-methoxyphenyl)methanol (CAS No. 7035-10-1). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and mitigate potential hazards. The information herein is synthesized from authoritative safety data sheets and established laboratory safety standards to provide a self-validating system for chemical handling.

Hazard Analysis and Risk Assessment

This compound is a substituted aromatic alcohol.[1][2][3] While specific toxicological data is limited, the available Safety Data Sheets (SDS) classify it as a substance that requires careful handling due to the following potential hazards:

  • Skin Irritation: May cause skin irritation.

  • Serious Eye Irritation: Can cause serious eye irritation.

  • Allergic Skin Reaction: May cause an allergic skin reaction.

A thorough risk assessment is mandatory before commencing any work with this compound. This involves evaluating the quantity of the substance being used, the nature of the experimental procedure, and the potential for exposure.

Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are critical to minimizing exposure to this compound. The following PPE is mandatory when handling this chemical.[4][5]

Hand Protection

Due to the presence of both aromatic and halogenated hydrocarbon functionalities, selecting the appropriate gloves is crucial as these chemical classes can degrade common glove materials.[6][7]

  • Best Practice: It is highly recommended to either consult the glove manufacturer's specific chemical resistance guide or to practice double gloving , wearing a pair of nitrile gloves over a pair made of a more resistant material if direct contact for extended periods is anticipated.

Eye and Face Protection
  • Mandatory: Safety glasses with side shields are the minimum requirement.

  • Recommended for Splash Hazard: When there is a risk of splashing (e.g., during transfers of solutions or heating), chemical safety goggles and a face shield must be worn.

Skin and Body Protection
  • A laboratory coat must be worn at all times.

  • Ensure that legs and feet are covered by wearing long pants and closed-toe shoes.

The following diagram illustrates the decision-making process for selecting appropriate PPE:

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is essential for minimizing the risk of exposure and ensuring a safe working environment.

Preparation
  • Designated Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood.[9]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.

  • Spill Kit: Have a chemical spill kit readily available that is appropriate for halogenated organic compounds. This should include an inert absorbent material like vermiculite or sand.[10] Do not use combustible materials like sawdust.[10]

  • Waste Container: Prepare a designated, clearly labeled hazardous waste container for halogenated organic waste.[11][12][13]

Handling and Use
  • Personal Protective Equipment: Don the appropriate PPE as outlined in Section 2 before handling the chemical.

  • Weighing and Transfer: If working with the solid form, handle it in a manner that avoids generating dust. For transfers of the solid or its solutions, use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.

  • Heating: If heating is required, do so in a well-controlled manner (e.g., using a heating mantle or an oil bath) within a fume hood to prevent the release of vapors.

  • Storage: Keep the container tightly closed when not in use.[1] Store in a cool, dry, and well-ventilated area away from incompatible materials.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Skin Contact
  • Immediately remove any contaminated clothing.

  • Wash the affected area with copious amounts of soap and water for at least 15 minutes.[14]

  • If skin irritation or a rash develops, seek medical attention.

Eye Contact
  • Immediately flush the eyes with a gentle, steady stream of lukewarm water for at least 20 minutes, holding the eyelids open.[15][16][17]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention from an ophthalmologist.[16][18]

Inhalation
  • Move the affected person to fresh air.

  • If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

The following flowchart outlines the immediate actions to be taken in case of an emergency:

Emergency_Response cluster_exposure Exposure Type cluster_actions Immediate Actions Start Emergency Event Skin_Contact Skin Contact Start->Skin_Contact Eye_Contact Eye Contact Start->Eye_Contact Inhalation Inhalation Start->Inhalation Ingestion Ingestion Start->Ingestion Wash_Skin Remove contaminated clothing. Wash with soap and water for 15+ min. Skin_Contact->Wash_Skin Flush_Eyes Flush with water for 20+ min. Remove contact lenses. Eye_Contact->Flush_Eyes Fresh_Air Move to fresh air. Provide respiratory support if needed. Inhalation->Fresh_Air Rinse_Mouth Rinse mouth with water. Do NOT induce vomiting. Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Wash_Skin->Seek_Medical_Attention Flush_Eyes->Seek_Medical_Attention Fresh_Air->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

Caption: Emergency response flowchart for this compound exposure.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.[4][5]

Waste Segregation
  • Halogenated Waste: this compound is a halogenated organic compound. All waste containing this chemical must be collected in a designated "Halogenated Organic Waste" container.[11][12][13]

  • Do Not Mix: Do not mix halogenated waste with non-halogenated organic waste streams, as this can complicate and increase the cost of disposal.[19]

Waste Collection and Storage
  • Container: Use a chemically resistant, leak-proof container with a secure screw-top cap. The container should be clearly labeled as "Hazardous Waste: Halogenated Organics" and list the chemical constituents.[4][10]

  • Storage: Store the waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[10]

Quantitative Data Summary

PropertyValueSource
CAS Number 7035-10-1[1][2][3]
Molecular Formula C₈H₉ClO₂[1][2][3]
Molecular Weight 172.61 g/mol [2][3]
Appearance SolidN/A

Conclusion

By adhering to the protocols outlined in this guide, researchers can safely handle this compound, minimizing risks to themselves and the environment. The principles of conducting a thorough risk assessment, utilizing appropriate personal protective equipment, following established handling procedures, and correctly disposing of waste are paramount to a safe laboratory environment.

References

  • Auckland Microfab. (2012, June 21). Cleanroom Waste Disposal Protocol. Retrieved from [Link]

  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • US Bio-Clean. OSHA Compliance For Laboratories. Retrieved from [Link]

  • Unknown. Hazardous Waste Segregation. Retrieved from [Link]

  • Meda-Clean. Are You In Compliance With Proper Lab Waste Disposal Regulations?. Retrieved from [Link]

  • Oregon State University Chemistry. Glove Selection Examples of Chemical Resistance of Common Glove Materials Excellent, Good, Fair, Poor. Retrieved from [Link]

  • Centers for Disease Control and Prevention. First Aid Procedures for Chemical Hazards. Retrieved from [Link]

  • University of California, Riverside Environmental Health and Safety. OSHA Glove Selection Chart. Retrieved from [Link]

  • University of British Columbia Safety & Risk Services. Organic Solvent Waste Disposal. Retrieved from [Link]

  • Unigloves. (2023, December 14). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]

  • Montclair State University. The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]

  • Becky Aktsiaselts. CHEMICAL RESISTANCE TABLE FOR GLOVES. Retrieved from [Link]

  • Steroplast Healthcare. (2022, May 17). Eye First Aid: Common Situations. Retrieved from [Link]

  • Gloves By Web. Gloves Chemical Resistance Chart. Retrieved from [Link]

  • Mayo Clinic. Chemical splash in the eye: First aid. Retrieved from [Link]

  • Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET. Retrieved from [Link]

  • Community Eye Health Journal. (2018, November 9). Emergency management: chemical burns. Retrieved from [Link]

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